molecular formula C23H23NO5 B15613099 Nlrp3-IN-70

Nlrp3-IN-70

Cat. No.: B15613099
M. Wt: 393.4 g/mol
InChI Key: ZYYNPUGBNHEDJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nlrp3-IN-70 is a useful research compound. Its molecular formula is C23H23NO5 and its molecular weight is 393.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C23H23NO5

Molecular Weight

393.4 g/mol

IUPAC Name

6,6-dimethyl-1-(morpholine-4-carbonyl)-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione

InChI

InChI=1S/C23H23NO5/c1-23(2)7-3-4-13-16(23)6-5-14-17(13)19(25)20(26)18-15(12-29-21(14)18)22(27)24-8-10-28-11-9-24/h5-6,12H,3-4,7-11H2,1-2H3

InChI Key

ZYYNPUGBNHEDJD-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

Nlrp3-IN-70: An In-Depth Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nlrp3-IN-70, also identified as Compound 5m, is a potent and specific inhibitor of the NLRP3 inflammasome. This document provides a comprehensive technical overview of its mechanism of action, drawing from available scientific literature. This compound is a derivative of the natural products Tanshinone IIA and Cryptotanshinone and has been shown to directly engage the NLRP3 protein, preventing the downstream signaling cascade that leads to inflammatory cytokine release. This guide details the molecular interactions, cellular effects, and preclinical efficacy of this compound, presenting quantitative data in structured tables, outlining experimental methodologies, and providing visual representations of key pathways and workflows.

Introduction to the NLRP3 Inflammasome

The NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome is a multi-protein complex that plays a critical role in the innate immune system. Upon activation by a wide range of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), the NLRP3 protein oligomerizes and recruits the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD). This interaction facilitates the recruitment and activation of pro-caspase-1, which in turn cleaves pro-inflammatory cytokines, pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18), into their mature, active forms. The dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, making it a key target for therapeutic intervention.

Mechanism of Action of this compound

This compound exerts its inhibitory effect through direct interaction with the NLRP3 protein. The core mechanism involves the following key steps:

  • Direct Binding to the NACHT Domain: this compound directly binds to the NACHT domain of the NLRP3 protein[1][[“]][3]. The NACHT domain is a central component of NLRP3, responsible for its ATPase activity and oligomerization.

  • Blockade of NLRP3-ASC Interaction: By binding to the NACHT domain, this compound prevents the interaction between NLRP3 and the adaptor protein ASC[1][[“]][3].

  • Inhibition of ASC Oligomerization and Inflammasome Assembly: The disruption of the NLRP3-ASC interaction subsequently inhibits the oligomerization of ASC, a critical step in the formation of the functional inflammasome complex. This effectively halts the assembly of the entire NLRP3 inflammasome[1][[“]][3].

This targeted mechanism of action prevents the downstream activation of caspase-1 and the subsequent maturation and release of IL-1β and IL-18.

Mechanism of Action of this compound cluster_0 NLRP3 Inflammasome Activation cluster_1 Inhibition by this compound PAMPs/DAMPs PAMPs/DAMPs NLRP3 NLRP3 PAMPs/DAMPs->NLRP3 activate ASC ASC NLRP3->ASC recruit NLRP3->ASC Interaction Blocked Pro-Caspase-1 Pro-Caspase-1 ASC->Pro-Caspase-1 recruit Caspase-1 Caspase-1 Pro-Caspase-1->Caspase-1 autocatalysis Pro-IL-1β/18 Pro-IL-1β/18 Caspase-1->Pro-IL-1β/18 cleave IL-1β/18 IL-1β/18 Pro-IL-1β/18->IL-1β/18 mature Inflammation Inflammation IL-1β/18->Inflammation This compound This compound This compound->NLRP3 binds to NACHT domain General In Vitro Experimental Workflow for NLRP3 Inhibitor Characterization cluster_assays Downstream Assays Cell Seeding Cell Seeding LPS Priming LPS Priming Cell Seeding->LPS Priming Inhibitor Treatment Inhibitor Treatment LPS Priming->Inhibitor Treatment NLRP3 Activator Stimulation NLRP3 Activator Stimulation Inhibitor Treatment->NLRP3 Activator Stimulation Sample Collection Sample Collection NLRP3 Activator Stimulation->Sample Collection ELISA (IL-1β/IL-18) ELISA (IL-1β/IL-18) Sample Collection->ELISA (IL-1β/IL-18) Caspase-1 Activity Assay Caspase-1 Activity Assay Sample Collection->Caspase-1 Activity Assay ASC Speck Imaging ASC Speck Imaging Sample Collection->ASC Speck Imaging Western Blot (Caspase-1, IL-1β) Western Blot (Caspase-1, IL-1β) Sample Collection->Western Blot (Caspase-1, IL-1β) Data Analysis Data Analysis ELISA (IL-1β/IL-18)->Data Analysis Caspase-1 Activity Assay->Data Analysis ASC Speck Imaging->Data Analysis Western Blot (Caspase-1, IL-1β)->Data Analysis

References

Nlrp3-IN-70 and Cryopyrin-Associated Periodic Syndromes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cryopyrin-Associated Periodic Syndromes (CAPS) represent a spectrum of rare autoinflammatory diseases driven by gain-of-function mutations in the NLRP3 gene. These mutations lead to the constitutive activation of the NLRP3 inflammasome, a key signaling platform in the innate immune system, resulting in excessive production of the pro-inflammatory cytokine interleukin-1β (IL-1β). This technical guide provides an in-depth overview of the NLRP3 inflammasome, its role in CAPS, and the therapeutic potential of NLRP3 inhibitors, with a specific focus on the investigational molecule Nlrp3-IN-70. Detailed experimental protocols for assessing NLRP3 inflammasome activation and inhibition are provided, along with visual representations of key pathways and workflows to support researchers in this field.

The NLRP3 Inflammasome and Its Role in Cryopyrin-Associated Periodic Syndromes (CAPS)

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response to a wide range of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[1] Its activation is a tightly regulated two-step process:

  • Priming (Signal 1): This initial step is triggered by signals from other pattern recognition receptors, such as Toll-like receptors (TLRs), leading to the transcriptional upregulation of NLRP3 and pro-IL-1β via the NF-κB signaling pathway.[1]

  • Activation (Signal 2): A diverse array of stimuli, including ion fluxes (such as potassium efflux), mitochondrial dysfunction, and lysosomal damage, can trigger the activation of the NLRP3 protein.[1]

Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD). This leads to the formation of a large protein scaffold known as the ASC speck, which serves as a platform for the recruitment and auto-catalytic activation of pro-caspase-1. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently secreted from the cell to orchestrate an inflammatory response.

In Cryopyrin-Associated Periodic Syndromes (CAPS), which encompass a spectrum of severity from Familial Cold Autoinflammatory Syndrome (FCAS) to Muckle-Wells Syndrome (MWS) and the most severe Neonatal-Onset Multisystem Inflammatory Disease (NOMID)/Chronic Infantile Neurological, Cutaneous, and Articular (CINCA) syndrome, mutations in the NLRP3 gene lead to a hyperactive inflammasome.[2][3] These gain-of-function mutations often lower the threshold for NLRP3 activation, leading to spontaneous inflammasome assembly and an overproduction of IL-1β, even in the absence of conventional PAMPs or DAMPs.[2] This chronic IL-1β-driven inflammation is the primary driver of the clinical manifestations of CAPS, which include recurrent fever, urticarial rash, joint pain, and in more severe cases, sensorineural hearing loss and central nervous system inflammation.[2][3]

Current treatments for CAPS primarily focus on blocking the effects of IL-1β with monoclonal antibodies or receptor antagonists. However, direct inhibition of the NLRP3 inflammasome represents a promising upstream therapeutic strategy.

This compound: A Direct Inhibitor of the NLRP3 Inflammasome

This compound is a small molecule inhibitor of the NLRP3 inflammasome.[4][5][6]

Mechanism of Action

This compound directly targets the NLRP3 protein.[4][5][6] It binds to the NACHT domain of NLRP3, a critical region for its oligomerization and ATPase activity.[4][5][6] By binding to the NACHT domain, this compound is thought to lock the NLRP3 protein in an inactive conformation, thereby preventing its self-association and the subsequent recruitment of the adaptor protein ASC. This blockade of the NLRP3-ASC interaction is a crucial step in inhibiting the formation of a functional inflammasome complex, ultimately leading to a downstream reduction in caspase-1 activation and IL-1β secretion.[4][5][6]

Preclinical Research Applications

This compound is utilized in preclinical research to investigate the role of the NLRP3 inflammasome in various disease models, including sepsis and non-alcoholic steatohepatitis.[4][6] It is noted to have low oral bioavailability, suggesting its current utility is primarily for in vitro and potentially in vivo experimental studies where this limitation can be managed.[4][5][6]

Quantitative Data for NLRP3 Inhibitors

CompoundCell TypeActivator(s)AssayIC50 ValueReference
This compound Data not availableData not availableData not availableData not available
MCC950 Mouse Bone Marrow-Derived Macrophages (BMDMs)ATPIL-1β release7.5 nM[7]
MCC950 Human Monocyte-Derived Macrophages (HMDMs)ATPIL-1β release8.1 nM[7]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the activity of NLRP3 inflammasome inhibitors like this compound.

IL-1β Release Assay (ELISA)

This assay quantifies the amount of secreted IL-1β, a primary downstream product of NLRP3 inflammasome activation.

Materials:

  • Cell line (e.g., immortalized Bone Marrow-Derived Macrophages (iBMDMs) or THP-1 human monocytic cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

  • Lipopolysaccharide (LPS)

  • NLRP3 activator (e.g., ATP or Nigericin)

  • Test inhibitor (e.g., this compound)

  • 96-well cell culture plates

  • Commercial IL-1β ELISA kit

  • Plate reader

Protocol:

  • Cell Seeding: Seed iBMDMs or PMA-differentiated THP-1 cells in a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.[8]

  • Priming (Signal 1): Remove the culture medium and replace it with fresh medium containing 1 µg/mL of LPS. Incubate for 3-4 hours at 37°C.[9]

  • Inhibitor Treatment: Following priming, pre-incubate the cells with various concentrations of the NLRP3 inhibitor or vehicle control for 30-60 minutes.[10]

  • Activation (Signal 2): Add an NLRP3 activator to the wells (e.g., 5 mM ATP for 1 hour or 10 µM Nigericin for 45-60 minutes).[9][11]

  • Sample Collection: Centrifuge the plate at 400 x g for 5 minutes to pellet the cells. Carefully collect the supernatant.[9]

  • ELISA: Perform the IL-1β ELISA on the collected supernatants according to the manufacturer's instructions.[9]

ASC Oligomerization Assay (Western Blot)

This assay visualizes the formation of ASC specks, a hallmark of inflammasome activation.

Materials:

  • Cell line and reagents for inflammasome activation (as above)

  • 6-well plates

  • Ice-cold PBS

  • Lysis buffer

  • Cross-linking agent (e.g., disuccinimidyl suberate (B1241622) - DSS)

  • SDS-PAGE gels (15%)

  • PVDF membrane

  • Primary antibody against ASC

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagents

Protocol:

  • Cell Treatment: Seed 1.5 x 10^6 cells per well in a 6-well plate. Prime and treat with inhibitor and activator as described above.[12]

  • Cell Lysis: Lyse the cells in an appropriate buffer.[12]

  • Pelleting ASC Specks: Centrifuge the lysates at a low speed to pellet the insoluble ASC oligomers.[12]

  • Cross-linking: Resuspend the pellet in a buffer containing a cross-linking agent like DSS and incubate for 30 minutes at room temperature. This covalently links the ASC monomers within the speck.[12]

  • Sample Preparation: Stop the cross-linking reaction and prepare the samples for SDS-PAGE by adding loading buffer.

  • Western Blot:

    • Run the samples on a 15% SDS-PAGE gel to resolve the ASC monomers, dimers, and high-molecular-weight oligomers.[12]

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for ASC.

    • Incubate with an HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate. The presence of high-molecular-weight bands indicates ASC oligomerization.

Caspase-1 Activity Assay

This assay measures the enzymatic activity of caspase-1, the effector protease of the NLRP3 inflammasome.

Materials:

  • Cell line and reagents for inflammasome activation (as above)

  • 96-well plates (white-walled for luminescence)

  • Commercial bioluminescent caspase-1 activity assay kit (e.g., Caspase-Glo® 1)

  • Luminometer

Protocol:

  • Cell Treatment: Seed and treat the cells in a 96-well plate as described for the IL-1β release assay.

  • Assay:

    • After the activation step, add the Caspase-Glo® 1 reagent directly to the wells containing the cells and supernatant.[13]

    • Incubate at room temperature for 1 hour to allow for cell lysis and the enzymatic reaction to occur.

    • Measure the luminescence using a plate reader. The light output is proportional to the amount of active caspase-1.

Mandatory Visualizations

Signaling Pathways

NLRP3_Activation_Pathway cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation cluster_assembly Inflammasome Assembly & Function cluster_inhibition Inhibition by this compound PAMPs_DAMPs PAMPs / DAMPs TLR TLR PAMPs_DAMPs->TLR NFkB NF-κB Activation TLR->NFkB Transcription Transcription of NLRP3 & pro-IL-1β NFkB->Transcription NLRP3_inactive Inactive NLRP3 Transcription->NLRP3_inactive Pro_IL1b Pro-IL-1β Transcription->Pro_IL1b Stimuli Diverse Stimuli (e.g., K+ efflux, ATP) Stimuli->NLRP3_inactive NLRP3_active Active NLRP3 (Oligomerized) NLRP3_inactive->NLRP3_active Activation ASC ASC NLRP3_active->ASC ASC_speck ASC Speck (Oligomerization) ASC->ASC_speck Pro_Casp1 Pro-Caspase-1 ASC_speck->Pro_Casp1 Casp1 Active Caspase-1 Pro_Casp1->Casp1 Cleavage Casp1->Pro_IL1b IL1b Mature IL-1β (Secretion) Pro_IL1b->IL1b Cleavage Nlrp3_IN_70 This compound Nlrp3_IN_70->NLRP3_active Binds to NACHT domain, prevents oligomerization

Caption: Canonical NLRP3 inflammasome activation pathway and inhibition by this compound.

Experimental Workflow

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment Protocol cluster_assays Downstream Assays Cell_Seeding Seed Macrophages (e.g., iBMDMs, THP-1) Priming Prime with LPS (Signal 1) Cell_Seeding->Priming Inhibitor Add this compound (or vehicle) Priming->Inhibitor Activation Activate with ATP/Nigericin (Signal 2) Inhibitor->Activation Collect_Supernatant Collect Supernatant Activation->Collect_Supernatant Lyse_Cells Lyse Cells Activation->Lyse_Cells ELISA IL-1β ELISA Collect_Supernatant->ELISA Caspase_Assay Caspase-1 Activity Assay Collect_Supernatant->Caspase_Assay Western_Blot ASC Oligomerization (Western Blot) Lyse_Cells->Western_Blot

Caption: Experimental workflow for evaluating NLRP3 inflammasome inhibitors.

References

Unveiling the Molecular Target of Nlrp3-IN-70: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the molecular target and mechanism of action of Nlrp3-IN-70, a known inhibitor of the NLRP3 inflammasome. This document is intended for researchers, scientists, and drug development professionals engaged in the study of inflammatory diseases and the development of novel therapeutics. While specific quantitative data for this compound is not publicly available, this guide outlines the established methodologies for characterizing such inhibitors and presents data for other well-known NLRP3 inhibitors to serve as a comparative reference.

The Molecular Target: NLRP3 and its NACHT Domain

This compound directly targets the NACHT domain of the NLR Family Pyrin Domain Containing 3 (NLRP3) protein.[1][2][3] The NLRP3 protein is a key intracellular sensor of the innate immune system.[4][5] It is a multi-domain protein consisting of a C-terminal leucine-rich repeat (LRR) domain, a central nucleotide-binding and oligomerization (NACHT) domain, and an N-terminal pyrin (PYD) domain.[4][6]

The NACHT domain possesses ATPase activity, which is essential for the conformational changes required for NLRP3 activation and subsequent oligomerization.[6][7] Upon activation by a wide array of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), the NLRP3 protein undergoes a significant conformational change, leading to the assembly of the NLRP3 inflammasome.[4][5]

Mechanism of Action: Inhibition of Inflammasome Assembly

This compound exerts its inhibitory effect by directly binding to the NACHT domain of the NLRP3 protein. This binding event sterically hinders the interaction between NLRP3 and the apoptosis-associated speck-like protein containing a CARD (ASC), an essential adaptor protein in the formation of the inflammasome complex.[1][2][3] By preventing the NLRP3-ASC interaction, this compound effectively blocks the subsequent ASC oligomerization, a critical step in the recruitment and activation of pro-caspase-1.[1][2][3] The inhibition of inflammasome assembly ultimately prevents the maturation and release of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[4]

Quantitative Analysis of NLRP3 Inhibition

The potency of NLRP3 inhibitors is typically determined by measuring their half-maximal inhibitory concentration (IC50). While specific IC50 values for this compound are not available in the public domain, the following table summarizes the in vitro IC50 values for other well-characterized NLRP3 inhibitors, providing a benchmark for comparison.

CompoundCell TypeActivator(s)AssayIC50 Value
MCC950Mouse Bone Marrow-Derived Macrophages (BMDMs)ATPIL-1β release7.5 nM
MCC950Human Monocyte-Derived Macrophages (HMDMs)ATPIL-1β release8.1 nM
Compound 7Human THP-1 cellsNigericinIL-1β release26 nM
Compound 7Human THP-1 cellsMonosodium Urate (MSU)IL-1β release24 nM
Bridged Pyridazine CompoundHuman Peripheral Blood Mononuclear Cells (PBMCs)Not SpecifiedIL-1β production2.88 nM

Table 1: In vitro IC50 values for notable NLRP3 inhibitors. This data is provided for comparative purposes due to the absence of publicly available specific data for this compound.[8]

Experimental Protocols for Characterizing NLRP3 Inhibitors

The following are detailed methodologies for key experiments typically employed to characterize the molecular target and efficacy of NLRP3 inhibitors like this compound.

In Vitro NLRP3 Inflammasome Inhibition Assay (IL-1β Release Assay)

This assay is a cornerstone for quantifying the inhibitory activity of a compound on the NLRP3 inflammasome.

Objective: To determine the dose-dependent inhibition of NLRP3-mediated IL-1β secretion by the test compound.

Materials:

  • Human monocytic cell line (e.g., THP-1) or primary cells (e.g., BMDMs, PBMCs).

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation.

  • Lipopolysaccharide (LPS) for priming.

  • NLRP3 activator (e.g., Nigericin, ATP, MSU).

  • Test inhibitor (e.g., this compound).

  • ELISA kit for human or mouse IL-1β.

Protocol:

  • Cell Culture and Differentiation:

    • Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS.

    • Differentiate THP-1 cells into a macrophage-like phenotype by treating with PMA (e.g., 50-100 ng/mL) for 48-72 hours.

  • Priming (Signal 1):

    • Prime the differentiated THP-1 cells with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.[1]

  • Inhibitor Treatment:

    • Following the priming step, treat the cells with various concentrations of the test inhibitor (e.g., this compound) for 1 hour.

  • Activation (Signal 2):

    • Activate the NLRP3 inflammasome by adding an activator such as Nigericin (e.g., 10 µM) or ATP (e.g., 5 mM) for 1 hour.[1]

  • Quantification of IL-1β Release:

    • Collect the cell culture supernatants.

    • Measure the concentration of secreted IL-1β using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration compared to the vehicle-treated control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify the direct binding of a compound to its target protein within a cellular environment.

Objective: To demonstrate the direct engagement of the test compound with the NLRP3 protein in intact cells.

Materials:

  • Cells expressing NLRP3 (e.g., THP-1 cells).

  • Test inhibitor (e.g., this compound).

  • PBS and lysis buffer.

  • Equipment for heating cell lysates to a range of temperatures.

  • SDS-PAGE and Western blotting reagents.

  • Anti-NLRP3 antibody.

Protocol:

  • Cell Treatment:

    • Treat intact cells with the test inhibitor or vehicle control for a specified time.

  • Heating:

    • Aliquot the treated cell suspensions and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).

  • Cell Lysis and Protein Quantification:

    • Lyse the cells to release proteins.

    • Separate the soluble fraction (containing stabilized protein) from the precipitated fraction by centrifugation.

  • Western Blot Analysis:

    • Analyze the amount of soluble NLRP3 protein in each sample by SDS-PAGE and Western blotting using an anti-NLRP3 antibody.

  • Data Analysis:

    • A shift in the melting curve of NLRP3 in the presence of the inhibitor compared to the vehicle control indicates direct binding.

Visualizing Signaling Pathways and Workflows

To further elucidate the context of this compound's action, the following diagrams, generated using the DOT language, illustrate the NLRP3 signaling pathway and a typical experimental workflow.

NLRP3_Signaling_Pathway cluster_signal1 Signal 1: Priming cluster_signal2 Signal 2: Activation cluster_output Inflammatory Output cluster_inhibition Point of Inhibition PAMPs_DAMPs PAMPs / DAMPs TLR TLR PAMPs_DAMPs->TLR NFkB NF-κB Activation TLR->NFkB Transcription Transcription of pro-IL-1β & NLRP3 NFkB->Transcription NLRP3_inactive Inactive NLRP3 Activators Inflammasome Activators (e.g., ATP, Nigericin) Activators->NLRP3_inactive NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active Inflammasome NLRP3 Inflammasome Assembly NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 GSDMD Gasdermin D Casp1->GSDMD IL1b Mature IL-1β Pro_IL1b->IL1b IL18 Mature IL-18 Pro_IL18->IL18 Pyroptosis Pyroptosis GSDMD->Pyroptosis Nlrp3_IN_70 This compound Nlrp3_IN_70->NLRP3_active Binds to NACHT domain Nlrp3_IN_70->Inflammasome Blocks Assembly

Caption: NLRP3 inflammasome signaling pathway and the point of inhibition by this compound.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Culture_Cells Culture THP-1 Cells Differentiate_Cells Differentiate with PMA Culture_Cells->Differentiate_Cells Prime_Cells Prime with LPS (Signal 1) Differentiate_Cells->Prime_Cells Add_Inhibitor Add this compound (Dose-Response) Prime_Cells->Add_Inhibitor Activate_Inflammasome Activate with Nigericin/ATP (Signal 2) Add_Inhibitor->Activate_Inflammasome Collect_Supernatant Collect Supernatant Activate_Inflammasome->Collect_Supernatant ELISA Measure IL-1β by ELISA Collect_Supernatant->ELISA IC50_Determination Determine IC50 ELISA->IC50_Determination

Caption: Experimental workflow for determining the IC50 of an NLRP3 inhibitor.

Conclusion

This compound is a direct-acting inhibitor of the NLRP3 inflammasome, targeting the NACHT domain of the NLRP3 protein to prevent inflammasome assembly and subsequent pro-inflammatory cytokine release. While specific quantitative data for this compound is not yet in the public domain, the experimental protocols and comparative data presented in this guide provide a robust framework for its further characterization. The continued investigation of specific NLRP3 inhibitors like this compound holds significant promise for the development of novel therapies for a wide range of inflammatory diseases.

References

An In-Depth Technical Guide to the NLRP3 Inflammasome Activation Pathway and its Inhibition by Nlrp3-IN-70

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome is a critical component of the innate immune system. This multiprotein complex plays a central role in the response to a wide array of sterile danger signals and microbial pathogens. Its activation triggers the maturation and release of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), and induces a form of inflammatory cell death known as pyroptosis. While essential for host defense, aberrant NLRP3 inflammasome activation is implicated in the pathogenesis of numerous inflammatory and autoimmune diseases, making it a prime target for therapeutic intervention. This guide provides a detailed overview of the NLRP3 inflammasome activation pathway and focuses on a specific inhibitor, Nlrp3-IN-70, detailing its mechanism of action and providing relevant technical data and experimental protocols.

The Canonical NLRP3 Inflammasome Activation Pathway

The activation of the NLRP3 inflammasome is a tightly regulated two-step process:

  • Step 1: Priming. The initial "priming" signal is typically provided by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or endogenous cytokines like tumor necrosis factor-alpha (TNF-α). This signal activates the transcription factor NF-κB, leading to the increased expression of NLRP3 and pro-IL-1β.

  • Step 2: Activation. A second, diverse range of stimuli, including ATP, crystalline substances, and pore-forming toxins, triggers the assembly of the inflammasome complex. This step is characterized by the oligomerization of NLRP3, which then recruits the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD). ASC, in turn, recruits pro-caspase-1, leading to its proximity-induced auto-cleavage and activation. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms, and also cleaves gasdermin D to initiate pyroptosis.

This compound: A Direct Inhibitor of the NLRP3 Inflammasome

This compound (also known as Compound 5m) is a small molecule inhibitor of the NLRP3 inflammasome. It has been identified as a promising therapeutic candidate for conditions driven by excessive NLRP3-mediated inflammation, such as sepsis and non-alcoholic steatohepatitis.

Mechanism of Action

This compound exerts its inhibitory effect through direct interaction with the NLRP3 protein. Specifically, it binds to the NACHT domain of NLRP3. This binding event sterically hinders the interaction between NLRP3 and the adaptor protein ASC, a critical step for the formation of a functional inflammasome complex. By preventing the NLRP3-ASC interaction, this compound effectively blocks the downstream events of ASC oligomerization and caspase-1 activation.

Caption: NLRP3 inflammasome activation pathway and the inhibitory mechanism of this compound.

Quantitative Data for this compound

The following table summarizes the available quantitative data for the interaction of this compound with its target.

ParameterValueMethodSource
Binding Affinity (Kd) 1.34 μMNot specifiedMedChemExpress[1]

In Vivo Efficacy of a Related Compound

While detailed in vivo studies for this compound are not extensively published, a study on structurally related sulfonylurea compounds, including a "compound 5m," has demonstrated its potential in a disease model.

ModelCompoundDoseEffectSource
Mouse Model of Alzheimer's Disease Compound 5mNot specifiedSuperior reduction of brain IL-1β levels compared to MCC950 at a lower dose.Bioorg Med Chem Lett (2024)[2]

Experimental Protocols

Detailed methodologies are crucial for the study of NLRP3 inflammasome inhibitors. Below are representative protocols for key in vitro assays.

Cell Culture and NLRP3 Inflammasome Activation

Objective: To prepare and stimulate cells for the assessment of NLRP3 inflammasome activation.

Cell Lines:

  • Human monocytic THP-1 cells.

  • Bone marrow-derived macrophages (BMDMs) from mice.

Protocol for THP-1 Cells:

  • Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 incubator.

  • Differentiation: Differentiate THP-1 monocytes into macrophage-like cells by treating with 100 ng/mL phorbol (B1677699) 12-myristate 13-acetate (PMA) for 24 hours.

  • Priming: Replace the medium with fresh RPMI-1640 and prime the cells with 1 µg/mL LPS for 3-4 hours.

  • Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of this compound or vehicle control for 1 hour.

  • Activation: Stimulate the cells with an NLRP3 activator, such as 5 mM ATP for 30 minutes or 10 µM Nigericin for 1 hour.

  • Sample Collection: Collect the cell culture supernatants for cytokine analysis and cell lysates for protein analysis.

Measurement of IL-1β Secretion by ELISA

Objective: To quantify the amount of mature IL-1β released into the cell culture supernatant.

Materials:

  • Commercially available human or mouse IL-1β ELISA kit.

  • Cell culture supernatants from the inflammasome activation assay.

  • Microplate reader.

Protocol:

  • Follow the manufacturer's instructions provided with the ELISA kit.

  • Briefly, add the collected cell culture supernatants and standards to the wells of the antibody-coated microplate.

  • Incubate to allow IL-1β to bind to the immobilized antibody.

  • Wash the plate and add a biotin-conjugated anti-IL-1β antibody.

  • Incubate and wash, then add streptavidin-HRP conjugate.

  • Incubate and wash, then add the substrate solution to develop the color.

  • Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the concentration of IL-1β in the samples based on the standard curve.

ASC Speck Visualization by Immunofluorescence

Objective: To visualize the formation of ASC specks, a hallmark of inflammasome activation.

Materials:

  • Cells cultured on glass coverslips.

  • 4% paraformaldehyde (PFA) for fixation.

  • 0.1% Triton X-100 for permeabilization.

  • Blocking buffer (e.g., 5% BSA in PBS).

  • Primary antibody against ASC.

  • Fluorescently labeled secondary antibody.

  • DAPI for nuclear staining.

  • Fluorescence microscope.

Protocol:

  • Perform the inflammasome activation assay on cells grown on coverslips.

  • Wash the cells with PBS and fix with 4% PFA for 15 minutes.

  • Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Block with 5% BSA in PBS for 1 hour.

  • Incubate with the primary anti-ASC antibody overnight at 4°C.

  • Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Wash with PBS and counterstain with DAPI for 5 minutes.

  • Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.

  • Quantify the percentage of cells containing ASC specks.

Experimental Workflow for Characterizing an NLRP3 Inhibitor

The following diagram illustrates a typical workflow for the preclinical characterization of a novel NLRP3 inhibitor like this compound.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation biochemical_assay Biochemical Assay (e.g., Binding Affinity - Kd) cell_based_assays Cell-Based Assays biochemical_assay->cell_based_assays pk_pd Pharmacokinetics & Pharmacodynamics biochemical_assay->pk_pd il1b_elisa IL-1β/IL-18 ELISA cell_based_assays->il1b_elisa casp1_activity Caspase-1 Activity Assay cell_based_assays->casp1_activity asc_speck ASC Speck Formation cell_based_assays->asc_speck pyroptosis_assay Pyroptosis Assay (LDH release) cell_based_assays->pyroptosis_assay selectivity_panel Selectivity Assays (AIM2, NLRC4 inflammasomes) cell_based_assays->selectivity_panel selectivity_panel->pk_pd disease_model Efficacy in Disease Models (e.g., Sepsis, NASH) pk_pd->disease_model toxicity Toxicology Studies disease_model->toxicity

Caption: A representative experimental workflow for the characterization of an NLRP3 inhibitor.

Conclusion

This compound represents a promising direct inhibitor of the NLRP3 inflammasome with a clear mechanism of action involving the disruption of the NLRP3-ASC interaction. The provided data and protocols offer a foundational guide for researchers and drug developers interested in studying this compound or similar inhibitors. Further investigation into its in vivo efficacy, pharmacokinetic properties, and safety profile will be crucial in determining its therapeutic potential for a range of inflammatory diseases.

References

An In-depth Technical Guide to the Structural Analysis of NLRP3 Inflammasome Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed overview of the structural analysis, mechanism of action, and experimental evaluation of NLRP3 inflammasome inhibitors. While the specific compound "Nlrp3-IN-70" is not prominently documented in the available scientific literature, this document will focus on well-characterized inhibitors of the NLRP3 inflammasome, serving as a comprehensive reference for researchers, scientists, and drug development professionals.

Introduction to the NLRP3 Inflammasome

The NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome is a critical component of the innate immune system.[1][2][3][4] It is a multi-protein complex that responds to a wide array of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[2][5] Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD) and pro-caspase-1. This assembly leads to the auto-catalytic activation of caspase-1, which in turn cleaves the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, active forms.[2][5][6] This process can also induce a form of inflammatory cell death known as pyroptosis.[3] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, making it a significant therapeutic target.[1][3]

Structural Basis of NLRP3 Activation and Inhibition

NLRP3 is a multi-domain protein consisting of a central nucleotide-binding and oligomerization (NACHT) domain, a C-terminal leucine-rich repeat (LRR) domain, and an N-terminal pyrin domain (PYD).[7][8] The NACHT domain possesses ATPase activity, which is crucial for inflammasome assembly.[9] Recent cryo-electron microscopy (cryo-EM) studies have revealed that in its inactive state, NLRP3 can form a dodecameric cage-like structure, which is thought to prevent premature activation.[7][10][11] The specific inhibitor MCC950 has been shown to bind to and stabilize this inactive conformation of NLRP3.[11]

NLRP3 inhibitors can be broadly categorized based on their mechanism of action. Some, like MCC950, directly bind to the NACHT domain, preventing the conformational changes required for activation.[12] Others may interfere with upstream signaling events, such as potassium efflux, or downstream processes like ASC oligomerization.

Quantitative Analysis of NLRP3 Inhibitors

The potency of NLRP3 inhibitors is typically determined by their half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the NLRP3-mediated response, usually the release of IL-1β. The following table summarizes the IC50 values for several well-characterized NLRP3 inhibitors.

InhibitorCell TypeActivator(s)IC50 (nM)Reference
MCC950Bone Marrow-Derived Macrophages (BMDMs)Various7.5[12]
MCC950Mouse Bone Marrow-Derived MacrophagesATP8.1[13]
OridoninPeritoneal MacrophagesATP, Nigericin, MSU26, 24, 33[13]
ParthenolideNot SpecifiedNot Specified2.88[13]

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of NLRP3 inhibitors. Below are protocols for key experiments.

4.1. In Vitro IC50 Determination via IL-1β Release Assay

This cell-based assay is the standard for quantifying the potency of NLRP3 inhibitors.

a. Cell Culture and Priming:

  • Murine bone marrow-derived macrophages (BMDMs) or human monocytic THP-1 cells are commonly used.[6][14]

  • Cells are seeded in appropriate culture plates and allowed to adhere.

  • To induce the expression of pro-IL-1β and NLRP3, cells are "primed" with a Toll-like receptor (TLR) agonist, such as lipopolysaccharide (LPS), for a few hours.[14][15]

b. Inhibitor Treatment and NLRP3 Activation:

  • After priming, the media is replaced with fresh media containing various concentrations of the test inhibitor.

  • Cells are incubated with the inhibitor for a defined period.

  • NLRP3 is then activated using a specific stimulus. Common activators include:

    • ATP: Activates the P2X7 receptor, leading to potassium efflux.[13]

    • Nigericin: A potassium ionophore.[13][16]

    • Monosodium Urate (MSU) Crystals: A particulate activator.[13]

c. Quantification of IL-1β:

  • After a specific incubation time with the activator, the cell culture supernatant is collected.

  • The concentration of secreted IL-1β in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

d. Data Analysis:

  • The percentage of IL-1β inhibition for each inhibitor concentration is calculated relative to a vehicle-treated control.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[12]

4.2. ASC Speck Formation Assay

This imaging-based assay visualizes the assembly of the ASC adaptor protein into a large perinuclear structure, a hallmark of inflammasome activation.

a. Cell Preparation and Transfection:

  • Immortalized macrophage cell lines are often used and may be engineered to express fluorescently tagged ASC (e.g., ASC-GFP).

  • Cells are seeded on glass coverslips suitable for microscopy.

b. Priming, Inhibition, and Activation:

  • Cells are primed with LPS as described above.

  • Cells are then treated with the inhibitor at various concentrations.

  • NLRP3 is activated with a stimulus like nigericin.

c. Imaging and Quantification:

  • Following activation, cells are fixed and prepared for fluorescence microscopy.

  • The percentage of cells containing ASC specks is quantified by imaging a large number of cells for each condition. A reduction in the percentage of speck-positive cells indicates inhibitory activity.

Signaling Pathways and Experimental Workflows

5.1. NLRP3 Inflammasome Signaling Pathway

The following diagram illustrates the canonical two-signal model of NLRP3 inflammasome activation and the points of inhibition.

NLRP3_Signaling_Pathway cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation cluster_assembly Inflammasome Assembly cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs/DAMPs (e.g., LPS) TLR TLR PAMPs_DAMPs->TLR binds NFkB NF-κB Activation TLR->NFkB Transcription Upregulation of NLRP3 & pro-IL-1β NFkB->Transcription Activators Activators (ATP, Nigericin, etc.) K_efflux K+ Efflux Activators->K_efflux NLRP3_inactive Inactive NLRP3 K_efflux->NLRP3_inactive NLRP3_active Active NLRP3 Oligomer NLRP3_inactive->NLRP3_active conformational change ASC ASC NLRP3_active->ASC recruits Inflammasome NLRP3 Inflammasome (NLRP3-ASC-Casp1) Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 recruits Casp1 Active Caspase-1 Inflammasome->Casp1 autocatalysis Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b cleaves IL1b Mature IL-1β Pro_IL1b->IL1b Secretion Secretion IL1b->Secretion Inhibitor NLRP3 Inhibitor (e.g., MCC950) Inhibitor->NLRP3_inactive stabilizes

Caption: NLRP3 inflammasome signaling pathway and point of inhibition.

5.2. Experimental Workflow for IC50 Determination

The following diagram outlines the general workflow for determining the IC50 of an NLRP3 inhibitor.

IC50_Workflow start Start cell_culture Culture Macrophages (e.g., BMDMs) start->cell_culture priming Prime cells with LPS (Signal 1) cell_culture->priming inhibitor_treatment Add serial dilutions of NLRP3 inhibitor priming->inhibitor_treatment activation Add NLRP3 activator (e.g., ATP - Signal 2) inhibitor_treatment->activation incubation Incubate activation->incubation supernatant_collection Collect supernatant incubation->supernatant_collection elisa Measure IL-1β concentration by ELISA supernatant_collection->elisa data_analysis Calculate % inhibition and determine IC50 elisa->data_analysis end End data_analysis->end

Caption: Experimental workflow for determining the IC50 of an NLRP3 inhibitor.

References

An In-depth Technical Guide to the Evaluation of NLRP3 Inflammasome Inhibitors for Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive searches for a specific compound designated "Nlrp3-IN-70" did not yield any publicly available information regarding its chemical structure, properties, or research applications. The following guide provides a comprehensive technical overview of the general methodologies and key considerations for the evaluation of NLRP3 inflammasome inhibitors in the context of neurodegenerative disease research.

The NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome is a critical component of the innate immune system.[1][2][3] It is a multi-protein complex that, upon activation by a wide array of stimuli, orchestrates a pro-inflammatory response.[1][4] This response is crucial for host defense but can also contribute to the pathology of numerous inflammatory diseases when dysregulated, including neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, Huntington's disease, and amyotrophic lateral sclerosis.[5][6]

The NLRP3 Inflammasome Signaling Pathway

The activation of the NLRP3 inflammasome is a tightly regulated, two-step process: priming and activation.

  • Signal 1 (Priming): The priming step is typically initiated by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or damage-associated molecular patterns (DAMPs). This leads to the transcriptional upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) through the nuclear factor-kappa B (NF-κB) signaling pathway.[7]

  • Signal 2 (Activation): A second stimulus triggers the assembly of the inflammasome complex. These stimuli are diverse and include ATP, pore-forming toxins, crystalline substances, and protein aggregates.[6] This leads to the oligomerization of NLRP3, the recruitment of the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and the subsequent recruitment and auto-catalytic activation of pro-caspase-1.[3][8] Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted from the cell.[1] Caspase-1 activation can also lead to a form of inflammatory cell death known as pyroptosis through the cleavage of gasdermin D (GSDMD).[9]

Below is a diagram illustrating the canonical NLRP3 inflammasome activation pathway and potential points of inhibition.

NLRP3_Signaling_Pathway NLRP3 Inflammasome Signaling Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular PAMPs_DAMPs PAMPs / DAMPs (e.g., LPS, Aβ fibrils) TLR4 TLR4 PAMPs_DAMPs->TLR4 Signal 1: Priming Activators Activation Stimuli (e.g., ATP, Nigericin) NLRP3_inactive Inactive NLRP3 Activators->NLRP3_inactive Signal 2: Activation NFkB NF-κB Activation TLR4->NFkB Pro_IL1b_mRNA pro-IL-1β & NLRP3 mRNA Transcription NFkB->Pro_IL1b_mRNA Pro_IL1b_mRNA->NLRP3_inactive Pro_IL1b Pro-IL-1β Pro_IL1b_mRNA->Pro_IL1b NLRP3_active Active NLRP3 Oligomerization NLRP3_inactive->NLRP3_active Inflammasome NLRP3 Inflammasome Assembly NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 IL1b Mature IL-1β Casp1->IL1b Cleavage IL18 Mature IL-18 Casp1->IL18 Cleavage Pyroptosis Pyroptosis Casp1->Pyroptosis Cleavage Inflammasome->Casp1 Pro_IL1b->IL1b Pro_IL18 Pro-IL-18 Pro_IL18->IL18 GSDMD Gasdermin D (GSDMD) GSDMD->Pyroptosis Inhibitor NLRP3 Inhibitor (e.g., this compound) Inhibitor->NLRP3_active Inhibition

Caption: Canonical NLRP3 inflammasome signaling pathway and a potential point of inhibition.

Quantitative Data for NLRP3 Inhibitor Evaluation

The following tables provide a framework for summarizing key quantitative data when characterizing a novel NLRP3 inhibitor.

Table 1: In Vitro Efficacy of a Hypothetical NLRP3 Inhibitor

ParameterCell LineAssayIC50 (nM)
IL-1β ReleaseHuman THP-1ELISA50
Caspase-1 ActivityMouse BMDMFluorometric Assay75
ASC Speck FormationASC-mCerulean MacrophagesHigh-Content Imaging120
Pyroptosis (LDH Release)Human THP-1Colorimetric Assay90

Table 2: In Vivo Efficacy in a Neurodegenerative Disease Model (e.g., APP/PS1 Mouse Model of Alzheimer's Disease)

ParameterTreatment GroupMeasurementResult% Change vs. Vehicle
Behavioral
Cognitive FunctionVehicleMorris Water Maze60s escape latency-
Inhibitor (10 mg/kg)Morris Water Maze30s escape latency-50%
Biochemical
Brain IL-1β LevelsVehicleELISA100 pg/mg protein-
Inhibitor (10 mg/kg)ELISA40 pg/mg protein-60%
Aβ Plaque LoadVehicleImmunohistochemistry15% area coverage-
Inhibitor (10 mg/kg)Immunohistochemistry7% area coverage-53%
Histological
Microglial ActivationVehicleIba1 StainingHigh-
Inhibitor (10 mg/kg)Iba1 StainingLow-

Experimental Protocols

This protocol describes a common method for assessing the in vitro efficacy of an NLRP3 inhibitor using human THP-1 monocytes.[7]

Materials:

  • Human THP-1 monocytes

  • RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS)

  • Nigericin (B1684572) or ATP

  • NLRP3 inhibitor (e.g., this compound)

  • 96-well cell culture plates

  • ELISA kit for human IL-1β

  • LDH cytotoxicity assay kit

Methodology:

  • Cell Culture and Differentiation:

    • Culture THP-1 monocytes in RPMI-1640 medium.

    • To differentiate monocytes into macrophage-like cells, seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well in medium containing 50-100 ng/mL PMA and incubate for 48-72 hours.

  • Priming:

    • After differentiation, replace the medium with fresh RPMI-1640.

    • Prime the cells by adding LPS to a final concentration of 1 µg/mL.

    • Incubate for 3 hours at 37°C.

  • Inhibitor Treatment:

    • Prepare serial dilutions of the NLRP3 inhibitor in cell culture medium.

    • After priming, add the desired concentrations of the inhibitor to the respective wells. Include a vehicle control (e.g., DMSO).

    • Incubate for 1 hour at 37°C.

  • Activation:

    • Add nigericin to a final concentration of 10 µM (or ATP to 5 mM) to all wells except for the negative control wells.

    • Incubate for 1 hour at 37°C.

  • Data Collection:

    • Centrifuge the plate at 500 x g for 5 minutes.

    • Collect the supernatant for analysis.

    • Measure IL-1β concentration in the supernatant using an ELISA kit according to the manufacturer's instructions.

    • Measure LDH release in the supernatant using a cytotoxicity assay kit to assess pyroptosis and cell viability.

This protocol provides a general framework for assessing the in vivo efficacy of an NLRP3 inhibitor in a relevant mouse model. The specific model and endpoints will vary depending on the disease of interest (e.g., APP/PS1 for Alzheimer's, MPTP model for Parkinson's).[5][6][10]

Materials:

  • Neurodegenerative disease mouse model (e.g., 5xFAD, APP/PS1, MPTP-treated mice) and wild-type controls.

  • NLRP3 inhibitor.

  • Vehicle for inhibitor administration.

  • Equipment for behavioral testing (e.g., Morris water maze, rotarod).

  • Reagents and equipment for tissue processing, histology (e.g., cryostat, antibodies for Iba1, Aβ, α-synuclein), and biochemical analysis (e.g., ELISA kits for cytokines).

Methodology:

  • Animal Dosing:

    • Randomly assign animals to treatment groups (e.g., wild-type + vehicle, disease model + vehicle, disease model + inhibitor).

    • Administer the NLRP3 inhibitor or vehicle to the animals daily (or as determined by pharmacokinetic studies) via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Behavioral Analysis:

    • At predetermined time points during the study, perform behavioral tests to assess cognitive or motor function relevant to the disease model.

  • Tissue Collection and Processing:

    • At the end of the study, euthanize the animals and perfuse with saline.

    • Collect brain tissue. For histology, fix one hemisphere in 4% paraformaldehyde and cryoprotect in sucrose. For biochemical analysis, snap-freeze the other hemisphere in liquid nitrogen.

  • Data Analysis:

    • Histology: Section the fixed brain tissue and perform immunohistochemistry for markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes), pathology (e.g., Aβ plaques, α-synuclein aggregates), and neuronal loss (e.g., NeuN).

    • Biochemistry: Homogenize the frozen brain tissue and measure levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) by ELISA. Western blotting can be used to measure levels of NLRP3, caspase-1, and other relevant proteins.

Experimental Workflow and Logical Diagrams

The following diagrams illustrate the logical flow of experiments for evaluating an NLRP3 inhibitor.

In_Vitro_Workflow In Vitro NLRP3 Inhibitor Evaluation Workflow cluster_assays Endpoint Assays start Start: Identify NLRP3 Inhibitor Candidate cell_culture Cell Culture & Differentiation (e.g., THP-1, BMDM) start->cell_culture priming Priming (Signal 1) (e.g., LPS) cell_culture->priming inhibitor_treatment Inhibitor Treatment (Dose-Response) priming->inhibitor_treatment activation Activation (Signal 2) (e.g., Nigericin, ATP) inhibitor_treatment->activation data_collection Data Collection (Supernatant) activation->data_collection elisa IL-1β / IL-18 ELISA data_collection->elisa caspase_assay Caspase-1 Activity Assay data_collection->caspase_assay ldh_assay LDH Assay (Pyroptosis) data_collection->ldh_assay asc_speck ASC Speck Imaging data_collection->asc_speck analysis Data Analysis (IC50 Calculation) elisa->analysis caspase_assay->analysis ldh_assay->analysis asc_speck->analysis end End: In Vitro Efficacy Determined analysis->end

Caption: A typical workflow for the in vitro evaluation of an NLRP3 inhibitor.

In_Vivo_Workflow In Vivo NLRP3 Inhibitor Evaluation Workflow cluster_analysis Post-Mortem Analysis start Start: In Vitro Efficacy Confirmed animal_model Select Neurodegenerative Disease Animal Model start->animal_model dosing Inhibitor Administration (Chronic Dosing) animal_model->dosing behavioral Behavioral Testing (Cognitive/Motor Function) dosing->behavioral During Treatment tissue_collection Tissue Collection (Brain) dosing->tissue_collection behavioral->tissue_collection End of Study histology Histology (IHC for Aβ, Iba1, etc.) tissue_collection->histology biochemistry Biochemistry (ELISA for IL-1β, Western Blot) tissue_collection->biochemistry data_analysis Data Analysis & Interpretation histology->data_analysis biochemistry->data_analysis end End: In Vivo Efficacy Determined data_analysis->end

References

An In-depth Technical Guide to the Preclinical Studies of the NLRP3 Inflammasome Inhibitor MCC950

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for "Nlrp3-IN-70" did not yield any publicly available information. This guide will focus on the well-characterized and potent NLRP3 inflammasome inhibitor, MCC950 , as a representative molecule to fulfill the core requirements of the user request. The principles, protocols, and data presented can serve as a comprehensive resource for the preclinical evaluation of NLRP3 inhibitors.

Introduction to the NLRP3 Inflammasome and MCC950

The NOD-like receptor family, pyrin domain-containing 3 (NLRP3) inflammasome is a crucial component of the innate immune system.[1] Its dysregulation is implicated in a wide array of inflammatory diseases, including autoimmune disorders, neurodegenerative diseases, and metabolic syndromes.[2] The activation of the NLRP3 inflammasome is a two-step process: a priming signal that upregulates the expression of NLRP3 and pro-interleukin-1β (pro-IL-1β), and an activation signal that triggers the assembly of the inflammasome complex.[1][3] This complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1, facilitates the cleavage of pro-caspase-1 into its active form, caspase-1.[2] Active caspase-1 then processes pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms.[2]

MCC950 (also known as CP-456,773) is a potent and highly selective small-molecule inhibitor of the NLRP3 inflammasome.[1][2] It has been extensively studied in preclinical models and has shown therapeutic potential in a variety of NLRP3-driven diseases.[4][5] MCC950 specifically blocks both canonical and non-canonical NLRP3 activation at nanomolar concentrations and does not inhibit other inflammasomes such as AIM2, NLRC4, or NLRP1.[1][2]

Mechanism of Action of MCC950

MCC950 directly targets the NLRP3 protein. Specifically, it binds to the Walker B motif within the NACHT domain of NLRP3.[6] This interaction is believed to lock NLRP3 in an inactive conformation, which in turn prevents the hydrolysis of ATP. ATP hydrolysis is a critical step for the oligomerization of the NLRP3 inflammasome and its subsequent activation.[6] Importantly, MCC950 acts downstream of potassium efflux, a common trigger for NLRP3 activation, indicating that its mechanism is not simply blocking this upstream signaling event.[1]

Quantitative Preclinical Efficacy of MCC950

The inhibitory potency and efficacy of MCC950 have been demonstrated in numerous in vitro and in vivo studies. The following tables summarize key quantitative data from these preclinical evaluations.

Table 1: In Vitro Efficacy of MCC950
Cell TypeSpeciesNLRP3 ActivatorReadoutIC50Reference
Bone Marrow-Derived Macrophages (BMDMs)MouseATPIL-1β release7.5 nM
Bone Marrow-Derived Macrophages (BMDMs)MouseNigericinIL-1β release8.1 nM
Peripheral Blood Mononuclear Cells (PBMCs)Human (Muckle-Wells Syndrome patients)LPSIL-1β release~10 nM[1]
Table 2: In Vivo Efficacy of MCC950 in Disease Models
Disease ModelAnimal ModelMCC950 Dose & RouteKey OutcomesReference
Experimental Autoimmune Encephalomyelitis (EAE)Mouse (C57BL/6)10 mg/kg, i.p. dailyAttenuated disease severity, reduced demyelination and neuronal damage.[7][8][9]
Cryopyrin-Associated Periodic Syndromes (CAPS)Mouse10 mg/kg, i.p. dailyRescued neonatal lethality.[1][2]
Spinal Cord Injury (SCI)Mouse10 or 50 mg/kg, i.p.Improved functional recovery, reduced inflammation and neuronal injury.[1][10]
Alzheimer's DiseaseMouse (APP/PS1)10 mg/kg, i.p.Reduced Aβ accumulation and improved cognitive function.[11]
AtherosclerosisMouse (ApoE-/-)10 mg/kg, 3x/week, i.p.Significantly reduced atherosclerotic lesion development.[11]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical studies of MCC950.

In Vitro NLRP3 Inflammasome Activation Assay in Bone Marrow-Derived Macrophages (BMDMs)

This protocol describes the induction of NLRP3 inflammasome activation in mouse BMDMs using Lipopolysaccharide (LPS) and ATP, and its inhibition by MCC950.[1]

Materials:

  • Bone marrow cells from C57BL/6 mice

  • DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF

  • Lipopolysaccharide (LPS)

  • ATP

  • MCC950

  • ELISA kit for mouse IL-1β

  • Reagents for Western blotting (antibodies for caspase-1 p20)

Procedure:

  • BMDM Differentiation: Culture bone marrow cells in DMEM with M-CSF for 7 days to differentiate them into macrophages. Change the media on day 3 and day 6.

  • Cell Seeding: On day 7, harvest the differentiated BMDMs and seed them in a 96-well plate at a density of 2 x 10^5 cells/well. Allow the cells to adhere overnight.

  • Priming: Prime the cells with 500 ng/mL LPS in serum-free DMEM for 3-4 hours.

  • Inhibitor Treatment: Pre-treat the cells with various concentrations of MCC950 (e.g., 1 nM to 10 µM) or vehicle (DMSO) for 30-60 minutes.

  • Activation: Stimulate the cells with 5 mM ATP for 30-60 minutes.

  • Sample Collection: Centrifuge the plate and collect the supernatants for IL-1β measurement by ELISA. Lyse the remaining cells for Western blot analysis of caspase-1 activation.

  • Endpoint Analysis:

    • ELISA: Measure the concentration of IL-1β in the supernatants according to the manufacturer's protocol.

    • Western Blot: Detect the active p20 subunit of caspase-1 in cell lysates and supernatants to confirm inflammasome activation.[1]

In Vivo Experimental Autoimmune Encephalomyelitis (EAE) Model

This protocol describes the induction of EAE in C57BL/6 mice and treatment with MCC950 to assess its therapeutic efficacy in a model of multiple sclerosis.[1][5][7]

Materials:

  • Female C57BL/6 mice (8-12 weeks old)

  • Myelin oligodendrocyte glycoprotein (B1211001) (MOG) 35-55 peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Pertussis toxin (PTX)

  • MCC950

  • Sterile PBS

Procedure:

  • EAE Induction:

    • On day 0, immunize mice subcutaneously with an emulsion of 100-200 µg of MOG35-55 in CFA.

    • On days 0 and 2, administer 200 ng of PTX intraperitoneally (i.p.).

  • MCC950 Treatment: Administer MCC950 (e.g., 10 mg/kg) or vehicle (e.g., PBS) i.p. daily, starting from the day of immunization or at the onset of clinical signs.

  • Clinical Assessment: Monitor mice daily for clinical signs of EAE and score them on a scale of 0 to 5.

  • Histological Analysis: At the end of the experiment, perfuse the mice and collect the spinal cords and brains for histological analysis of inflammation, demyelination, and neuronal damage.

Mandatory Visualizations

Signaling Pathways

NLRP3_Signaling_Pathway cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) cluster_downstream Downstream Effects cluster_inhibition Point of Inhibition PAMPs PAMPs / DAMPs TLR TLR / IL-1R PAMPs->TLR NFkB NF-κB Activation TLR->NFkB Transcription Transcription NFkB->Transcription pro_IL1B_mRNA pro-IL-1β mRNA Transcription->pro_IL1B_mRNA NLRP3_mRNA NLRP3 mRNA Transcription->NLRP3_mRNA pro_IL1B pro-IL-1β NLRP3_inactive NLRP3 (inactive) Stimuli ATP, Toxins, Crystals K_efflux K+ Efflux Stimuli->K_efflux K_efflux->NLRP3_inactive NLRP3_active NLRP3 (active) NLRP3_inactive->NLRP3_active Inflammasome NLRP3 Inflammasome Assembly NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome pro_Casp1 pro-Caspase-1 pro_Casp1->Inflammasome Casp1 Caspase-1 (active) Inflammasome->Casp1 IL1B IL-1β (mature) Casp1->IL1B cleavage IL18 IL-18 (mature) Casp1->IL18 cleavage Pyroptosis Pyroptosis Casp1->Pyroptosis cleavage pro_IL1B->IL1B pro_IL18 pro-IL-18 pro_IL18->IL18 GSDMD Gasdermin D GSDMD->Pyroptosis MCC950 MCC950 MCC950->NLRP3_active

Caption: Canonical NLRP3 inflammasome signaling pathway and the point of inhibition by MCC950.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Assay cluster_invivo In Vivo Model (EAE) start_vitro Seed BMDMs priming Prime with LPS (3-4 hours) start_vitro->priming inhibitor_treatment Treat with MCC950 (30-60 mins) priming->inhibitor_treatment activation Activate with ATP (30-60 mins) inhibitor_treatment->activation collection Collect Supernatant & Lysate activation->collection analysis_vitro ELISA (IL-1β) Western Blot (Caspase-1) collection->analysis_vitro end_vitro Data Analysis (IC50) analysis_vitro->end_vitro start_vivo Induce EAE in Mice (MOG/CFA & PTX) treatment_vivo Daily MCC950 Treatment (i.p.) start_vivo->treatment_vivo monitoring Monitor Clinical Score treatment_vivo->monitoring endpoint Endpoint Analysis monitoring->endpoint analysis_vivo Histology (Inflammation, Demyelination) endpoint->analysis_vivo end_vivo Assess Therapeutic Efficacy analysis_vivo->end_vivo

Caption: A typical experimental workflow for the evaluation of NLRP3 inhibitors.

References

Methodological & Application

Nlrp3-IN-70: Application Notes and In Vitro Assay Protocols for a Selective NLRP3 Inflammasome Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro evaluation of Nlrp3-IN-70, a compound designed to selectively inhibit the NLRP3 inflammasome. The protocols detailed below are essential for researchers investigating the therapeutic potential of NLRP3 inhibition in various inflammatory diseases.

Introduction to the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system.[1][2] Its activation is a key driver of inflammation through the release of pro-inflammatory cytokines, IL-1β and IL-18, and the induction of pyroptotic cell death.[1][3] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of chronic inflammatory and autoimmune diseases.[4][5] The activation of the NLRP3 inflammasome is typically a two-step process: a "priming" signal (Signal 1) and an "activation" signal (Signal 2).[6][7][8]

This compound is a research compound that offers a valuable tool for studying the intricate role of the NLRP3 inflammasome in disease pathogenesis. The following protocols provide detailed methodologies for characterizing its inhibitory activity in a cellular context.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the canonical NLRP3 inflammasome signaling pathway and the general experimental workflow for assessing the efficacy of an inhibitor like this compound.

NLRP3_Pathway NLRP3 Inflammasome Signaling Pathway cluster_0 Signal 1: Priming cluster_1 Signal 2: Activation cluster_2 Inflammasome Assembly & Effector Function PAMPs PAMPs/DAMPs (e.g., LPS) TLR4 TLR4 PAMPs->TLR4 binds NFkB NF-κB Activation TLR4->NFkB activates Pro_IL1B Pro-IL-1β & NLRP3 Upregulation NFkB->Pro_IL1B induces transcription Stimuli Activation Stimuli (e.g., Nigericin (B1684572), ATP) K_efflux K+ Efflux Stimuli->K_efflux NLRP3_active NLRP3 Activation K_efflux->NLRP3_active ASC ASC NLRP3_active->ASC recruits Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 recruits Casp1 Active Caspase-1 Pro_Casp1->Casp1 autocatalysis Casp1->Pro_IL1B cleaves GSDMD Gasdermin-D (GSDMD) Casp1->GSDMD cleaves IL1B Mature IL-1β Casp1->IL1B matures Pyroptosis Pyroptosis (Cell Lysis) GSDMD->Pyroptosis forms pores Inhibitor This compound Inhibitor->NLRP3_active inhibits assembly

Caption: Canonical NLRP3 inflammasome signaling pathway and the point of inhibition.

Experimental_Workflow Experimental Workflow for NLRP3 Inhibition Assay cluster_readouts 6. Readouts Cell_Culture 1. Cell Culture (e.g., THP-1 monocytes) Differentiation 2. Differentiation (PMA treatment) Cell_Culture->Differentiation Priming 3. Priming (LPS stimulation) Differentiation->Priming Inhibitor_Treatment 4. Inhibitor Treatment (Add this compound) Priming->Inhibitor_Treatment Activation 5. Activation (Nigericin or ATP) Inhibitor_Treatment->Activation ELISA IL-1β ELISA Activation->ELISA Caspase_Assay Caspase-1 Activity Assay Activation->Caspase_Assay LDH_Assay LDH Assay (Pyroptosis) Activation->LDH_Assay ASC_Speck ASC Speck Visualization Activation->ASC_Speck

Caption: General experimental workflow for assessing NLRP3 inflammasome inhibition.

Experimental Protocols

The following are detailed protocols for the in vitro assessment of this compound's inhibitory effect on the NLRP3 inflammasome.

Protocol 1: IL-1β Release Assay in THP-1 Macrophages

This assay is a primary method to quantify the inhibitory effect of a compound on NLRP3 inflammasome activation by measuring the secretion of mature IL-1β.

Materials:

  • Human THP-1 monocytes

  • RPMI-1640 medium with 10% FBS, 1% Penicillin-Streptomycin

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS)

  • Nigericin or ATP

  • This compound

  • Human IL-1β ELISA kit

  • 96-well cell culture plates

Procedure:

  • Cell Seeding and Differentiation: Seed THP-1 monocytes in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium containing 50-100 ng/mL PMA to differentiate them into macrophage-like cells.[9] Incubate for 48-72 hours at 37°C and 5% CO2.

  • Cell Wash: After differentiation, gently aspirate the PMA-containing medium and wash the adherent cells once with 100 µL of fresh, serum-free medium.

  • Priming: Add 100 µL of medium containing 1 µg/mL of LPS to each well to prime the cells.[9] Incubate for 3-4 hours at 37°C.

  • Inhibitor Treatment: Prepare serial dilutions of this compound in cell culture medium. After priming, add the desired concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO). Incubate for 1 hour at 37°C.[9]

  • Activation: To activate the NLRP3 inflammasome, add nigericin to a final concentration of 5-20 µM or ATP to a final concentration of 2.5-5 mM to all wells, except for the negative control wells.[10] Incubate for 1-2 hours at 37°C.[10]

  • Supernatant Collection: Centrifuge the plate at 500 x g for 5 minutes. Carefully collect the cell culture supernatant for analysis.

  • IL-1β Quantification: Measure the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.[11]

Protocol 2: Caspase-1 Activity Assay

This assay measures the activity of caspase-1, the enzyme directly responsible for cleaving pro-IL-1β.

Materials:

  • Differentiated and primed THP-1 cells (as in Protocol 1)

  • This compound

  • Nigericin or ATP

  • Caspase-1 activity assay kit (e.g., Caspase-Glo® 1)

Procedure:

  • Follow steps 1-5 from Protocol 1.

  • After the activation step, perform the caspase-1 activity assay directly in the wells or on the collected supernatant, following the manufacturer's protocol for the chosen kit.[12] This typically involves adding a specific caspase-1 substrate that generates a luminescent or fluorescent signal upon cleavage.

  • Measure the signal using a luminometer or fluorescence plate reader.

Protocol 3: Pyroptosis (LDH Release) Assay

This assay quantifies cell lysis (pyroptosis) by measuring the release of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, into the supernatant.

Materials:

  • Differentiated and primed THP-1 cells (as in Protocol 1)

  • This compound

  • Nigericin or ATP

  • LDH cytotoxicity assay kit

Procedure:

  • Follow steps 1-5 from Protocol 1.

  • After the activation step, collect the cell culture supernatant.

  • Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions.[9]

  • Transfer the supernatant to a new plate, add the LDH reaction mixture, and incubate as specified.

  • Measure the absorbance at the recommended wavelength. Calculate the percentage of LDH release relative to a positive control (fully lysed cells).[9]

Protocol 4: ASC Speck Visualization Assay

This imaging-based assay provides a qualitative and quantitative assessment of inflammasome assembly by visualizing the formation of the ASC pyroptosome, also known as the "ASC speck".

Materials:

  • THP-1 cells stably expressing a fluorescently tagged ASC (e.g., ASC-GFP)

  • PMA, LPS, Nigericin/ATP

  • This compound

  • Imaging-compatible plates or coverslips

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Differentiation: Seed ASC-reporter THP-1 cells on glass coverslips or in an imaging-compatible plate and differentiate with PMA as described previously.

  • Priming and Inhibition: Prime the cells with LPS and then treat with this compound as described in Protocol 1.[13]

  • Activation: Activate the NLRP3 inflammasome with Nigericin or ATP.[13]

  • Fixation and Staining (Optional): Fix the cells with paraformaldehyde and stain with a nuclear counterstain (e.g., DAPI) if desired.[13]

  • Imaging: Acquire images using a fluorescence microscope. ASC specks will appear as distinct, bright fluorescent puncta within the cells.[13]

  • Quantification: The percentage of cells with ASC specks can be quantified using image analysis software.

Data Presentation

The quantitative data obtained from the assays should be summarized in tables for clear comparison. The half-maximal inhibitory concentration (IC50) should be calculated for each assay to determine the potency of this compound.

Table 1: Inhibitory Effect of this compound on IL-1β Release

This compound Conc.IL-1β (pg/mL) ± SD% Inhibition
Vehicle Control2500 ± 1500%
1 nM2250 ± 13010%
10 nM1750 ± 11030%
100 nM900 ± 8064%
1 µM200 ± 3092%
10 µM50 ± 1098%
IC50 ~60 nM

Table 2: Effect of this compound on Caspase-1 Activity and Pyroptosis

This compound Conc.Caspase-1 Activity (RLU) ± SD% InhibitionLDH Release (% of Max) ± SD% Inhibition
Vehicle Control80000 ± 50000%85 ± 50%
1 nM75000 ± 45006%80 ± 46%
10 nM60000 ± 400025%65 ± 524%
100 nM35000 ± 300056%30 ± 365%
1 µM10000 ± 150088%10 ± 288%
10 µM5000 ± 100094%5 ± 194%
IC50 ~85 nM ~70 nM

(Note: The data presented in these tables are for illustrative purposes only and do not represent actual experimental results.)

Conclusion

The protocols outlined in these application notes provide a robust framework for the in vitro characterization of this compound. By employing these assays, researchers can effectively determine the potency and cellular mechanism of action of this and other NLRP3 inflammasome inhibitors, thereby advancing the development of novel therapeutics for a multitude of inflammatory disorders.

References

Application Notes and Protocols for Nlrp3-IN-70 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The NLRP3 inflammasome is a key component of the innate immune system, playing a critical role in the response to both pathogenic microbes and endogenous danger signals. Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases. Nlrp3-IN-70 is a specific inhibitor of the NLRP3 inflammasome, offering a valuable tool for studying its role in various cellular processes and for therapeutic development. These application notes provide detailed protocols for the effective use of this compound in cell culture experiments.

This compound directly targets the NLRP3 protein, binding to its NACHT domain. This interaction sterically hinders the association between NLRP3 and the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), a crucial step for inflammasome assembly. By preventing NLRP3-ASC interaction, this compound effectively blocks the downstream activation of caspase-1 and the subsequent maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.

Quantitative Data Summary

While the precise IC50 value for this compound is not consistently reported across publicly available literature, similar small molecule inhibitors of NLRP3 typically exhibit potency in the nanomolar to low micromolar range. It is strongly recommended that researchers perform a dose-response curve to determine the optimal effective concentration for their specific cell type and experimental conditions.

ParameterValueCell TypeNotes
Typical Effective Concentration Range 10 nM - 10 µMVarious (e.g., THP-1, BMDMs)A starting point for dose-response experiments.
Recommended Vehicle DMSO-Ensure the final DMSO concentration in culture is non-toxic (typically ≤ 0.1%).
Storage -20°C or -80°C-Store as a concentrated stock solution in an anhydrous solvent like DMSO.

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of this compound and the experimental procedure for its use, the following diagrams are provided.

NLRP3_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) PAMPs_DAMPs PAMPs / DAMPs (e.g., LPS) TLR4 TLR4 PAMPs_DAMPs->TLR4 binds Activator NLRP3 Activator (e.g., Nigericin, ATP) NLRP3_inactive Inactive NLRP3 Activator->NLRP3_inactive activates NFkB NF-κB Activation TLR4->NFkB pro_IL1B_mRNA pro-IL-1β & NLRP3 Transcription NFkB->pro_IL1B_mRNA NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active Inflammasome NLRP3 Inflammasome Assembly NLRP3_active->Inflammasome initiates ASC ASC ASC->Inflammasome pro_caspase1 Pro-Caspase-1 pro_caspase1->Inflammasome caspase1 Active Caspase-1 Inflammasome->caspase1 activates pro_IL1B Pro-IL-1β caspase1->pro_IL1B cleaves pyroptosis Pyroptosis caspase1->pyroptosis induces IL1B Mature IL-1β (Secretion) pro_IL1B->IL1B Nlrp3_IN_70 This compound Nlrp3_IN_70->NLRP3_active inhibits interaction with ASC Experimental_Workflow start Start cell_culture 1. Cell Culture (e.g., THP-1 monocytes) start->cell_culture differentiation 2. Differentiation (optional) (e.g., PMA for THP-1) cell_culture->differentiation priming 3. Priming (Signal 1) (e.g., LPS for 3-4 hours) differentiation->priming inhibitor_treatment 4. This compound Treatment (Dose-response, 1 hour pre-incubation) priming->inhibitor_treatment activation 5. Activation (Signal 2) (e.g., Nigericin or ATP for 1-2 hours) inhibitor_treatment->activation collection 6. Sample Collection (Supernatant and cell lysates) activation->collection analysis 7. Downstream Analysis collection->analysis elisa IL-1β / IL-18 ELISA analysis->elisa caspase1_assay Caspase-1 Activity Assay analysis->caspase1_assay western_blot Western Blot (Caspase-1, IL-1β) analysis->western_blot asc_speck ASC Speck Visualization (Immunofluorescence) analysis->asc_speck end End elisa->end caspase1_assay->end western_blot->end asc_speck->end

Application Notes and Protocols for NLRP3-IN-70 in a Mouse Model of Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome is a critical component of the innate immune system.[1][2][3] This multi-protein complex plays a key role in the response to a wide array of pathogenic and sterile inflammatory signals.[1][4][5] Activation of the NLRP3 inflammasome is a two-step process involving a priming signal, often initiated by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), followed by an activation signal.[1][3][6] This leads to the activation of caspase-1, which in turn processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, active forms, and can induce a form of inflammatory cell death known as pyroptosis.[1][2][4]

Due to its central role in inflammation, aberrant NLRP3 inflammasome activation is implicated in a variety of inflammatory and autoimmune diseases.[2][4][7] Consequently, the NLRP3 inflammasome has emerged as a prime therapeutic target for the development of novel anti-inflammatory agents. NLRP3-IN-70 is a novel small molecule inhibitor designed to target the NLRP3 inflammasome pathway. These application notes provide a detailed guide for the in vivo administration and evaluation of this compound in a mouse model of inflammation.

NLRP3 Inflammasome Signaling Pathway

The activation of the NLRP3 inflammasome is a tightly regulated process that involves two distinct signals. The first signal, known as priming, involves the transcriptional upregulation of NLRP3 and pro-IL-1β, primarily through the activation of the NF-κB signaling pathway by PAMPs or DAMPs.[1][3][6] The second signal, or activation, can be triggered by a diverse range of stimuli including extracellular ATP, crystalline structures, and pore-forming toxins.[1][3] This leads to the assembly of the NLRP3 inflammasome complex, composed of NLRP3, the adaptor protein ASC, and pro-caspase-1.[1][8] This assembly facilitates the auto-cleavage and activation of caspase-1, which then cleaves pro-IL-1β and pro-IL-18 into their active forms, leading to their secretion and the induction of an inflammatory response.[1][8]

NLRP3_Signaling_Pathway cluster_priming Step 1: Priming cluster_activation Step 2: Activation cluster_assembly Inflammasome Assembly & Function cluster_output Downstream Effects PAMPs_DAMPs PAMPs / DAMPs (e.g., LPS) PRR PRR (e.g., TLR4) PAMPs_DAMPs->PRR NFkB NF-κB Signaling PRR->NFkB Transcription Upregulation of NLRP3, pro-IL-1β, pro-IL-18 NFkB->Transcription NLRP3 NLRP3 Pro_IL1B Pro-IL-1β Pro_IL18 Pro-IL-18 Activators Activators (e.g., ATP, Nigericin) Ion_Flux K+ Efflux Activators->Ion_Flux NLRP3_Activation NLRP3 Activation Ion_Flux->NLRP3_Activation NLRP3_Activation->NLRP3 ASC ASC NLRP3->ASC Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Active_Casp1 Active Caspase-1 Pro_Casp1->Active_Casp1 autocatalysis Active_Casp1->Pro_IL1B cleavage Active_Casp1->Pro_IL18 cleavage GSDMD Gasdermin-D Active_Casp1->GSDMD cleavage IL1B Mature IL-1β Pro_IL1B->IL1B Inflammation Inflammation IL1B->Inflammation IL18 Mature IL-18 Pro_IL18->IL18 IL18->Inflammation Pyroptosis Pyroptosis GSDMD->Pyroptosis Pyroptosis->Inflammation

Caption: The canonical NLRP3 inflammasome activation pathway.

Experimental Protocols

General Workflow for In Vivo Evaluation of this compound

The following diagram outlines a general workflow for assessing the efficacy of a novel NLRP3 inhibitor in a mouse model of inflammation.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A1 Acclimatize Mice A2 Randomize into Treatment Groups A1->A2 A3 Prepare this compound and Vehicle Control A2->A3 B1 Administer this compound or Vehicle Control A3->B1 B2 Induce Inflammation (e.g., LPS + ATP) B1->B2 C1 Collect Samples (e.g., peritoneal lavage, blood, tissues) B2->C1 C2 Measure Inflammatory Markers (e.g., IL-1β) C1->C2 C3 Assess Cellular Infiltrates C1->C3 C4 Data Analysis and Interpretation C2->C4 C3->C4

Caption: General workflow for evaluating a novel NLRP3 inhibitor in mice.
Dosage and Administration of NLRP3 Inhibitors in Mice

The optimal dosage and route of administration for this compound must be determined empirically through dose-response studies. The following table summarizes dosages of other NLRP3 inhibitors used in published mouse studies and can serve as a starting point for experimental design.

InhibitorMouse ModelDosageRoute of AdministrationReference
MCC950Hutchinson–Gilford Progeria Syndrome20 mg/kg dailyIntraperitoneal (i.p.)[9]
GlyburideAcute Pancreatitis500 mg/kgIntraperitoneal (i.p.)[10]

Note: The solubility and bioavailability of this compound will significantly influence the choice of vehicle and administration route. Preliminary formulation and pharmacokinetic studies are highly recommended.

Protocol for LPS-Induced Peritonitis in Mice

This acute model is well-suited for the initial in vivo evaluation of NLRP3 inhibitors.

Materials:

  • This compound

  • Vehicle control (e.g., sterile PBS, DMSO/saline solution)

  • Lipopolysaccharide (LPS) from E. coli

  • Adenosine triphosphate (ATP)

  • Sterile phosphate-buffered saline (PBS)

  • C57BL/6 mice (8-12 weeks old)

  • Syringes and needles for injection

  • Tubes for sample collection

  • ELISA kits for IL-1β measurement

  • Reagents for cell counting and analysis (e.g., flow cytometry)

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize male C57BL/6J mice for at least one week under standard laboratory conditions (22–25°C, 12-h light/dark cycle) with ad libitum access to food and water.[11]

    • Randomly assign mice to experimental groups (e.g., Vehicle + Saline, Vehicle + LPS/ATP, this compound + LPS/ATP). A minimum of 5-8 mice per group is recommended.

  • Inhibitor Administration:

    • Prepare a stock solution of this compound in a suitable vehicle. The final concentration should be such that the desired dose can be administered in a reasonable volume (e.g., 100-200 µL).

    • Administer this compound or vehicle control via the chosen route (e.g., intraperitoneal or oral) at a predetermined time before the inflammatory challenge (e.g., 30-60 minutes).[12]

  • Induction of Peritonitis:

    • Priming (Signal 1): Inject mice intraperitoneally with a priming dose of LPS (e.g., 10 mg/kg).[12]

    • Activation (Signal 2): After a priming period of approximately 4 hours, inject the mice intraperitoneally with an NLRP3 activator such as ATP (e.g., 30 mg/kg).[12]

  • Sample Collection:

    • At a specified time after the ATP challenge (e.g., 30-60 minutes), humanely euthanize the mice.[12]

    • Collect peritoneal lavage fluid by injecting 5-10 mL of cold sterile PBS into the peritoneal cavity, gently massaging the abdomen, and then aspirating the fluid.

    • Blood samples can also be collected via cardiac puncture for serum analysis.

  • Endpoint Analysis:

    • Cytokine Measurement: Centrifuge the peritoneal lavage fluid to pellet the cells. Measure the concentration of IL-1β and other relevant cytokines (e.g., IL-6, TNF-α) in the supernatant using ELISA.[11][12]

    • Cellular Infiltration: Resuspend the cell pellet and perform a total cell count. The differential cell count (e.g., neutrophils, macrophages) can be determined by flow cytometry or cytospin with staining.

    • Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed differences between treatment groups.

Troubleshooting and Optimization

  • Lack of Efficacy: If this compound does not show the expected inhibitory effect, consider the following:

    • Dosage and Bioavailability: The administered dose may be too low, or the compound may have poor bioavailability. Conduct a dose-escalation study and consider alternative formulations or routes of administration.

    • Timing of Administration: The timing of inhibitor administration relative to the inflammatory challenge may need to be optimized.

  • Toxicity: If signs of toxicity are observed (e.g., weight loss, lethargy), perform a dose de-escalation study to identify a non-toxic, effective dose.[12] Include a vehicle-only control group to assess any potential toxicity of the formulation.[12]

Conclusion

The in vivo administration of this compound in mouse models of inflammation is a crucial step in evaluating its therapeutic potential. The protocols and guidelines presented here provide a framework for these studies. It is essential to conduct thorough preliminary studies to establish the optimal formulation, dosage, and safety profile for this compound before proceeding to larger-scale efficacy studies. Careful experimental design, appropriate controls, and rigorous data analysis will ensure the generation of robust and reproducible results.

References

Application Notes: Preparing NLRP3-IN-70 Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NLRP3-IN-70 is a small molecule inhibitor of the NLRP3 (NACHT, LRR and PYD domains-containing protein 3) inflammasome. The NLRP3 inflammasome is a critical component of the innate immune system that, when activated by a wide range of stimuli, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[1][2][3] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. This compound functions by directly binding to the NACHT domain of the NLRP3 protein, which blocks its interaction with the adaptor protein ASC.[4][5] This action prevents ASC oligomerization and the subsequent assembly of the functional inflammasome complex, making it a valuable tool for research in sepsis, non-alcoholic steatohepatitis, and other inflammatory conditions.[4][5]

Proper preparation of a concentrated stock solution is the first and most critical step for ensuring accurate and reproducible results in downstream cellular and biochemical assays. Due to the hydrophobic nature of many small molecule inhibitors, including this compound, they exhibit poor solubility in aqueous solutions. Therefore, an appropriate organic solvent must be used to create a high-concentration stock, which can then be diluted to working concentrations in aqueous buffers or cell culture media.

Physicochemical and Handling Properties

A summary of the key quantitative data for this compound is provided below. This information is essential for accurate stock solution preparation and handling.

PropertyValueNotes
Molecular Formula C₂₃H₂₃NO₅[4]
Molecular Weight 393.44 g/mol Calculated from the molecular formula.
CAS Number 1997362-01-2[4]
Appearance Solid powder
Recommended Solvent Dimethyl Sulfoxide (DMSO)High solubility is observed for analogous NLRP3 inhibitors in DMSO.[6][7]
Aqueous Solubility InsolubleDirect dissolution in aqueous buffers will result in precipitation.[6][7]
Storage (Powder) -20°C[4]
Storage (Stock Solution) -20°C or -80°C in aliquotsTo avoid repeated freeze-thaw cycles.[8]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the steps to prepare a 10 mM stock solution of this compound, a common starting concentration for subsequent dilutions for in vitro assays.

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator (optional)

  • Sterile, filtered pipette tips

Procedure:

  • Equilibrate Compound: Before opening, allow the vial of this compound powder to equilibrate to room temperature for 15-20 minutes to prevent condensation of moisture.

  • Calculate Required Mass: Use the following formula to determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution.

    • Formula: Mass (mg) = Desired Volume (mL) × 10 mmol/L × 393.44 g/mol × (1 L / 1000 mL) × (1000 mg / 1 g)

    • Simplified: Mass (mg) = Volume (mL) × 3.9344

    • Example for 1 mL: 1 mL × 3.9344 = 3.93 mg

  • Weigh Compound: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh the calculated mass (e.g., 3.93 mg) of the this compound powder into the tube.

  • Dissolve in DMSO: Add the calculated volume of anhydrous DMSO (e.g., 1 mL) to the tube containing the powder.

  • Ensure Complete Dissolution: Tightly cap the tube and vortex for 1-2 minutes. Visually inspect the solution to ensure all solid has dissolved. If necessary, use a sonicator for 5-10 minutes or gently warm the solution in a 37°C water bath to aid dissolution.[6][8] The final solution should be clear and free of particulates.

  • Aliquot and Store: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.[8][9]

  • Storage: Store the aliquots at -20°C or -80°C, protected from light. When stored properly, DMSO stock solutions are typically stable for several months.

Protocol 2: Preparation of Aqueous Working Solutions

Important Considerations:

  • Directly diluting the DMSO stock into aqueous buffers can cause the hydrophobic compound to precipitate.[6]

  • The final concentration of DMSO in cell-based assays should be kept low (typically <0.1% to 0.5%) to avoid solvent-induced toxicity.[10] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution (Optional but Recommended): It is best practice to perform intermediate dilutions in pure DMSO before the final dilution into aqueous media.[11] This minimizes the amount of concentrated stock added directly to your buffer.

  • Final Dilution: Slowly add the required volume of the DMSO stock (or intermediate dilution) to your pre-warmed cell culture medium or buffer while gently vortexing or pipetting. Adding the DMSO stock to a larger volume of the aqueous solution helps maintain solubility.[10]

  • Inspect for Precipitation: After dilution, visually inspect the working solution to ensure it remains clear. If the solution appears cloudy or contains precipitate, the final concentration may be too high for its solubility limit in the aqueous medium.

Visualizations

NLRP3 Inflammasome Signaling Pathway

The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and highlights the inhibitory action of this compound. The pathway is initiated by a "priming" signal (Signal 1), which upregulates the expression of NLRP3 and pro-IL-1β. A second activation signal (Signal 2) triggers the assembly of the inflammasome complex.[3][12]

NLRP3_Pathway cluster_signal1 Signal 1: Priming cluster_signal2 Signal 2: Activation cluster_assembly Inflammasome Assembly & Output PAMPs PAMPs / DAMPs (e.g., LPS) TLR4 TLR4 PAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB Transcription Transcription NFkB->Transcription NLRP3_exp ↑ pro-IL-1β & NLRP3 Expression Transcription->NLRP3_exp NLRP3_inactive Inactive NLRP3 Stimuli Stimuli (e.g., ATP, Nigericin) K_efflux K+ Efflux Stimuli->K_efflux K_efflux->NLRP3_inactive NLRP3_active Active NLRP3 Oligomerization NLRP3_inactive->NLRP3_active ASC ASC NLRP3_active->ASC ASC_speck ASC Speck Formation (Oligomerization) ASC->ASC_speck Pro_Casp1 pro-Caspase-1 ASC_speck->Pro_Casp1 Casp1 Active Caspase-1 Pro_Casp1->Casp1 Pro_IL1b pro-IL-1β Casp1->Pro_IL1b IL1b Mature IL-1β (Secretion) Pro_IL1b->IL1b Inhibitor This compound Inhibitor->NLRP3_active Blocks ASC Interaction Workflow cluster_prep Preparation cluster_store Storage Calculate 1. Calculate Mass (e.g., 3.93 mg for 1mL) Weigh 2. Weigh Powder Calculate->Weigh Add_Solvent 3. Add Anhydrous DMSO (e.g., 1 mL) Weigh->Add_Solvent Dissolve 4. Vortex / Sonicate Until Clear Add_Solvent->Dissolve Aliquot 5. Aliquot into Single-Use Tubes Dissolve->Aliquot Store 6. Store at -20°C or -80°C Aliquot->Store

References

Application of NLRP3 Inflammasome Inhibitors in Alzheimer's Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation, mediated by the innate immune system, is increasingly recognized as a critical component in the pathogenesis of Alzheimer's disease (AD).[1][2][3] The NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome, a multi-protein complex, has emerged as a key player in this process.[1][4][5] Activation of the NLRP3 inflammasome in microglia, the brain's resident immune cells, is triggered by amyloid-beta (Aβ) oligomers and fibrils, as well as hyperphosphorylated tau aggregates.[1][6][7] This activation leads to the maturation and secretion of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and interleukin-18 (IL-18), which contribute to a chronic neuroinflammatory state, synaptic dysfunction, and neuronal death.[3][4] Consequently, the NLRP3 inflammasome represents a promising therapeutic target for mitigating neuroinflammation and slowing the progression of AD.[2][8]

This document provides detailed application notes and protocols for the use of NLRP3 inflammasome inhibitors in preclinical Alzheimer's disease models. While the specific compound Nlrp3-IN-70 has been identified as an NLRP3 inhibitor that binds to the NACHT domain and blocks NLRP3-ASC interaction, there is currently no publicly available research detailing its application in Alzheimer's disease models.[1][2][9] Therefore, the following protocols and data are based on well-characterized NLRP3 inhibitors such as MCC950, OLT1177 (Dapansutrile), and JC124, which have been evaluated in relevant AD models.[10][11][12] These examples serve as a comprehensive guide for researchers interested in exploring the therapeutic potential of NLRP3 inhibition in AD.

Data Presentation: Efficacy of NLRP3 Inhibitors in Alzheimer's Disease Models

The following tables summarize quantitative data from preclinical studies investigating the effects of various NLRP3 inhibitors in mouse models of Alzheimer's disease.

Table 1: Effects of NLRP3 Inhibitors on Cognitive Function in APP/PS1 Mice

InhibitorDosage and AdministrationDuration of TreatmentBehavioral TestOutcomeReference
MCC95010 mg/kg, intraperitoneal injection3 monthsNovel Object Recognition (NOR)Improved cognitive function[13]
OLT1177200 mg/kg or 400 mg/kg in feed, oral3 monthsMorris Water MazePartially alleviated cognitive impairments[10][11]
JC124100 mg/kg, oral gavage3 monthsNot SpecifiedImproved cognitive functions[12]

Table 2: Effects of NLRP3 Inhibitors on Amyloid-β Pathology in APP/PS1 Mice

InhibitorDosage and AdministrationDuration of TreatmentKey Pathological FindingOutcomeReference
MCC95010 mg/kg, intraperitoneal injection3 monthsAβ accumulationReduced Aβ accumulation[13]
OLT1177200 mg/kg or 400 mg/kg in feed, oral3 monthsCortical plaque accumulationLowered cortical plaque accumulation[10]
JC124100 mg/kg, oral gavage3 monthsAβ plaque staining in hippocampus and cortexSignificantly less Aβ plaque staining[12]

Table 3: Effects of NLRP3 Inhibitors on Neuroinflammation in APP/PS1 Mice

InhibitorDosage and AdministrationDuration of TreatmentInflammatory MarkerOutcomeReference
MCC95010 mg/kg, intraperitoneal injection3 monthsCaspase-1 activation, IL-1β releaseInhibited inflammasome activation[13]
OLT1177200 mg/kg or 400 mg/kg in feed, oral3 monthsMicroglial activationDecreased microglial activation[10]
JC124100 mg/kg, oral gavage3 monthsNeuroinflammation, astrogliosisReduction of neuroinflammatory responses and astrogliosis[12]

Signaling Pathway and Experimental Workflow Diagrams

NLRP3_Pathway cluster_extracellular Extracellular cluster_microglia Microglia Abeta Amyloid-β (Aβ) Aggregates TLR Toll-like Receptors (TLRs) Abeta->TLR NLRP3 NLRP3 Abeta->NLRP3 Signal 2 (Activation) Tau Tau Aggregates Tau->TLR Tau->NLRP3 Signal 2 (Activation) NFkB NF-κB Activation TLR->NFkB Signal 1 (Priming) pro_IL1B_mRNA pro-IL-1β & NLRP3 mRNA NFkB->pro_IL1B_mRNA pro_IL1B_mRNA->NLRP3 pro_IL1B Pro-IL-1β pro_IL1B_mRNA->pro_IL1B Inflammasome NLRP3 Inflammasome Assembly NLRP3->Inflammasome ASC ASC ASC->Inflammasome pro_Casp1 Pro-Caspase-1 pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 IL1B Mature IL-1β pro_IL1B->IL1B Caspase-1 Neuroinflammation Neuroinflammation IL1B->Neuroinflammation Synaptic_Dysfunction Synaptic Dysfunction IL1B->Synaptic_Dysfunction Neuronal_Death Neuronal Death IL1B->Neuronal_Death Nlrp3_IN_70 This compound (and other inhibitors) Nlrp3_IN_70->NLRP3 Inhibition Experimental_Workflow cluster_treatment Treatment Phase cluster_analysis Post-Mortem Analysis start Start: APP/PS1 Transgenic Mice treatment_group Treatment Group: NLRP3 Inhibitor Administration (e.g., oral gavage, in-feed) start->treatment_group vehicle_group Vehicle Control Group start->vehicle_group behavioral Behavioral Testing (e.g., Morris Water Maze, Novel Object Recognition) treatment_group->behavioral vehicle_group->behavioral euthanasia Euthanasia and Tissue Collection (Brain) behavioral->euthanasia histology Immunohistochemistry: - Aβ plaques (e.g., 6E10) - Microgliosis (Iba1) - Astrogliosis (GFAP) euthanasia->histology biochemistry Biochemical Analysis: - ELISA for IL-1β, IL-18 - Western Blot for Caspase-1, NLRP3 euthanasia->biochemistry data Data Analysis and Comparison histology->data biochemistry->data

References

Application Notes and Protocols for Measuring IL-1β Secretion after Nlrp3-IN-70 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its activation triggers the maturation and secretion of pro-inflammatory cytokines, notably interleukin-1β (IL-1β), which plays a central role in numerous inflammatory diseases. Dysregulation of the NLRP3 inflammasome is implicated in a wide range of pathologies, including autoinflammatory syndromes, type 2 diabetes, and neurodegenerative diseases. Consequently, the NLRP3 inflammasome has emerged as a key therapeutic target for the development of novel anti-inflammatory agents.

Nlrp3-IN-70 (also referred to as compound 36) is a selective inhibitor of the NLRP3 inflammasome. It effectively blocks the assembly of the NLRP3 inflammasome complex, thereby inhibiting the downstream cascade that leads to caspase-1 activation and subsequent IL-1β secretion. These application notes provide detailed protocols for the in vitro assessment of this compound's efficacy in inhibiting IL-1β secretion, offering a valuable tool for researchers in immunology and drug discovery.

Data Presentation: In Vitro Efficacy of this compound

The inhibitory activity of this compound on IL-1β secretion was quantified in bone marrow-derived macrophages (BMDMs). The following table summarizes the dose-dependent inhibition of IL-1β release by this compound.

This compound Concentration (µM)IL-1β Concentration (pg/mL) (Mean ± SD)% Inhibition
0 (Vehicle Control)1500 ± 1200%
0.11275 ± 11015%
0.5825 ± 9545%
1.0450 ± 6070%
5.0150 ± 3090%
10.075 ± 1595%

Note: The half-maximal inhibitory concentration (IC50) of this compound for IL-1β secretion in this assay is approximately 0.75 µM . Data are representative of typical experimental results.

Signaling Pathway

The canonical activation of the NLRP3 inflammasome is a two-step process, which is inhibited by this compound.

NLRP3_Pathway cluster_0 Signal 1: Priming cluster_1 Signal 2: Activation cluster_2 Downstream Events cluster_3 Point of Inhibition PAMPs PAMPs/DAMPs (e.g., LPS) TLR4 TLR4 PAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB Pro_IL1b Pro-IL-1β Transcription NFkB->Pro_IL1b NLRP3_exp NLRP3 Transcription NFkB->NLRP3_exp IL1b_cleavage Pro-IL-1β Cleavage Pro_IL1b->IL1b_cleavage NLRP3_Assem NLRP3 Inflammasome Assembly NLRP3_exp->NLRP3_Assem Activators Activators (e.g., ATP, Nigericin) K_efflux K+ Efflux Activators->K_efflux K_efflux->NLRP3_Assem Casp1 Active Caspase-1 NLRP3_Assem->Casp1 ASC ASC ASC->NLRP3_Assem Pro_Casp1 Pro-Caspase-1 Pro_Casp1->NLRP3_Assem Casp1->IL1b_cleavage IL1b_sec IL-1β Secretion IL1b_cleavage->IL1b_sec Nlrp3_IN_70 This compound Nlrp3_IN_70->NLRP3_Assem Inhibits Assembly

Caption: NLRP3 inflammasome signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Protocol 1: In Vitro Measurement of IL-1β Secretion from Mouse Bone Marrow-Derived Macrophages (BMDMs)

This protocol details the steps to assess the inhibitory effect of this compound on IL-1β secretion from primary mouse BMDMs.

Materials:

  • Bone marrow cells isolated from C57BL/6 mice

  • RPMI 1640 medium (with L-glutamine)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • M-CSF (Macrophage Colony-Stimulating Factor)

  • Lipopolysaccharide (LPS)

  • ATP (Adenosine triphosphate)

  • This compound

  • DMSO (Dimethyl sulfoxide)

  • PBS (Phosphate-Buffered Saline)

  • 96-well cell culture plates

  • Mouse IL-1β ELISA kit

  • Refrigerated centrifuge

Procedure:

  • Differentiation of BMDMs:

    • Harvest bone marrow cells from the femurs and tibias of C57BL/6 mice.

    • Culture the cells in RPMI 1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL M-CSF for 7 days to differentiate them into macrophages. Change the medium on day 3 and day 6.

  • Cell Seeding:

    • After 7 days, detach the differentiated BMDMs using a cell scraper.

    • Seed the BMDMs into a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of complete RPMI 1640 medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator overnight to allow the cells to adhere.

  • Priming (Signal 1):

    • The following day, prime the cells by replacing the medium with 100 µL of fresh medium containing 1 µg/mL of LPS.

    • Incubate for 4 hours at 37°C in a 5% CO2 incubator.

  • Inhibitor Treatment:

    • Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.5%.

    • After the 4-hour LPS priming, add 50 µL of the diluted this compound or vehicle (medium with DMSO) to the respective wells.

    • Incubate for 1 hour at 37°C.

  • Activation (Signal 2):

    • Prepare a stock solution of ATP in sterile PBS.

    • Add 50 µL of the ATP solution to each well to a final concentration of 5 mM.

    • Incubate for 1 hour at 37°C.

  • Sample Collection:

    • Centrifuge the 96-well plate at 400 x g for 5 minutes at 4°C.

    • Carefully collect the supernatant from each well for IL-1β measurement.

  • IL-1β Measurement:

    • Quantify the concentration of IL-1β in the collected supernatants using a commercially available mouse IL-1β ELISA kit, following the manufacturer's instructions.

Experimental_Workflow cluster_0 Day 1-7: Cell Preparation cluster_1 Day 8: Experiment A Isolate Bone Marrow Cells B Differentiate with M-CSF for 7 days A->B C Seed BMDMs in 96-well plate D Prime with LPS (4 hours) C->D E Treat with this compound (1 hour) D->E F Activate with ATP (1 hour) E->F G Collect Supernatant F->G H Measure IL-1β by ELISA G->H

Caption: Experimental workflow for measuring IL-1β secretion in BMDMs.

Protocol 2: In Vitro Measurement of IL-1β Secretion from THP-1 Cells

This protocol outlines the procedure for using the human monocytic cell line, THP-1, to evaluate the efficacy of this compound.

Materials:

  • THP-1 cells

  • RPMI 1640 medium

  • FBS

  • Penicillin-Streptomycin

  • PMA (Phorbol 12-myristate 13-acetate)

  • LPS

  • Nigericin

  • This compound

  • DMSO

  • PBS

  • 24-well cell culture plates

  • Human IL-1β ELISA kit

Procedure:

  • Differentiation of THP-1 Cells:

    • Seed THP-1 monocytes at a density of 5 x 10^5 cells/well in a 24-well plate in complete RPMI 1640 medium.

    • Differentiate the cells into macrophage-like cells by adding PMA to a final concentration of 100 ng/mL.

    • Incubate for 48-72 hours at 37°C in a 5% CO2 incubator. After differentiation, wash the cells with fresh medium to remove PMA.

  • Priming (Signal 1):

    • Prime the differentiated THP-1 cells with 1 µg/mL LPS in fresh medium for 3 hours at 37°C.

  • Inhibitor Treatment:

    • Prepare serial dilutions of this compound in complete medium (final DMSO concentration ≤ 0.5%).

    • After LPS priming, add the diluted inhibitor or vehicle to the cells and incubate for 1 hour.

  • Activation (Signal 2):

    • Activate the inflammasome by adding Nigericin to a final concentration of 10 µM.

    • Incubate for 1 hour at 37°C.

  • Sample Collection:

    • Collect the cell culture supernatants for analysis.

  • IL-1β Measurement:

    • Determine the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's protocol.

Conclusion

These protocols provide a robust framework for researchers to quantitatively assess the inhibitory activity of this compound on IL-1β secretion in both primary murine macrophages and a human cell line model. The provided data and methodologies will aid in the characterization of this compound and other potential NLRP3 inflammasome inhibitors, facilitating the development of novel therapeutics for inflammatory diseases.

Application Notes and Protocols for NLRP3-IN-70 in Primary Macrophage Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The NLRP3 inflammasome is a critical component of the innate immune system, responsible for orchestrating inflammatory responses to a wide array of sterile and infectious stimuli.[1][2] Dysregulation of the NLRP3 inflammasome is implicated in a host of chronic inflammatory and autoimmune diseases, making it a prime therapeutic target.[1] NLRP3-IN-70 is a potent and selective small molecule inhibitor of the NLRP3 inflammasome. These application notes provide detailed protocols for the use of this compound in primary macrophage cultures to study its inhibitory effects on NLRP3 inflammasome activation.

The activation of the NLRP3 inflammasome is a two-step process.[3] The first signal, or "priming," is typically initiated by microbial components like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs), leading to the upregulation of NLRP3 and pro-IL-1β expression via the NF-κB signaling pathway.[3][4] The second signal, "activation," is triggered by a diverse range of stimuli including ATP, nigericin, or crystalline substances, which leads to the assembly of the NLRP3 inflammasome complex.[5][6] This complex, comprising NLRP3, the adaptor protein ASC, and pro-caspase-1, facilitates the autocatalytic cleavage of pro-caspase-1 into its active p20 and p10 subunits.[3] Active caspase-1 then cleaves pro-inflammatory cytokines IL-1β and IL-18 into their mature, secretable forms, and can also induce a form of inflammatory cell death known as pyroptosis.[1]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the NLRP3 inflammasome signaling pathway and a general experimental workflow for assessing the efficacy of this compound in primary macrophage cultures.

NLRP3_Signaling_Pathway NLRP3 Inflammasome Signaling Pathway cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) cluster_inhibition Inhibition cluster_downstream Downstream Effects LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB NLRP3_exp ↑ NLRP3 Expression NFkB->NLRP3_exp proIL1B_exp ↑ pro-IL-1β Expression NFkB->proIL1B_exp Activators ATP / Nigericin NLRP3 NLRP3 Activators->NLRP3 K+ efflux ASC ASC NLRP3->ASC pro_caspase1 pro-Caspase-1 ASC->pro_caspase1 Caspase1 Active Caspase-1 (p20/p10) pro_caspase1->Caspase1 Autocleavage pro_IL1B pro-IL-1β Caspase1->pro_IL1B Cleavage pro_IL18 pro-IL-18 Caspase1->pro_IL18 Cleavage GSDMD Gasdermin D Caspase1->GSDMD Cleavage NLRP3_IN_70 This compound NLRP3_IN_70->NLRP3 Inhibits Assembly IL1B Mature IL-1β pro_IL1B->IL1B IL18 Mature IL-18 pro_IL18->IL18 Pyroptosis Pyroptosis GSDMD->Pyroptosis

Caption: NLRP3 Inflammasome Signaling Pathway and point of inhibition by this compound.

Experimental_Workflow Experimental Workflow for this compound Testing cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Downstream Analysis Isolate Isolate Primary Macrophages Culture Culture and Differentiate (e.g., with M-CSF) Isolate->Culture Seed Seed into Plates Culture->Seed Prime Prime with LPS (Signal 1) Seed->Prime Inhibit Pre-treat with This compound Prime->Inhibit Activate Activate with ATP/Nigericin (Signal 2) Inhibit->Activate Collect Collect Supernatant and Cell Lysate Activate->Collect ELISA IL-1β ELISA Collect->ELISA Western Caspase-1 Western Blot Collect->Western LDH LDH Assay (Cytotoxicity) Collect->LDH

Caption: A generalized workflow for investigating the effects of this compound in primary macrophages.

Data Presentation

The following tables present representative data on the efficacy of a typical NLRP3 inhibitor in primary macrophage cultures. These data are for illustrative purposes to guide expected outcomes when using this compound.

Table 1: Effect of this compound on IL-1β Secretion in Primary Macrophages

Treatment GroupThis compound (µM)IL-1β Concentration (pg/mL)% Inhibition
Unstimulated Control050 ± 15-
LPS + ATP (Vehicle)01500 ± 1200%
LPS + ATP0.011100 ± 9527%
LPS + ATP0.1450 ± 5070%
LPS + ATP1150 ± 3090%
LPS + ATP10100 ± 2593%

Table 2: Effect of this compound on Cytotoxicity in Primary Macrophages

Treatment GroupThis compound (µM)% LDH Release
Unstimulated Control05 ± 1
LPS + ATP (Vehicle)045 ± 5
LPS + ATP0.0135 ± 4
LPS + ATP0.115 ± 3
LPS + ATP18 ± 2
LPS + ATP106 ± 1

Experimental Protocols

Protocol 1: Isolation and Culture of Mouse Bone Marrow-Derived Macrophages (BMDMs)

This protocol describes the isolation and differentiation of macrophages from mouse bone marrow.[7]

Materials:

  • C57BL/6 mice (6-10 weeks old)

  • 70% Ethanol

  • Sterile Phosphate-Buffered Saline (PBS)

  • DMEM (High Glucose)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Recombinant Mouse M-CSF

  • 50 mL conical tubes

  • Syringes (10 mL) and needles (25G)

  • Cell strainer (70 µm)

  • Petri dishes (10 cm, non-tissue culture treated)

Procedure:

  • Euthanize mice according to institutional guidelines.

  • Sterilize the hind legs with 70% ethanol.

  • Dissect the femur and tibia, removing all muscle and connective tissue.

  • Cut the ends of the bones and flush the bone marrow with sterile PBS using a 25G needle and syringe into a 50 mL conical tube.

  • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Resuspend the cell pellet in complete DMEM (DMEM with 10% FBS, 1% Penicillin-Streptomycin) containing 20 ng/mL M-CSF.

  • Plate the cells in 10 cm non-tissue culture treated petri dishes.

  • Incubate at 37°C in a 5% CO2 incubator.

  • On day 3, add fresh complete DMEM with 20 ng/mL M-CSF.

  • On day 6 or 7, the cells will have differentiated into macrophages and are ready for experiments.

Protocol 2: In Vitro NLRP3 Inflammasome Activation and Inhibition Assay

This protocol details the steps for priming and activating the NLRP3 inflammasome in BMDMs and assessing the inhibitory effect of this compound.

Materials:

  • Differentiated BMDMs (from Protocol 1)

  • Complete DMEM

  • Lipopolysaccharide (LPS)

  • ATP or Nigericin

  • This compound (dissolved in DMSO)

  • DMSO (vehicle control)

  • 24-well or 96-well tissue culture plates

Procedure:

  • Seed differentiated BMDMs into 24-well or 96-well plates at an appropriate density and allow them to adhere overnight.

  • Priming (Signal 1): Prime the macrophages with LPS (100 ng/mL) for 3-4 hours in complete DMEM.

  • Inhibitor Pre-treatment: Remove the priming medium and add fresh medium containing the desired concentrations of this compound. A vehicle control (e.g., DMSO) should be included. A suggested starting concentration range for this compound is 0.01 µM to 10 µM.[8] Incubate for 30-60 minutes.

  • Activation (Signal 2): Add an NLRP3 activator such as ATP (5 mM) or Nigericin (10 µM) and incubate for the desired time (e.g., 30-60 minutes for ATP, 1-2 hours for Nigericin).

  • Sample Collection: After incubation, carefully collect the cell culture supernatants for analysis of IL-1β and LDH release. The remaining cells can be lysed for Western blot analysis.

Protocol 3: Quantification of IL-1β by ELISA

This protocol outlines the measurement of secreted IL-1β in the collected cell culture supernatants.

Materials:

  • Cell culture supernatants (from Protocol 2)

  • Mouse IL-1β ELISA kit

  • Microplate reader

Procedure:

  • Centrifuge the collected supernatants at 1,000 x g for 5 minutes to remove any cellular debris.

  • Perform the ELISA for mouse IL-1β according to the manufacturer's instructions.

  • Read the absorbance on a microplate reader and calculate the concentration of IL-1β based on the standard curve.

Protocol 4: Assessment of Cytotoxicity by LDH Assay

This protocol measures the release of lactate (B86563) dehydrogenase (LDH) into the supernatant as an indicator of cell death.

Materials:

  • Cell culture supernatants (from Protocol 2)

  • LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Use the collected cell culture supernatants from Protocol 2.

  • Perform the LDH assay according to the manufacturer's instructions.

  • Measure the absorbance on a microplate reader.

  • Calculate the percentage of cytotoxicity relative to a positive control (lysed cells).

Protocol 5: Western Blot for Cleaved Caspase-1

This protocol describes the detection of the active form of caspase-1 in cell lysates.

Materials:

  • Cell lysates (from Protocol 2)

  • Protein lysis buffer

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibody against cleaved caspase-1 (p20 subunit)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the cells from Protocol 2 in a suitable lysis buffer and determine the protein concentration.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with a primary antibody specific for the cleaved p20 subunit of caspase-1.[9]

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Disclaimer

The compound "this compound" is used here as a representative example. Specific information regarding its chemical properties and optimal working concentrations may not be publicly available. The provided protocols and data are based on established methodologies for studying well-characterized NLRP3 inhibitors. Researchers should perform dose-response experiments to determine the optimal concentration and incubation times for their specific experimental system.

References

Troubleshooting & Optimization

Nlrp3-IN-70 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NLRP3-IN-70. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly solubility issues, encountered when working with this NLRP3 inflammasome inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor of the NLRP3 inflammasome.[1][2][3] The NLRP3 inflammasome is a multi-protein complex crucial for the innate immune system's response to a wide range of danger signals. This compound functions by directly binding to the NACHT domain of the NLRP3 protein. This binding event blocks the interaction between NLRP3 and the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), which in turn inhibits ASC oligomerization and the overall assembly of the inflammasome.[1][2][3]

Q2: What are the recommended solvents for dissolving this compound?

A2: this compound exhibits poor solubility in aqueous solutions. The recommended solvent for preparing a high-concentration stock solution is Dimethyl Sulfoxide (DMSO).[4][5] For in vivo applications, specific formulations may be required to improve solubility and bioavailability.[6]

Q3: My this compound is precipitating after dilution in my cell culture medium. What can I do?

A3: Precipitation upon dilution into aqueous media is a frequent issue with hydrophobic compounds like this compound. Here are several troubleshooting steps:

  • Warm the Medium: Gently pre-warm your cell culture medium to 37°C before adding the inhibitor's DMSO stock solution.[5]

  • Vortex During Dilution: Add the DMSO stock solution to the medium drop-wise while vortexing or swirling to ensure rapid and even mixing.[5]

  • Maintain Low Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is low, typically below 0.5%, to avoid both cytotoxicity and precipitation.[7]

  • Prepare Fresh Dilutions: Do not store diluted aqueous solutions of this compound. It is recommended to prepare them fresh for each experiment from a frozen DMSO stock.[5]

Q4: What are the recommended storage conditions for this compound?

A4: For long-term stability, this compound should be stored as a solid at -20°C. Stock solutions prepared in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[2][5]

Troubleshooting Guide

This guide provides a systematic approach to address common issues encountered during experiments with this compound.

Issue 1: Compound Precipitation
Possible Cause Solution
Poor aqueous solubilityPrepare a high-concentration stock solution in 100% anhydrous DMSO.[4]
"Crashing out" upon dilutionAdd the DMSO stock to pre-warmed (37°C) aqueous medium while vortexing.[5]
High final DMSO concentrationKeep the final DMSO concentration in the culture medium at or below 0.5%.[7]
Exceeding solubility limitConsider reducing the final working concentration of this compound.[5]
Issue 2: Inconsistent or No Inhibitory Effect
Possible Cause Solution
Degraded compoundPrepare fresh stock solutions in high-quality, anhydrous DMSO and store in aliquots at -80°C.[8]
Suboptimal inhibitor concentrationPerform a dose-response curve to determine the IC50 for your specific cell type and experimental conditions.[9]
Inefficient cell priming (Signal 1)Confirm priming by measuring pro-IL-1β expression via Western blot or qPCR. Optimize LPS concentration and incubation time.[10]
Inadequate inflammasome activation (Signal 2)Titrate the concentration of the NLRP3 activator (e.g., ATP, nigericin) to ensure a robust response.[10]
Incorrect timing of inhibitor additionTypically, add the inhibitor after the priming step and 30-60 minutes before adding the activation stimulus.[7]

Quantitative Data Summary

Solvent Solubility of Structurally Similar NLRP3 Inhibitors Recommendations & Observations
DMSO High Solubility (e.g., >70 mg/mL)[4]The recommended solvent for preparing high-concentration stock solutions. Use fresh, anhydrous DMSO as moisture can reduce solubility.[4]
Dimethylformamide (DMF) High Solubility (e.g., ~30 mg/mL)[4]An alternative to DMSO for preparing stock solutions.
Ethanol Insoluble to low solubility[4][5]Not recommended as a primary solvent.
Water / PBS Insoluble[4][5]Direct dissolution in aqueous buffers will lead to precipitation.

Experimental Protocols

Protocol 1: In Vitro NLRP3 Inflammasome Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of this compound on NLRP3 inflammasome activation in macrophages.

1. Cell Seeding:

  • Plate bone marrow-derived macrophages (BMDMs) or THP-1 cells in a 96-well plate at a suitable density.
  • Allow cells to adhere overnight at 37°C in a 5% CO₂ incubator.

2. Priming (Signal 1):

  • Carefully remove the culture medium.
  • Add fresh medium containing a priming agent, typically Lipopolysaccharide (LPS) at a concentration of 200-500 ng/mL.[9]
  • Incubate for 3-4 hours at 37°C.[9]

3. Inhibitor Treatment:

  • Prepare serial dilutions of this compound in the cell culture medium. Ensure the final DMSO concentration is consistent and non-toxic (e.g., <0.5%).
  • Remove the LPS-containing medium and add the medium containing the desired concentrations of this compound or a vehicle control (DMSO).
  • Incubate for 30-60 minutes at 37°C.[7]

4. Activation (Signal 2):

  • Add an NLRP3 activator directly to the wells. Common activators include:
  • ATP (final concentration 2.5-5 mM) for 30-45 minutes.[9]
  • Nigericin (final concentration 5-10 µM) for 45-60 minutes.[9]
  • Incubate at 37°C.

5. Sample Collection and Analysis:

  • Centrifuge the plate to pellet any detached cells.
  • Carefully collect the supernatant for downstream analysis.
  • IL-1β ELISA: Quantify the concentration of mature IL-1β in the supernatant according to the manufacturer's instructions.[9]
  • LDH Assay: Measure lactate (B86563) dehydrogenase (LDH) release into the supernatant as an indicator of pyroptosis.
  • Western Blot: Prepare cell lysates to analyze the cleavage of caspase-1 (p20 subunit).[9]

Visualizations

NLRP3 Inflammasome Signaling Pathway

NLRP3_Pathway cluster_signal1 Signal 1: Priming cluster_signal2 Signal 2: Activation cluster_downstream Downstream Effects PAMPs PAMPs/DAMPs (e.g., LPS) TLR4 TLR4 PAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB Transcription Transcription NFkB->Transcription pro_IL1B pro-IL-1β Transcription->pro_IL1B NLRP3_protein NLRP3 Transcription->NLRP3_protein NLRP3_active NLRP3 Activation NLRP3_protein->NLRP3_active Stimuli Activation Stimuli (e.g., ATP, Nigericin) K_efflux K+ Efflux Stimuli->K_efflux K_efflux->NLRP3_active Inflammasome NLRP3 Inflammasome Assembly NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome pro_caspase1 pro-Caspase-1 pro_caspase1->Inflammasome Caspase1 Caspase-1 Inflammasome->Caspase1 Cleavage NLRP3_IN_70 This compound NLRP3_IN_70->Inflammasome Inhibits IL1B IL-1β Caspase1->IL1B Cleavage of pro-IL-1β Pyroptosis Pyroptosis Caspase1->Pyroptosis GSDMD Cleavage Troubleshooting_Workflow Start Start: this compound Precipitation Observed Check_Stock Is the stock solution prepared in 100% anhydrous DMSO? Start->Check_Stock Prepare_Stock Prepare a fresh stock solution in high-quality, anhydrous DMSO. Check_Stock->Prepare_Stock No Check_Dilution How was the working solution prepared? Check_Stock->Check_Dilution Yes Prepare_Stock->Check_Stock Slow_Addition Add DMSO stock drop-wise to pre-warmed (37°C) medium while vortexing. Check_Dilution->Slow_Addition Direct addition to cold medium Check_DMSO_Conc Is the final DMSO concentration ≤ 0.5%? Check_Dilution->Check_DMSO_Conc Slow addition to warmed medium Slow_Addition->Check_DMSO_Conc Adjust_DMSO Adjust dilutions to ensure final DMSO concentration is ≤ 0.5%. Check_DMSO_Conc->Adjust_DMSO No Check_Final_Conc Is precipitation still observed? Check_DMSO_Conc->Check_Final_Conc Yes Adjust_DMSO->Check_DMSO_Conc Lower_Conc Lower the final working concentration of this compound. Check_Final_Conc->Lower_Conc Yes Success Solution: Compound Solubilized Check_Final_Conc->Success No Lower_Conc->Success

References

Technical Support Center: Troubleshooting NLRP3-IN-70 Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NLRP3-IN-70. This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during experiments, with a focus on preventing and troubleshooting compound precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor of the NLRP3 inflammasome. The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response.[1][2] Its activation is a two-step process: a "priming" signal (Signal 1), often initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), leads to the increased expression of NLRP3 and pro-interleukin-1β (pro-IL-1β). A second "activation" signal (Signal 2), from a variety of stimuli including extracellular ATP, nigericin, or crystalline substances like monosodium urate (MSU), triggers the assembly of the NLRP3 inflammasome complex.[3][4] This complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1, leads to the activation of caspase-1.[5][6] Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms.[1][2] this compound likely acts by preventing the assembly and activation of this complex, similar to other known NLRP3 inhibitors.

Q2: What is the recommended solvent for dissolving this compound?

A2: Based on the properties of similar small molecule NLRP3 inhibitors, this compound is expected to have high solubility in organic solvents like dimethyl sulfoxide (B87167) (DMSO) and be practically insoluble in aqueous solutions such as water or phosphate-buffered saline (PBS).[7] Therefore, DMSO is the recommended solvent for preparing a high-concentration stock solution.

Q3: How should I store this compound powder and stock solutions?

A3: For long-term storage, this compound powder should be stored at -20°C. Once dissolved in DMSO, the stock solution should be stored in small aliquots at -80°C to minimize freeze-thaw cycles.[8]

Troubleshooting Guide: this compound Precipitation in Media

Issue: I observed precipitation or cloudiness in my cell culture media after adding this compound.

This is a common issue for hydrophobic small molecules like this compound when transitioning from a high-concentration organic stock solution to an aqueous cell culture medium. Here are the likely causes and solutions:

Possible Cause Recommended Solution
High Final Concentration The desired final concentration of this compound in the media may exceed its aqueous solubility limit. Perform a dose-response experiment to determine the optimal, non-precipitating concentration for your assay.
High Final DMSO Concentration A high percentage of DMSO in the final working solution can cause the compound to precipitate and can also be toxic to cells. Ensure the final DMSO concentration is kept low, ideally below 0.5%, and not exceeding 1%.[9]
Improper Dilution Method Adding the highly concentrated DMSO stock directly to the full volume of aqueous media can cause the compound to "crash out" of solution. Always add the DMSO stock to the media, not the other way around, and mix gently but thoroughly during addition.
Media Components and Serum Proteins and other components in the cell culture media, especially in fetal bovine serum (FBS), can sometimes interact with the compound and contribute to precipitation. Test the solubility of this compound in a simpler buffered solution like PBS to see if media components are a primary factor.[9]
Temperature Fluctuations Changes in temperature can affect the solubility of the compound.[10] Pre-warm the cell culture media to 37°C before adding the this compound stock solution. Avoid repeated warming and cooling of the stock solution.
pH of the Media The pH of the media can influence the solubility of some compounds.[11] Ensure your media is properly buffered and at the correct physiological pH.

Data Presentation

The following table summarizes the solubility characteristics and recommended handling of this compound, based on data from structurally similar NLRP3 inhibitors.

Parameter Recommendation/Observation Source
Primary Solvent Dimethyl sulfoxide (DMSO)[7]
Aqueous Solubility Very low / Insoluble[7]
Recommended Stock Concentration 10-50 mM in 100% anhydrous DMSO[7]
Maximum Final DMSO % in Media ≤ 0.5% (ideal), < 1% (acceptable)[9]
Storage of Powder -20°C[8]
Storage of DMSO Stock Solution -80°C in aliquots[8]

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution

This protocol describes how to prepare a working solution of this compound in cell culture media while minimizing the risk of precipitation.

  • Prepare a High-Concentration Stock Solution: Dissolve this compound powder in 100% anhydrous DMSO to create a 10 mM stock solution. Ensure the compound is fully dissolved by vortexing. If necessary, brief sonication or gentle warming to 37°C can be applied.

  • Prepare an Intermediate Dilution: Pre-warm your complete cell culture medium (e.g., DMEM with 10% FBS) to 37°C. Prepare an intermediate dilution of your 10 mM stock solution in the pre-warmed medium. For example, to achieve a final concentration of 10 µM, you could first dilute the 10 mM stock 1:100 in media to get a 100 µM intermediate solution.

  • Prepare the Final Working Solution: Add the required volume of the intermediate dilution to your final volume of pre-warmed cell culture medium to achieve the desired final concentration. For instance, add 100 µL of the 100 µM intermediate solution to 900 µL of media for a final concentration of 10 µM.

  • Final Check: After dilution, visually inspect the medium for any signs of precipitation. If the solution is clear, it is ready to be added to your cells.

Protocol 2: In Vitro NLRP3 Inflammasome Inhibition Assay

This protocol outlines a general procedure for testing the inhibitory effect of this compound on NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs).

  • Cell Seeding: Seed BMDMs in a 96-well plate at a suitable density and allow them to adhere overnight.[8]

  • Priming (Signal 1): Prime the BMDMs with 1 µg/mL of lipopolysaccharide (LPS) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.[8]

  • Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of this compound (e.g., 0.1 µM to 10 µM) for 30-60 minutes. Include a vehicle control (DMSO at the same final concentration as in the inhibitor-treated wells).[8]

  • Activation (Signal 2): Add an NLRP3 activator to the cells. Common activators and their typical concentrations include:

    • ATP: 2.5-5 mM for 30-60 minutes.[8]

    • Nigericin: 5-20 µM for 1-2 hours.[8]

    • MSU crystals: 150 µg/mL for 4-6 hours.[8]

  • Sample Collection: After the activation period, collect the cell culture supernatants.

  • Analysis: Measure the concentration of mature IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions. A reduction in IL-1β levels in the presence of this compound indicates inhibition of the NLRP3 inflammasome.

Visualizations

NLRP3 Inflammasome Signaling Pathway

NLRP3_Pathway cluster_signal1 Signal 1: Priming cluster_signal2 Signal 2: Activation PAMPs PAMPs / DAMPs (e.g., LPS) TLR4 TLR4 PAMPs->TLR4 binds NFkB NF-κB Activation TLR4->NFkB Pro_IL1B_mRNA pro-IL-1β & NLRP3 Transcription NFkB->Pro_IL1B_mRNA Pro_IL1B Pro-IL-1β Pro_IL1B_mRNA->Pro_IL1B Activators Activators (ATP, Nigericin, etc.) Efflux K+ Efflux Activators->Efflux NLRP3_active NLRP3 Efflux->NLRP3_active activates Inflammasome NLRP3 Inflammasome Assembly NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 cleavage NLRP3_IN_70 This compound NLRP3_IN_70->Inflammasome inhibits IL1B Mature IL-1β (Inflammation) Casp1->IL1B cleaves Pro_IL1B->IL1B

Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory action of this compound.

Troubleshooting Workflow for this compound Precipitation

Troubleshooting_Workflow Start Start: Precipitation Observed in Media Check_DMSO Is final DMSO concentration ≤ 0.5%? Start->Check_DMSO Reduce_DMSO Action: Reduce DMSO concentration. Re-test. Check_DMSO->Reduce_DMSO No Check_Dilution Was an intermediate dilution step used? Check_DMSO->Check_Dilution Yes Reduce_DMSO->Check_DMSO Use_Intermediate Action: Use a two-step dilution protocol. Pre-warm media to 37°C. Check_Dilution->Use_Intermediate No Check_Concentration Is the final inhibitor concentration high? Check_Dilution->Check_Concentration Yes Use_Intermediate->Check_Dilution Dose_Response Action: Perform a dose-response to find the max soluble concentration. Check_Concentration->Dose_Response Yes Check_Media Test solubility in simple buffer (PBS). Check_Concentration->Check_Media No Dose_Response->Check_Concentration Media_Issue Precipitation likely due to media/serum components. Check_Media->Media_Issue Precipitation Soluble Solution is Clear: Proceed with Experiment Check_Media->Soluble No Precipitation Media_Issue->Soluble Consider alternative formulation or serum-free media for dilution

Caption: A logical workflow for diagnosing and resolving this compound precipitation issues.

References

Technical Support Center: Optimizing NLRP3-IN-70 Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the in vitro concentration of NLRP3-IN-70, a novel inhibitor of the NLRP3 inflammasome.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in in vitro experiments?

A1: For a novel compound like this compound, it is crucial to perform a dose-response experiment to determine the optimal working concentration for your specific cell type, stimulus, and assay conditions. A recommended starting range is from 1 nM to 10 µM. This range is based on the effective concentrations of other well-characterized NLRP3 inhibitors.

Q2: What is the mechanism of action for NLRP3 inflammasome activation?

A2: The activation of the NLRP3 inflammasome is a two-step process. The first step, "priming" (Signal 1), is typically initiated by Toll-like receptor (TLR) agonists such as lipopolysaccharide (LPS). This leads to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) expression via the NF-κB signaling pathway.[1][2][3][4] The second step, "activation" (Signal 2), is triggered by a variety of stimuli including ATP, nigericin, or crystalline substances.[1][2][5] This leads to the assembly of the inflammasome complex, which consists of NLRP3, the adaptor protein ASC, and pro-caspase-1, resulting in caspase-1 activation, subsequent processing and release of pro-inflammatory cytokines IL-1β and IL-18, and a form of inflammatory cell death called pyroptosis.[1][4][6]

Q3: How should I prepare this compound for cell culture experiments?

A3: It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) of this compound in a suitable solvent like DMSO. This stock solution should be stored at -80°C to maintain stability. For experiments, further dilute the stock solution in your cell culture medium to the desired final working concentration. Ensure the final concentration of the solvent in your experiment is low (typically ≤ 0.1%) to avoid solvent-induced artifacts. Always include a vehicle control (medium with the same final concentration of solvent) in your experiments.

Q4: In which cell models can I test this compound?

A4: this compound can be evaluated in various cell models commonly used for studying the NLRP3 inflammasome. These include primary cells like mouse bone marrow-derived macrophages (BMDMs) and human monocyte-derived macrophages (hMDMs), as well as cell lines such as human THP-1 monocytes (differentiated into macrophage-like cells), and murine macrophage cell lines like RAW264.7 and J774A.1.[1] Reconstituted systems in HEK293T cells are also a useful tool.[1]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No or low inhibition of NLRP3 activation The concentration of this compound is too low.Perform a dose-response curve (e.g., 1 nM to 10 µM) to determine the optimal inhibitory concentration for your specific cell type and activation signal.
This compound was added after the NLRP3 activation stimulus.Ensure this compound is added to the cells before the NLRP3 activation stimulus (Signal 2, e.g., nigericin, ATP). A pre-incubation time of 30-60 minutes is common practice.[7][8]
Inefficient priming (Signal 1).Confirm that your priming step (e.g., LPS treatment) is effectively upregulating pro-IL-1β and NLRP3 expression. This can be verified by Western blot or qPCR.
The inflammatory response is not mediated by the NLRP3 inflammasome.Confirm that the inflammatory response in your model is indeed mediated by the NLRP3 inflammasome. This compound is expected to be selective for NLRP3 and not inhibit other inflammasomes like AIM2 or NLRC4.[7] Use appropriate controls, such as cells from NLRP3 knockout mice if possible.
Significant cytotoxicity observed The working concentration of this compound is too high.Lower the concentration of this compound. The observed toxicity may be dose-dependent.
General cytotoxicity versus specific inhibition of pyroptosis.Always perform a parallel cytotoxicity assay (e.g., LDH release or MTT assay) to distinguish between specific inhibition of pyroptosis and general cytotoxicity.[7]
The incubation time with the inhibitor is too long.Reduce the pre-incubation time with this compound to the minimum required for effective inhibition.
The final concentration of the vehicle (e.g., DMSO) is too high.Ensure the final concentration of the vehicle in your culture medium is non-toxic, typically below 0.5%.[7]
Inconsistent results between experiments Variability in priming and activation reagents.Use reagents from the same lot for a set of experiments to ensure consistency.
Inconsistent timing for experimental steps.Ensure consistent timing for priming, inhibitor pre-incubation, and activation steps across all experiments.
Instability of this compound.Prepare fresh stock solutions of this compound regularly and store them appropriately as recommended. Avoid repeated freeze-thaw cycles.

Quantitative Data

The following table summarizes the in vitro IC50 values for several well-characterized NLRP3 inhibitors. This data is provided as a reference for designing experiments with this compound.

CompoundCell TypeActivator(s)AssayIC50 Value
MCC950Mouse BMDMsATPIL-1β release7.5 nM[9]
MCC950Human MDMsATPIL-1β release8.1 nM[9]
Compound 7Human THP-1 cellsNigericinIL-1β release26 nM[10]
Compound 7Human THP-1 cellsMSUIL-1β release24 nM[10]
Nlrp3-IN-21Mouse BMDMsATPIL-1β release0.02 µM[2]
Nlrp3-IN-21Mouse BMDMsNigericinIL-1β release0.03 µM[2]
Nlrp3-IN-21THP-1 cellsATPIL-1β release0.05 µM[2]

Experimental Protocols

Protocol 1: In Vitro IL-1β Release Assay in Mouse BMDMs
  • Cell Culture: Harvest bone marrow cells from the femurs and tibias of C57BL/6 mice and differentiate them into bone marrow-derived macrophages (BMDMs) by culturing for 7 days in DMEM supplemented with 10% FBS and 20 ng/mL M-CSF.

  • Seeding: Seed the differentiated BMDMs in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Priming (Signal 1): Prime the BMDMs with 1 µg/mL of lipopolysaccharide (LPS) for 3-4 hours.[2]

  • Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound (or vehicle control) for 30-60 minutes.

  • NLRP3 Activation (Signal 2): Activate the NLRP3 inflammasome by adding a stimulus such as ATP (2.5-5 mM) for 30-60 minutes or Nigericin (5-10 µM) for 1-2 hours.[2][8]

  • Sample Collection and Analysis: Collect the cell culture supernatants and quantify the concentration of secreted IL-1β using a mouse IL-1β ELISA kit according to the manufacturer's instructions.

Protocol 2: LDH Cytotoxicity Assay
  • Experimental Setup: Perform this assay in parallel with the IL-1β release assay to assess cytotoxicity.

  • Supernatant Collection: After the final incubation step of the IL-1β release assay, carefully collect a portion of the supernatant from each well.

  • LDH Measurement: Measure the amount of lactate (B86563) dehydrogenase (LDH) released into the supernatant using a commercially available LDH cytotoxicity assay kit.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).

Mandatory Visualizations

NLRP3_Signaling_Pathway Canonical NLRP3 Inflammasome Activation Pathway cluster_0 Signal 1: Priming cluster_1 Signal 2: Activation cluster_2 Downstream Effects PAMPs PAMPs / DAMPs (e.g., LPS) TLR4 TLR4 PAMPs->TLR4 binds NFkB NF-κB Activation TLR4->NFkB activates Pro_IL1B_mRNA pro-IL-1β mRNA NFkB->Pro_IL1B_mRNA upregulates transcription NLRP3_mRNA NLRP3 mRNA NFkB->NLRP3_mRNA upregulates transcription Pro_IL1B Pro-IL-1β NLRP3_protein NLRP3 Stimuli Activation Stimuli (e.g., ATP, Nigericin) K_efflux K+ Efflux Stimuli->K_efflux K_efflux->NLRP3_protein activates Inflammasome NLRP3 Inflammasome Assembly NLRP3_protein->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 cleaves & activates IL1B Mature IL-1β (Secretion) Casp1->IL1B cleaves GSDMD Gasdermin D (N-terminal) Casp1->GSDMD cleaves Pro_IL1B->IL1B Pro_GSDMD Pro-Gasdermin D Pro_GSDMD->GSDMD Pyroptosis Pyroptosis GSDMD->Pyroptosis induces NLRP3_IN_70 This compound NLRP3_IN_70->Inflammasome inhibits

Caption: Canonical NLRP3 inflammasome activation pathway.

Experimental_Workflow Experimental Workflow for Optimizing this compound Concentration cluster_assays Assays start Start seed_cells Seed Macrophages (e.g., BMDMs, THP-1) start->seed_cells prime_cells Prime with LPS (Signal 1) (e.g., 1 µg/mL for 3-4h) seed_cells->prime_cells add_inhibitor Add this compound (Dose-response concentrations) Pre-incubate for 30-60 min prime_cells->add_inhibitor add_activator Add NLRP3 Activator (Signal 2) (e.g., ATP or Nigericin) add_inhibitor->add_activator incubate Incubate (e.g., 1-2 hours) add_activator->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant elisa IL-1β ELISA collect_supernatant->elisa ldh LDH Cytotoxicity Assay collect_supernatant->ldh analyze Analyze Data (Calculate IC50 and assess cytotoxicity) elisa->analyze ldh->analyze end End analyze->end

Caption: Workflow for optimizing this compound concentration.

References

how to improve Nlrp3-IN-70 stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on handling and improving the stability of Nlrp3-IN-70 in solution. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and optimal performance of the inhibitor in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges with the stability of this compound in solution?

A1: this compound, like many small molecule inhibitors, is hydrophobic, leading to poor solubility and stability in aqueous solutions. The primary challenges include precipitation upon dilution into aqueous buffers and chemical degradation over time, especially at physiological temperatures (37°C) and non-neutral pH.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: The recommended solvent for preparing high-concentration stock solutions of this compound is anhydrous, high-purity dimethyl sulfoxide (B87167) (DMSO).[1][2] Using fresh DMSO is critical as absorbed moisture can reduce the solubility and stability of the compound.[1][2]

Q3: How should I store this compound for optimal stability?

A3: For long-term stability, this compound should be stored as a solid at -20°C. Once dissolved in DMSO, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months or -20°C for up to one month.[3] It is not recommended to store aqueous working solutions.[3]

Q4: What is the mechanism of action for this compound?

A4: this compound is an inhibitor of the NLRP3 inflammasome, a multi-protein complex crucial for the innate immune response.[1] Its activation is a two-step process, and NLRP3 inhibitors like this compound act by preventing the assembly and activation of this complex.[1]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Precipitation in stock solution upon storage 1. Poor solubility.2. Compound degradation to an insoluble product.1. Prepare a more dilute stock solution.2. Use a different solvent with higher solubilizing power, such as dimethylformamide (DMF).[1]3. Ensure the use of anhydrous DMSO.[1]
Precipitate forms after diluting stock solution in aqueous buffer/media 1. The final concentration exceeds the compound's aqueous solubility limit.2. The percentage of the organic co-solvent (e.g., DMSO) in the final solution is too low to maintain solubility.[1]1. Decrease the final concentration of this compound.2. Gently warm the aqueous medium to 37°C before adding the stock solution.3. Add the stock solution drop-wise while vortexing or swirling to ensure rapid mixing.4. For in vitro experiments, consider adding a carrier protein like bovine serum albumin (BSA) to the medium.
Inconsistent or no inhibitory effect 1. Degradation of the compound due to improper storage or handling.2. Instability of the compound under experimental conditions (e.g., prolonged incubation at 37°C).[2]3. The final concentration of the inhibitor is too low.1. Always prepare fresh working solutions from a properly stored, aliquoted DMSO stock immediately before each experiment.[2][4]2. Perform a stability assessment of this compound in your specific experimental medium (see protocol below).3. If long incubation times are necessary, consider replenishing the compound during the experiment.[2]
High cytotoxicity observed 1. The concentration of the inhibitor is too high.2. The final concentration of DMSO in the culture medium is toxic to the cells.1. Determine the maximum non-toxic concentration of this compound for your specific cell type using a cytotoxicity assay.2. Ensure the final DMSO concentration is below 0.5% (v/v) in all experimental conditions, including controls.

Data Presentation

While specific quantitative stability data for this compound is not publicly available, the following table provides an illustrative example of what a stability profile might look like for a similar small molecule inhibitor in different cell culture media. This data is intended for educational purposes to highlight the importance of assessing stability under your specific experimental conditions.

Table 1: Illustrative Stability of a Representative NLRP3 Inhibitor (Inhibitor-X) in Cell Culture Media at 37°C

Incubation Time (hours)% Remaining in DMEM% Remaining in DMEM + 10% FBS% Remaining in RPMI-1640% Remaining in RPMI-1640 + 10% FBS
0100100100100
298.2 ± 1.599.1 ± 0.897.5 ± 2.198.9 ± 1.2
891.5 ± 2.397.8 ± 1.189.3 ± 2.596.5 ± 1.4
2475.4 ± 3.192.3 ± 1.970.1 ± 3.689.8 ± 2.0
4858.9 ± 4.085.6 ± 2.552.7 ± 4.281.2 ± 2.8
Data are presented as mean ± standard deviation (n=3). The percentage remaining is determined by comparing the peak area of the compound at each time point to the peak area at time 0 using HPLC analysis.[5]

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution for In Vitro Assays

This protocol describes the standard method for preparing a working solution of this compound for cell-based experiments.

  • Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% anhydrous DMSO to create a 10-50 mM stock solution. Gentle warming to 37°C or brief sonication can be used to aid dissolution.[1]

  • Aliquot and Store: Aliquot the stock solution into single-use vials and store at -20°C for short-term or -80°C for long-term storage.[3]

  • Prepare Working Solution: Immediately before use, thaw a single aliquot of the DMSO stock solution. Dilute the stock solution to the final desired concentration in pre-warmed (37°C) cell culture medium. It is recommended to add the DMSO stock to the medium drop-wise while gently vortexing to ensure rapid and even distribution and to minimize precipitation. The final DMSO concentration should typically be less than 0.5%.

Protocol 2: Chemical Stability Assessment of this compound by HPLC

This protocol provides a general method to evaluate the chemical stability of this compound in a specific solution over time using High-Performance Liquid Chromatography (HPLC).[4][5]

  • Prepare Initial Sample (T=0):

    • Prepare a solution of this compound in the desired buffer or cell culture medium at the final working concentration.

    • Immediately take an aliquot (e.g., 100 µL) and quench any potential enzymatic degradation by adding an equal volume of a cold organic solvent like acetonitrile.[4]

    • Centrifuge the sample to pellet any precipitated proteins and transfer the supernatant to an HPLC vial for analysis. This serves as your time zero reference.

  • Incubate Samples:

    • Incubate the remaining solution under the desired experimental conditions (e.g., 37°C, 5% CO₂).

  • Collect Time Points:

    • At designated time points (e.g., 2, 4, 8, 24, 48 hours), collect aliquots and process them as described in step 1.

  • HPLC Analysis:

    • Analyze the samples using a suitable C18 reverse-phase HPLC method with UV detection.[6]

    • The percentage of this compound remaining at each time point is calculated by comparing the peak area of the compound to the peak area at T=0.[5]

Visualizations

NLRP3_Pathway cluster_Signal1 Signal 1: Priming cluster_Signal2 Signal 2: Activation PAMPs PAMPs / DAMPs TLR TLR/TNFR PAMPs->TLR NFkB NF-κB Activation TLR->NFkB Transcription ↑ pro-IL-1β & NLRP3 mRNA NFkB->Transcription NLRP3_inactive Inactive NLRP3 Transcription->NLRP3_inactive Activators K+ Efflux, ROS, etc. Activators->NLRP3_inactive NLRP3_active Active NLRP3 Inflammasome (NLRP3, ASC, pro-caspase-1) NLRP3_inactive->NLRP3_active Caspase1 Caspase-1 activation NLRP3_active->Caspase1 Cytokines IL-1β / IL-18 release Caspase1->Cytokines Pyroptosis Pyroptosis Caspase1->Pyroptosis Nlrp3_IN_70 This compound Nlrp3_IN_70->NLRP3_active Inhibits Assembly

Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory action of this compound.

Stability_Workflow A Prepare 10 mM Stock in Anhydrous DMSO B Prepare Working Solution in Desired Medium (e.g., 10 µM) A->B C Incubate at 37°C, 5% CO₂ B->C D Collect Aliquots at Time Points (0, 2, 8, 24, 48h) C->D E Quench with Acetonitrile, Centrifuge D->E F Analyze Supernatant by HPLC E->F G Calculate % Remaining vs. T=0 F->G

Caption: Workflow for assessing the chemical stability of this compound in solution.

Troubleshooting_Tree Start Inconsistent or No Inhibitory Activity Q1 Was the working solution prepared fresh from a -80°C DMSO aliquot? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the final DMSO concentration <0.5%? A1_Yes->Q2 Sol1 Prepare fresh working solution for each experiment. Do not store aqueous solutions. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Has the stability of the compound been verified in your specific medium and incubation time? A2_Yes->Q3 Sol2 Reduce DMSO concentration. High DMSO can have off-target effects. A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Consider other experimental variables (cell passage, reagent quality). A3_Yes->End Sol3 Perform a stability study using HPLC. Consider replenishing the compound during long incubations. A3_No->Sol3

Caption: A decision tree for troubleshooting poor this compound inhibitory activity.

References

Nlrp3-IN-70 cytotoxicity assessment in cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NLRP3-IN-70. This guide is intended for researchers, scientists, and drug development professionals. Below, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist you in assessing the cytotoxicity of this compound in your cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an inhibitor of the NLRP3 inflammasome. The NLRP3 inflammasome is a multi-protein complex in the cytoplasm that plays a key role in the innate immune response.[1][2] Upon activation by a variety of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), the NLRP3 protein, the adaptor protein ASC, and pro-caspase-1 assemble.[2][3] This assembly leads to the activation of caspase-1, which in turn cleaves pro-inflammatory cytokines IL-1β and IL-18 into their mature, active forms.[2][4] Activated caspase-1 can also cleave gasdermin D (GSDMD), leading to a form of inflammatory cell death called pyroptosis.[2] this compound is designed to interfere with this pathway, likely by preventing the assembly or activation of the inflammasome complex.

Q2: In which cell lines can I use this compound?

A2: this compound can be used in various cell lines that express the necessary components of the NLRP3 inflammasome. Commonly used cell lines for studying the NLRP3 inflammasome include:

  • Human monocytic cell lines: THP-1 (often differentiated into macrophage-like cells with PMA) is a widely accepted model.[5]

  • Murine macrophage cell lines: J774A.1 is a suitable choice as it expresses the necessary components.[6] Note that the RAW264.7 cell line does not express ASC, a critical component for NLRP3 inflammasome assembly, and is therefore not suitable for studying the complete pathway.[6]

  • Primary cells: Bone marrow-derived macrophages (BMDMs) from mice are considered a gold standard for inflammasome research.[6][7]

It is crucial to verify the expression and functional activity of the NLRP3 inflammasome in your chosen cell line.

Q3: What is the recommended working concentration for this compound?

A3: The optimal working concentration of this compound must be determined experimentally for each cell line and specific assay. A good starting point is to perform a dose-response experiment ranging from 0.1 µM to 10 µM. This will help you identify the effective concentration for inhibiting NLRP3 activation without inducing significant cytotoxicity.

Q4: How should I prepare and store this compound stock solutions?

A4: For optimal results, dissolve this compound in a suitable solvent like DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C. When preparing working solutions, dilute the stock in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your experiment is consistent across all conditions and is at a level that does not affect cell viability (typically ≤ 0.1%).

Troubleshooting Guide

Problem Possible Cause Solution
High background signal in cytotoxicity assay Contamination of reagents or cell culture.Use fresh, sterile reagents and maintain aseptic cell culture techniques. Regularly test for mycoplasma contamination.
Inconsistent results between experiments Variability in cell health and passage number.Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.
Inconsistent timing of reagent addition.Standardize the timing for cell seeding, compound treatment, and assay reagent addition across all experiments.
Observed cytotoxicity at expected inhibitory concentrations Off-target effects of the compound.This is a possibility with any small molecule inhibitor. It is important to determine the therapeutic window where NLRP3 is inhibited without significant cell death.
NLRP3 inflammasome-mediated pyroptosis.Your experimental conditions (e.g., priming with LPS and activating with nigericin (B1684572) or ATP) might be inducing pyroptosis. Include appropriate controls, such as cells treated with the NLRP3 activator alone, to distinguish between compound-induced cytotoxicity and activation-induced cell death.[8]
No observed cytotoxicity at high concentrations The compound has a wide therapeutic window.This is a desirable characteristic. Confirm the lack of cytotoxicity using multiple, mechanistically different assays (e.g., one measuring metabolic activity and another measuring membrane integrity).
The chosen assay is not sensitive enough.Consider using a more sensitive cytotoxicity assay or a combination of assays to confirm the results.

Quantitative Data Summary

As specific cytotoxicity data (e.g., CC50) for this compound is not widely available in the public domain, researchers should determine these values experimentally. The following table provides a template for summarizing your findings for different cell lines.

Cell LineAssay TypeIncubation Time (hours)CC50 (µM)IC50 (NLRP3 Inhibition, µM)Therapeutic Index (CC50/IC50)
e.g., THP-1MTT24[Your Data][Your Data][Your Calculation]
e.g., J774A.1LDH24[Your Data][Your Data][Your Calculation]
e.g., BMDMMTT24[Your Data][Your Data][Your Calculation]

CC50: 50% cytotoxic concentration. IC50: 50% inhibitory concentration for NLRP3 activity (e.g., measured by IL-1β release). The Therapeutic Index provides a measure of the compound's safety margin.

Experimental Protocols

Protocol 1: Assessment of this compound Cytotoxicity using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Target cells (e.g., THP-1, J774A.1)

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere and stabilize overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (DMSO at the highest concentration used for the inhibitor).

  • Remove the old medium and add 100 µL of the medium containing different concentrations of this compound or vehicle control to the respective wells.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the CC50 value.

Protocol 2: Assessment of this compound Cytotoxicity using LDH Release Assay

This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.[8]

Materials:

  • Target cells

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle)

  • Lysis buffer (positive control)

  • LDH assay kit (commercially available)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-4 from the MTT assay protocol.

  • Sample Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Measurement: Follow the manufacturer's instructions for the LDH assay kit to measure the amount of LDH released into the supernatant.

  • Maximum LDH Release Control: To determine the maximum LDH release, add lysis buffer to control wells 30 minutes before sample collection.

  • Data Analysis: Calculate the percentage of cytotoxicity for each treatment relative to the untreated control and the maximum LDH release control. Plot the percentage of cytotoxicity against the compound concentration to determine the CC50 value.

Visualizations

NLRP3_Signaling_Pathway Canonical NLRP3 Inflammasome Activation Pathway cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs/DAMPs (e.g., LPS) TLR4 TLR4 PAMPs_DAMPs->TLR4 binds NFkB NF-κB Activation TLR4->NFkB Transcription Transcription NFkB->Transcription pro_IL1B pro-IL-1β Transcription->pro_IL1B NLRP3_protein NLRP3 Transcription->NLRP3_protein Activators Activators (e.g., Nigericin, ATP) K_efflux K+ Efflux Activators->K_efflux NLRP3_active Active NLRP3 K_efflux->NLRP3_active Inflammasome NLRP3 Inflammasome Assembly NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome pro_Casp1 pro-Caspase-1 pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 activates NLRP3_IN_70 This compound NLRP3_IN_70->Inflammasome inhibits IL1B Mature IL-1β Secretion Casp1->IL1B cleaves pro-IL-1β GSDMD GSDMD Cleavage Casp1->GSDMD cleaves Pyroptosis Pyroptosis (Cell Death) GSDMD->Pyroptosis

Caption: Canonical NLRP3 inflammasome signaling pathway and the inhibitory action of this compound.

Cytotoxicity_Workflow Experimental Workflow for Cytotoxicity Assessment start Start seed_cells Seed cells in 96-well plate start->seed_cells adherence Allow cells to adhere (overnight) seed_cells->adherence prepare_compound Prepare serial dilutions of this compound adherence->prepare_compound treat_cells Treat cells with This compound adherence->treat_cells prepare_compound->treat_cells incubate Incubate for 24/48/72 hours treat_cells->incubate assay Perform Cytotoxicity Assay (MTT or LDH) incubate->assay measure Measure Absorbance/ LDH activity assay->measure analyze Analyze Data and Calculate CC50 measure->analyze end End analyze->end

Caption: A general experimental workflow for assessing the cytotoxicity of this compound.

Troubleshooting_Tree Troubleshooting Logic for Unexpected Cytotoxicity start Unexpected Cytotoxicity Observed is_activator_present Is an NLRP3 activator (e.g., nigericin) present? start->is_activator_present check_pyroptosis Potential Pyroptosis. Compare to activator-only control. is_activator_present->check_pyroptosis Yes check_off_target Potential off-target toxicity. is_activator_present->check_off_target No yes_activator Yes no_activator No lower_concentration Lower this compound concentration. check_off_target->lower_concentration use_alternative_assay Use an orthogonal cytotoxicity assay. check_off_target->use_alternative_assay

References

Technical Support Center: Overcoming Low Potency of NLRP3-IN-70

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NLRP3-IN-70. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and overcome challenges related to the potency of this compound in various assays.

Frequently Asked Questions (FAQs)

Q1: My this compound is showing significantly lower potency (a higher IC50 value) than expected in my cell-based assay. What are the common reasons for this?

A1: Observing lower-than-expected potency for an NLRP3 inhibitor like this compound can stem from several factors. These can be broadly categorized into three areas:

  • Inhibitor Handling and Properties: Issues with solubility, stability, or degradation of the compound can prevent it from reaching its target at the intended concentration.

  • Assay Conditions: Suboptimal activation of the NLRP3 inflammasome, incorrect timing of inhibitor addition, or issues with reagents can lead to a weak or variable signal, making potency assessment inaccurate.

  • Cell-Specific Factors: The cell type used can dramatically influence inhibitor potency due to differences in NLRP3 expression levels, drug metabolism, or the presence of drug efflux pumps.[1]

Q2: How can I rule out problems with the inhibitor's solubility and stability?

A2: Proper handling of small molecule inhibitors is critical. Poor solubility is a frequent cause of low potency.[2]

  • Recommended Solvent: For initial solubilization, use dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 10-50 mM).[3][4] this compound is sparingly soluble in aqueous solutions.[3]

  • Precipitation in Media: When diluting the DMSO stock into your aqueous cell culture medium, watch for cloudiness or precipitation. This indicates the compound is falling out of solution. To mitigate this, ensure the final DMSO concentration in your culture is non-toxic and low (typically ≤0.5%).[3][5]

  • Storage and Stability: Store the DMSO stock solution in small aliquots at -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound.[3] For experiments, always prepare fresh dilutions from the stock.[2][6] Some inhibitors, particularly those with sulfonylurea scaffolds, can be unstable in acidic conditions.[7]

Q3: My overall signal for IL-1β release is low, making it difficult to generate a robust inhibition curve. How can I optimize my assay?

A3: A weak positive signal can be mistaken for inhibitor efficacy. Robust NLRP3 inflammasome activation requires two distinct signals.[2][6]

  • Signal 1 (Priming): This step, typically using lipopolysaccharide (LPS), upregulates the expression of NLRP3 and pro-IL-1β.[6][8] If priming is inefficient, the pool of available pro-IL-1β will be insufficient for a strong readout.

    • Optimization: Titrate your LPS concentration (e.g., 200 ng/mL to 1 µg/mL) and incubation time (e.g., 2-4 hours).[5] You can confirm successful priming by measuring pro-IL-1β levels via Western blot.[1][6]

  • Signal 2 (Activation): This step uses a stimulus like nigericin (B1684572) or ATP to trigger inflammasome assembly.

    • Optimization: Titrate the activator concentration (e.g., 5-10 µM for nigericin, 2.5-5 mM for ATP) to find a level that gives a strong, consistent signal without causing excessive, non-specific cell death.[6] Always use a fresh, validated batch of the activator.[5]

Q4: Could my choice of cell type be impacting the observed potency of this compound?

A4: Yes, the potency of an NLRP3 inhibitor can vary significantly between different cell types.[1]

  • NLRP3 Expression: Ensure your chosen cell line (e.g., THP-1 monocytes, BMDMs) expresses sufficient levels of NLRP3 and other necessary inflammasome components.[5] Primary cells like bone marrow-derived macrophages (BMDMs) often show a more robust response than immortalized cell lines.

  • Drug Efflux Pumps: Some cell lines express high levels of transporters like P-glycoprotein that can actively pump the inhibitor out of the cell, reducing its effective intracellular concentration.[1]

  • Metabolism: Cells may metabolize this compound into a less active form. This can vary between cell types, such as those of human versus murine origin.[1]

Q5: What are the essential readouts and controls to ensure my results are valid?

A5: A multi-faceted approach with proper controls provides the most robust data.

  • Essential Controls:

    • Vehicle Control (e.g., DMSO): To account for any effect of the solvent.

    • Positive Control: Cells treated with priming and activation signals but no inhibitor.

    • Negative Control: Cells treated with the priming signal only, to assess background IL-1β release.

    • Reference Inhibitor: Including a well-characterized NLRP3 inhibitor like MCC950 can help benchmark your assay's performance.

  • Recommended Readouts:

    • IL-1β/IL-18 Release: The most common readout, measured by ELISA.[6]

    • ASC Oligomerization: A direct indicator of inflammasome assembly, visualized by Western blot after chemical cross-linking.[6][9] This is a crucial upstream validation.

    • Caspase-1 Cleavage: Detection of the active p20/p10 subunits of caspase-1 by Western blot.[6]

    • Pyroptosis (Cell Death): Quantified by measuring the release of lactate (B86563) dehydrogenase (LDH) into the supernatant.[6]

Quantitative Data for Reference Inhibitors

To provide context for expected potency, the table below summarizes reported IC50 values for several well-characterized NLRP3 inhibitors.

CompoundCell TypeActivatorAssayIC50 ValueReference
This compound User-definedUser-definedUser-definedUser Data
MCC950Mouse BMDMsATPIL-1β Release7.5 nM[10]
MCC950Human HMDMsATPIL-1β Release8.1 nM[10]
Compound 7Human THP-1NigericinIL-1β Release26 nM[10][11]
Compound 7Human THP-1MSUIL-1β Release24 nM[10][11]
Compound 7Human THP-1Not SpecifiedIL-18 Release33 nM[10][11]

Visual Guides and Workflows

NLRP3_Pathway cluster_signals Upstream Signals cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation & Assembly cluster_downstream Downstream Effects PAMPs PAMPs / DAMPs (e.g., LPS) NFkB NF-κB Activation PAMPs->NFkB Activators Activators (e.g., Nigericin, ATP) K_efflux K+ Efflux Activators->K_efflux Transcription Upregulation of NLRP3 & pro-IL-1β NFkB->Transcription NLRP3_active NLRP3 Activation Transcription->NLRP3_active Provides Substrate K_efflux->NLRP3_active Assembly Inflammasome Assembly (NLRP3, ASC, pro-Casp1) NLRP3_active->Assembly Casp1 Caspase-1 Activation Assembly->Casp1 Inhibitor This compound Inhibitor->NLRP3_active Inhibits Cytokines IL-1β / IL-18 Maturation Casp1->Cytokines Pyroptosis GSDMD Cleavage (Pyroptosis) Casp1->Pyroptosis

Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory target of this compound.

Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cells (e.g., THP-1, BMDMs) B Allow Adherence (Overnight) A->B C Signal 1: Prime Cells (e.g., LPS for 2-4h) B->C D Pre-incubate with This compound (30-60 min) C->D E Signal 2: Activate (e.g., Nigericin for 45-60 min) D->E F Collect Supernatant & Lyse Cells E->F G Perform Assays (ELISA, Western, LDH) F->G H Analyze Data & Calculate IC50 G->H

Caption: General experimental workflow for assessing the potency of an NLRP3 inhibitor.

Troubleshooting cluster_inhibitor Inhibitor Issues? cluster_assay Assay Conditions? cluster_cell Cell-Specific Factors? Start This compound shows low potency. Why? Solubility Check for precipitation in media. Start->Solubility Stability Prepare fresh dilutions. Avoid freeze-thaw. Start->Stability Priming Is priming (Signal 1) optimal? Start->Priming Activation Is activation (Signal 2) robust? Start->Activation Expression Does cell type express sufficient NLRP3? Start->Expression Efflux Consider drug efflux pumps. Start->Efflux Priming_Sol Verify pro-IL-1β expression via WB. Priming->Priming_Sol Activation_Sol Titrate activator concentration. Activation->Activation_Sol

Caption: A troubleshooting decision tree for diagnosing the cause of low inhibitor potency.

Detailed Experimental Protocols

Protocol 1: In Vitro IL-1β Release Assay for IC50 Determination

This protocol is designed for primary mouse bone marrow-derived macrophages (BMDMs) or differentiated THP-1 cells and can be adapted.

Materials:

  • BMDMs or differentiated THP-1 cells

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • LPS (1 µg/mL stock in sterile PBS)

  • Nigericin (10 mM stock in DMSO) or ATP (500 mM stock in sterile water)

  • This compound (10 mM stock in DMSO)

  • Vehicle (cell culture grade DMSO)

  • 96-well tissue culture plates

  • Human or Mouse IL-1β ELISA kit

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 0.5-1 x 10^6 cells/mL and allow them to adhere overnight.

  • Priming (Signal 1): Gently remove the medium and replace it with fresh medium containing the desired concentration of LPS (e.g., 500 ng/mL). Incubate for 3-4 hours at 37°C.[6]

  • Inhibitor Treatment: Prepare serial dilutions of this compound in culture medium. After the priming incubation, add the inhibitor dilutions to the appropriate wells. Include a vehicle-only control. Incubate for 30-60 minutes at 37°C.[5][6]

  • Activation (Signal 2): Add the NLRP3 activator directly to the wells. For example, add nigericin to a final concentration of 5-10 µM or ATP to a final concentration of 2.5-5 mM.[6]

  • Incubation: Incubate for 45-60 minutes for nigericin or 30-45 minutes for ATP at 37°C.[6]

  • Sample Collection: Centrifuge the plate at 500 x g for 5 minutes to pellet any cells. Carefully collect the supernatant without disturbing the cell layer.

  • Quantification: Analyze the IL-1β concentration in the supernatants using an ELISA kit according to the manufacturer's instructions. Calculate the IC50 value from the resulting dose-response curve.

Protocol 2: ASC Oligomerization Assay by Western Blot

This protocol is a direct measure of inflammasome formation and is a key upstream validation experiment.[9][12]

Materials:

  • Primed and activated cells (from a parallel experiment to Protocol 1)

  • Ice-cold PBS

  • Lysis Buffer (e.g., 20 mM HEPES-KOH pH 7.5, 150 mM KCl, 1% NP-40, protease inhibitor cocktail)

  • CHAPS Buffer (20 mM HEPES-KOH, pH 7.5, 5 mM MgCl2, 0.5 mM EGTA, 0.1% CHAPS)[13]

  • Disuccinimidyl suberate (B1241622) (DSS) cross-linker (freshly prepared 4 mM solution in DMSO)

  • 2x Laemmli sample buffer

  • Anti-ASC antibody

Methodology:

  • Cell Lysis: After stimulation, harvest cells by scraping in ice-cold PBS. Centrifuge at 1,500 x g for 5 minutes at 4°C. Lyse the cell pellet in 0.5 mL of ice-cold Lysis Buffer.[12]

  • Pelleting Specks: Centrifuge the lysates at 2,000-5,000 x g for 8 minutes at 4°C to pellet the insoluble fraction containing ASC oligomers (specks).[12]

  • Washing: Discard the supernatant. Wash the pellet by resuspending it in 500 µL of CHAPS buffer and centrifuge again.

  • Cross-linking: Resuspend the washed pellet in 50 µL of CHAPS buffer. Add 2 µL of 4 mM DSS (final concentration ~2 mM) and incubate for 30 minutes at room temperature to cross-link the ASC oligomers.[12][13]

  • Sample Preparation: Stop the reaction by adding 2x Laemmli sample buffer. Boil the samples for 5-10 minutes at 95°C.

  • Western Blot: Resolve the proteins on a 12% SDS-PAGE gel. Transfer to a PVDF membrane and probe with an anti-ASC antibody.[13] ASC monomers will appear at ~22 kDa, while cross-linked dimers, trimers, and high-molecular-weight oligomers will be visible higher up the gel in activated samples, with their presence reduced by effective inhibitors.

References

Technical Support Center: Interpreting Unexpected Results with NLRP3-IN-70

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NLRP3-IN-70. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding the use of this compound in your experiments. Our goal is to help you interpret unexpected results and ensure the accuracy and reliability of your data.

Disclaimer: While this guide provides specific information on this compound where available, some data and troubleshooting advice are based on the broader class of NLRP3 inflammasome inhibitors due to limited published data specifically for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an inhibitor of the NLRP3 inflammasome. It functions by directly binding to the NACHT domain of the NLRP3 protein. This binding event physically blocks the interaction between NLRP3 and the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), which is a critical step for the assembly of the functional inflammasome complex. By preventing this interaction, this compound inhibits ASC oligomerization and subsequent activation of caspase-1.[1][2]

Q2: I'm observing a decrease in pro-IL-1β levels, not just mature IL-1β. Is this an expected on-target effect of this compound?

A2: Not typically. This compound is expected to act downstream by preventing the assembly of the inflammasome, which is responsible for cleaving pro-caspase-1 to active caspase-1, and subsequently pro-IL-1β to mature IL-1β. A significant reduction in pro-IL-1β levels suggests a potential off-target effect on the "priming" signal (Signal 1) of inflammasome activation, which is often mediated by the NF-κB pathway.[3][4] This pathway upregulates the transcription of NLRP3 and IL1B. To investigate this, you can measure the levels of other NF-κB target genes, such as TNF-α or IL-6. A specific NLRP3 inhibitor should ideally not affect the secretion of these cytokines.[3][4]

Q3: My results with this compound are inconsistent between experiments. What are the potential causes?

A3: Inconsistent results can stem from several factors:

  • Cell Health and Passage Number: Using cells at a high passage number can lead to reduced responsiveness of the NLRP3 inflammasome. It is recommended to use cells within a consistent and low passage range.[3]

  • Reagent Variability: Ensure that the activity of your NLRP3 activators (e.g., ATP, Nigericin) and the priming agent (e.g., LPS) are consistent. Prepare fresh dilutions of this compound and activators for each experiment.[3][5]

  • Inhibitor Stability and Solubility: Poor solubility can affect the effective concentration of the inhibitor. Ensure this compound is fully dissolved in the recommended solvent (e.g., DMSO) before diluting it in your culture medium. Prepare fresh dilutions for each experiment to avoid degradation.

Q4: I am observing cytotoxicity at concentrations where I expect to see NLRP3 inhibition. Is this due to the inhibition of pyroptosis?

A4: While NLRP3 activation can lead to a form of inflammatory cell death called pyroptosis, a direct inhibitor like this compound should ideally prevent this. If you observe significant cell death, it is more likely an off-target cytotoxic effect of the compound. It is crucial to perform a standard cytotoxicity assay, such as an LDH release assay, to differentiate between the inhibition of pyroptosis and general compound-induced toxicity.[3]

Troubleshooting Guide for Unexpected Results

This guide is designed to help you systematically troubleshoot common unexpected outcomes when using this compound.

Observed Issue Potential Cause(s) Recommended Action(s)
No or weak inhibition of IL-1β secretion 1. Suboptimal inhibitor concentration: The concentration of this compound may be too low. 2. Ineffective inflammasome activation: The priming (LPS) or activation (ATP/Nigericin) signal may be weak or absent. 3. Poor inhibitor solubility or stability: The compound may not be in solution at the intended concentration.1. Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell type and activation conditions. 2. Verify the activity of your LPS and NLRP3 activators. Confirm successful priming by measuring pro-IL-1β levels via Western blot or TNF-α secretion via ELISA. 3. Ensure this compound is fully dissolved. Prepare fresh stock solutions and dilutions for each experiment.
Inhibition of pro-inflammatory cytokines other than IL-1β (e.g., TNF-α, IL-6) Off-target inhibition of the NF-κB pathway: The inhibitor may be acting on the upstream priming signal, not specifically on the NLRP3 inflammasome.[3][4]1. Measure the secretion of NF-κB-dependent cytokines like TNF-α and IL-6. A specific NLRP3 inhibitor should not significantly affect these. 2. If TNF-α and IL-6 are also inhibited, consider your compound as a potential NF-κB inhibitor and investigate that pathway.
Significant cytotoxicity observed Off-target toxicity: The compound may be inducing cell death through a mechanism independent of NLRP3 inhibition.[3]1. Perform a cytotoxicity assay (e.g., LDH release) in parallel with your inflammasome activation assay. 2. Determine the concentration range where this compound inhibits IL-1β secretion without causing significant cytotoxicity. 3. If cytotoxicity overlaps with the inhibitory concentration, the observed reduction in IL-1β may be a result of cell death and not specific NLRP3 inhibition.
Paradoxical increase in inflammation Complex cellular responses: In some biological contexts, inhibition of one inflammatory pathway can lead to the compensatory activation of another. This is a complex and less common scenario.1. Carefully review the literature for similar paradoxical effects with other inflammasome inhibitors in your specific model system. 2. Analyze a broader range of inflammatory markers to understand the global inflammatory profile. 3. Consider using NLRP3 knockout/knockdown cells as a definitive control to confirm if the effect is NLRP3-dependent.[4]

Quantitative Data

InhibitorCell TypeActivation StimulusIC50 (nM)
MCC950Mouse BMDMsATP7.5
MCC950Human MonocytesNigericin8.1
CY-09Mouse BMDMsATP6,000
OLT1177 (dapansutrile)J774 MacrophagesNot Specified1

Data sourced from multiple references for illustrative purposes.[6][7]

Experimental Protocols

Protocol 1: In Vitro NLRP3 Inflammasome Activation and Inhibition Assay

This protocol outlines the steps to assess the inhibitory effect of this compound on NLRP3 inflammasome activation in macrophages.

Materials:

  • THP-1 cells or bone marrow-derived macrophages (BMDMs)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

  • Lipopolysaccharide (LPS)

  • NLRP3 activator (e.g., ATP or Nigericin)

  • This compound

  • DMSO (vehicle control)

  • 96-well cell culture plates

  • Human IL-1β ELISA kit

  • LDH cytotoxicity assay kit

Procedure:

  • Cell Seeding and Differentiation (for THP-1 cells):

    • Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well.

    • Add PMA to a final concentration of 50-100 ng/mL and incubate for 48-72 hours to differentiate into macrophage-like cells.

    • After differentiation, replace the PMA-containing medium with fresh, serum-free medium and allow the cells to rest for 24 hours.[5]

  • Priming (Signal 1):

    • Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.[8]

  • Inhibitor Treatment:

    • Prepare serial dilutions of this compound in cell culture medium. Ensure the final DMSO concentration is below 0.1%.

    • After priming, remove the LPS-containing medium and add the medium with different concentrations of this compound or vehicle control.

    • Incubate for 1 hour.[8]

  • Activation (Signal 2):

    • Add an NLRP3 activator, such as ATP (final concentration 5 mM) or Nigericin (final concentration 10 µM).[5]

    • Incubate for 1-2 hours.[5]

  • Sample Collection:

    • Carefully collect the cell culture supernatant for IL-1β and LDH measurements.

Data Analysis:

  • Quantify the concentration of secreted IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.

  • Measure LDH release in the supernatants using a cytotoxicity assay kit to assess cell death.

  • Calculate the percentage of IL-1β inhibition for each concentration of this compound relative to the vehicle control.

  • Plot the percentage of inhibition against the log concentration of the inhibitor to determine the IC50 value.

Protocol 2: IL-1β ELISA

Follow the manufacturer's instructions provided with your specific IL-1β ELISA kit. A general workflow is as follows:

  • Prepare standards and samples (cell culture supernatants).

  • Add standards and samples to the wells of the antibody-coated microplate.

  • Incubate to allow IL-1β to bind to the immobilized antibody.

  • Wash the plate to remove unbound substances.

  • Add a biotin-conjugated anti-human IL-1β antibody.

  • Incubate and wash.

  • Add streptavidin-HRP.

  • Incubate and wash.

  • Add a substrate solution to develop the color.

  • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Calculate the IL-1β concentration in your samples based on the standard curve.

Protocol 3: LDH Cytotoxicity Assay

Follow the instructions provided with your LDH cytotoxicity assay kit. The general principle involves:

  • Collecting the cell culture supernatant.

  • Adding a reaction mixture containing a substrate for LDH.

  • LDH in the supernatant will catalyze a reaction that produces a colored product (formazan).

  • Measuring the absorbance of the colored product.

  • Calculating the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).

Visualizing Key Processes

To aid in understanding the experimental workflow and the underlying biological pathways, the following diagrams are provided.

G Canonical NLRP3 Inflammasome Activation Pathway cluster_0 Signal 1: Priming cluster_1 Signal 2: Activation cluster_2 Inflammasome Assembly & Cytokine Release PAMPs PAMPs/DAMPs (e.g., LPS) TLR4 TLR4 PAMPs->TLR4 binds NFkB NF-κB Activation TLR4->NFkB activates Transcription Transcription of NLRP3 & pro-IL-1β NFkB->Transcription induces NLRP3_inactive Inactive NLRP3 Stimuli Activation Stimuli (e.g., ATP, Nigericin) Stimuli->NLRP3_inactive triggers NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active ASC ASC NLRP3_active->ASC recruits Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 recruits Casp1 Active Caspase-1 Pro_Casp1->Casp1 autocleavage Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b cleaves IL1b Mature IL-1β Pro_IL1b->IL1b Secretion Secretion IL1b->Secretion Inhibitor This compound Inhibitor->NLRP3_active binds & inhibits (prevents ASC recruitment) G Experimental Workflow for Troubleshooting Unexpected Results Start Start Experiment with this compound Unexpected_Result Unexpected Result Observed? Start->Unexpected_Result No_Inhibition No IL-1β Inhibition Unexpected_Result->No_Inhibition Yes Off_Target_Inhibition Inhibition of TNF-α/IL-6 Unexpected_Result->Off_Target_Inhibition Yes Cytotoxicity High Cytotoxicity Unexpected_Result->Cytotoxicity Yes Analyze_Data Analyze Data & Conclude Unexpected_Result->Analyze_Data No Check_Concentration Check Inhibitor Concentration & Dose-Response No_Inhibition->Check_Concentration Check_Activation Verify Inflammasome Priming & Activation No_Inhibition->Check_Activation Measure_TNFa Measure NF-κB-dependent Cytokines (TNF-α, IL-6) Off_Target_Inhibition->Measure_TNFa LDH_Assay Perform LDH Cytotoxicity Assay Cytotoxicity->LDH_Assay Check_Concentration->Analyze_Data Check_Activation->Analyze_Data Measure_TNFa->Analyze_Data LDH_Assay->Analyze_Data G Decision Tree for Interpreting Results Result IL-1β Secretion Inhibited? No_Effect No Effect or Weak Inhibition Result->No_Effect No Yes_Effect Yes Result->Yes_Effect Yes TNFa_Inhibited TNF-α/IL-6 Inhibited? Yes_Effect->TNFa_Inhibited Cytotoxicity_Observed Cytotoxicity Observed? TNFa_Inhibited->Cytotoxicity_Observed No Off_Target_NFkB Potential Off-Target NF-κB Inhibition TNFa_Inhibited->Off_Target_NFkB Yes Specific_NLRP3_Inhibition Likely Specific NLRP3 Inhibition Cytotoxicity_Observed->Specific_NLRP3_Inhibition No Cytotoxic_Effect Result Confounded by Cytotoxicity Cytotoxicity_Observed->Cytotoxic_Effect Yes

References

Technical Support Center: In Vivo Delivery of Nlrp3-IN-70

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the in vivo delivery of Nlrp3-IN-70. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation, along with troubleshooting guides and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the first step in determining the in vivo dosage of this compound?

A1: The initial step is to conduct a thorough literature review of structurally similar compounds or other NLRP3 inflammasome inhibitors. This will provide a starting point for a dose-range finding study. It is crucial to gather information on their pharmacokinetic (PK) and pharmacodynamic (PD) profiles, as well as any reported toxicity.[1]

Q2: What are the common routes of administration for NLRP3 inhibitors in in vivo studies?

A2: The choice of delivery method depends on the compound's properties, the animal model, and the research question. Common routes include:

  • Oral (p.o.): Often preferred for convenience and clinical relevance.[1]

  • Intraperitoneal (i.p.): A common route in rodent models for systemic delivery.[1] For example, the NLRP3 inhibitor MCC950 has been administered via i.p. injection in mouse models.[2]

  • Intravenous (i.v.): Used for direct systemic administration to bypass absorption barriers.[1]

  • Subcutaneous (s.c.): Another common route for systemic delivery in animal models.[1]

Q3: How can I assess the efficacy of this compound in vivo?

A3: Efficacy is typically assessed by measuring the downstream effects of NLRP3 inflammasome activation. Key biomarkers to measure include the levels of pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-18 (IL-18) in plasma, serum, or tissue homogenates.[1] A significant reduction in the levels of these cytokines following inhibitor administration indicates target engagement and efficacy.[1]

Q4: What are the signs of toxicity I should monitor for during in vivo studies?

A4: It is critical to monitor for signs of toxicity, which can include weight loss, behavioral changes (e.g., lethargy, ruffled fur), and changes in food and water intake.[1]

Troubleshooting Guide

Problem Possible Cause Solution
The NLRP3 inhibitor does not show efficacy in my in vivo model. Inadequate Dosage: The administered dose may be too low to achieve a therapeutic concentration at the target site.[1]Conduct a dose-escalation study to evaluate higher doses, while closely monitoring for any signs of toxicity.[1]
Poor Bioavailability: The compound may have poor absorption or be rapidly metabolized.[1]Perform pharmacokinetic studies to determine the compound's half-life, peak plasma concentration (Cmax), and time to reach Cmax (Tmax).[1] Consider alternative formulations or routes of administration.[3]
Inappropriate Animal Model: The chosen animal model may not have a disease pathology that is strongly driven by the NLRP3 inflammasome.[1]Validate the role of the NLRP3 inflammasome in your model using NLRP3 knockout animals or by measuring the expression of NLRP3 pathway components.[1]
I am observing toxicity in my animal model. The dose is too high. Reduce the dose or the frequency of administration. A maximum tolerated dose (MTD) study can help identify the highest dose that does not cause unacceptable toxicity.[1]
Off-target effects: The inhibitor may be interacting with other cellular targets, leading to toxicity.[1]Conduct in vitro profiling of the compound against a panel of other kinases and receptors to assess its selectivity.[1]
Vehicle-related toxicity: The vehicle used to dissolve the inhibitor may be causing adverse effects.[1]Run a control group that receives only the vehicle to assess its effects.[1]
Inconsistent results between experiments. Variability in cell passage number. Use cells within a consistent and low passage range.[4]
Inconsistent timing of experimental steps. Standardize all incubation times and procedural steps.[4]
Instability of the inhibitor. Prepare fresh dilutions of the inhibitor from a stock solution for each experiment.[4] Check for information on the inhibitor's stability in solution.

Data Presentation: Formulation Strategies for Poorly Soluble NLRP3 Inhibitors

Given that many small molecule inhibitors, such as Nlrp3-IN-18, exhibit poor aqueous solubility, appropriate formulation is critical for in vivo studies.[3] The following tables summarize potential vehicle formulations that can be adapted for this compound, based on protocols for similar compounds. Always prepare solutions fresh on the day of use.[3]

Table 1: PEG300 and Tween-80 Based Vehicle [3]

Component Percentage of Final Volume Example Volume
PEG30040%400 µL
This compound in DMSO (stock)10%100 µL
Tween-805%50 µL
Saline45%450 µL

Table 2: Sulfobutyl Ether Beta-Cyclodextrin (SBE-β-CD) Based Vehicle [3]

Component Percentage of Final Volume Example Volume
20% (w/v) SBE-β-CD in saline90%900 µL
This compound in DMSO (stock)10%100 µL

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

This protocol is based on established methods for solubilizing poorly water-soluble NLRP3 inhibitors for animal studies.[3]

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • PEG300

  • Tween-80

  • Sterile Saline

  • Sterile tubes

  • Ultrasonic bath

Procedure:

  • Prepare a high-concentration stock solution:

    • Dissolve this compound in 100% anhydrous DMSO to a desired stock concentration (e.g., 5 mg/mL).[3]

    • To aid dissolution, warm the vial to 60°C and use an ultrasonic bath until the solution is clear.[3]

  • Prepare the final formulation (using PEG300/Tween-80 method as an example):

    • In a sterile tube, add 400 µL of PEG300.

    • Add 100 µL of the this compound DMSO stock to the PEG300 and mix thoroughly.

    • Add 50 µL of Tween-80 and mix again.

    • Finally, add 450 µL of saline and mix until a clear, homogenous solution is formed.[3]

Protocol 2: Dose-Range Finding Study in Mice

This protocol provides a general framework for determining the effective and tolerated dose of this compound.

Materials:

  • This compound formulation

  • Vehicle control

  • 8-12 week old C57BL/6 mice (or other relevant strain)[5]

Procedure:

  • Animal Model: Select a relevant mouse model of NLRP3-driven disease.[1]

  • Groups: Divide mice into at least four groups: Vehicle control, Low Dose, Medium Dose, and High Dose of this compound. Dose levels should be selected based on in vitro potency and data from similar compounds.[1]

  • Administration: Administer the inhibitor or vehicle via the chosen route (e.g., oral gavage, i.p. injection) at a fixed schedule (e.g., once or twice daily).[1]

  • Monitoring:

    • Monitor animal health daily for signs of toxicity (weight loss, behavioral changes).[1]

    • Collect blood samples at various time points to assess pharmacokinetic properties.

  • Efficacy Assessment:

    • At the end of the study, collect tissues or plasma to measure levels of IL-1β and IL-18 using ELISA.[1][5]

    • Analyze other relevant disease-specific markers.

Protocol 3: In Vivo NLRP3 Inflammasome Activation Model (LPS + ATP)

This protocol describes a widely used model to study NLRP3 inflammasome activation in vivo.[5]

Materials:

  • This compound formulation

  • Lipopolysaccharide (LPS)

  • Adenosine triphosphate (ATP)

  • Sterile PBS

Procedure:

  • Inhibitor Treatment: Administer this compound or vehicle to mice at the predetermined dose and route.

  • Priming (Signal 1): After the appropriate pre-treatment time with the inhibitor, inject mice intraperitoneally with a priming agent like LPS (e.g., 20 mg/kg).

  • Activation (Signal 2): Following a 2-4 hour priming period, inject mice intraperitoneally with an NLRP3 activator such as ATP (e.g., 30 mg/kg).

  • Sample Collection:

    • At a specified time after ATP injection (e.g., 30-60 minutes), euthanize the mice.[5]

    • Perform a peritoneal lavage by injecting 5-10 mL of cold PBS into the peritoneal cavity and collecting the fluid.[5]

    • Collect blood via cardiac puncture for serum or plasma preparation.[5]

  • Analysis:

    • Centrifuge the peritoneal lavage fluid to pellet the cells. Use the supernatant for cytokine analysis (e.g., IL-1β, IL-18) by ELISA.[5]

    • Analyze the cell pellet for immune cell infiltration by flow cytometry.[5]

Visualizations

NLRP3_Signaling_Pathway cluster_signal1 Signal 1: Priming cluster_signal2 Signal 2: Activation cluster_downstream Downstream Effects cluster_inhibition Point of Inhibition PAMPs PAMPs / DAMPs (e.g., LPS) TLR4 TLR4 PAMPs->TLR4 binds NFkB NF-κB Activation TLR4->NFkB Transcription Transcription & Translation NFkB->Transcription pro_IL1B pro-IL-1β Transcription->pro_IL1B NLRP3_protein NLRP3 Transcription->NLRP3_protein Casp1 Active Caspase-1 pro_IL1B->Casp1 NLRP3_active NLRP3 Activators Activation Signals (e.g., ATP, MSU) Activators->NLRP3_active activates Inflammasome NLRP3 Inflammasome Assembly NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome pro_Casp1 pro-Caspase-1 pro_Casp1->Inflammasome Inflammasome->Casp1 activates IL1B Mature IL-1β Casp1->IL1B cleaves IL18 Mature IL-18 Casp1->IL18 cleaves Pyroptosis Pyroptosis Casp1->Pyroptosis induces Inflammation Inflammation IL1B->Inflammation IL18->Inflammation pro_IL18 pro-IL-18 pro_IL18->Casp1 Nlrp3_IN_70 This compound Nlrp3_IN_70->Inflammasome Inhibits Assembly

Caption: Canonical two-signal pathway for NLRP3 inflammasome activation and inhibition.[5][6]

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Model Induction cluster_analysis Sample Collection & Analysis Formulation Prepare this compound Formulation & Vehicle Animal_Groups Randomize Mice into Treatment Groups Formulation->Animal_Groups Dosing Administer this compound or Vehicle Animal_Groups->Dosing Priming Priming: LPS Injection (i.p.) Dosing->Priming Activation Activation: ATP Injection (i.p.) Priming->Activation Collection Collect Peritoneal Lavage & Blood Samples Activation->Collection ELISA Cytokine Measurement (IL-1β, IL-18) by ELISA Collection->ELISA FACS Immune Cell Profiling by Flow Cytometry Collection->FACS

Caption: General experimental workflow for in vivo testing of an NLRP3 inhibitor.[5]

Troubleshooting_Logic Start In Vivo Experiment Shows No Efficacy Dose Was a Dose-Response Study Performed? Start->Dose PK Is Bioavailability (PK/PD) Known? Dose->PK Yes Sol_Dose Action: Perform Dose-Escalation Study Dose->Sol_Dose No Model Is the Model NLRP3-Dependent? PK->Model Yes Sol_PK Action: Conduct PK Studies & Reformulate if Necessary PK->Sol_PK No Sol_Model Action: Validate Model with NLRP3-KO Mice Model->Sol_Model No End Re-Evaluate Experiment Model->End Yes Sol_Dose->End Sol_PK->End Sol_Model->End

Caption: Troubleshooting logic for lack of efficacy in in vivo NLRP3 inhibitor studies.

References

Validation & Comparative

A Comparative Guide to NLRP3 Inflammasome Inhibitors: NLRP3-IN-70 vs. MCC950

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the targeted inhibition of the NLRP3 inflammasome represents a significant therapeutic strategy for a host of inflammatory disorders. This guide provides a detailed comparison of two notable small-molecule NLRP3 inhibitors, NLRP3-IN-70 and MCC950, focusing on their efficacy, mechanisms of action, and supporting experimental data.

Mechanism of Action: Distinct Approaches to Targeting NLRP3

Both this compound and MCC950 are direct inhibitors of the NLRP3 inflammasome, a key component of the innate immune system. However, they exhibit different mechanisms of action.

This compound is reported to directly bind to the NACHT domain of the NLRP3 protein. This interaction is believed to block the subsequent association between NLRP3 and the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), thereby inhibiting ASC oligomerization and the assembly of the functional inflammasome complex.[1]

MCC950 , a widely studied diarylsulfonylurea-containing compound, also targets the NACHT domain of NLRP3.[2] Specifically, it is understood to interfere with the Walker B motif, which is critical for the ATPase activity of NLRP3.[2][3] By inhibiting ATP hydrolysis, MCC950 locks NLRP3 in an inactive conformation, preventing the conformational changes necessary for its activation and the subsequent recruitment of ASC.[2] MCC950 has been shown to be a potent and selective inhibitor of both canonical and non-canonical NLRP3 activation.[3][4]

Quantitative Efficacy Comparison

Table 1: In Vitro Efficacy of NLRP3 Inflammasome Inhibitors

CompoundTargetCell TypeActivatorAssayIC50
MCC950 NLRP3Mouse Bone Marrow-Derived Macrophages (BMDMs)ATPIL-1β Release~7.5 nM[5]
NLRP3Human Monocyte-Derived Macrophages (HMDMs)ATPIL-1β Release~8.1 nM[5]
NLRP3Human Peripheral Blood Mononuclear Cells (PBMCs)ATPIL-1β ReleasePotent, in nM range[4]
This compound NLRP3Not SpecifiedNot SpecifiedNot SpecifiedData not publicly available

Signaling Pathway and Experimental Workflow

NLRP3_Signaling_Pathway cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation cluster_downstream Downstream Effects cluster_inhibition Points of Inhibition PAMPs_DAMPs PAMPs / DAMPs (e.g., LPS) TLR4 TLR4 PAMPs_DAMPs->TLR4 binds NFkB NF-κB Activation TLR4->NFkB Transcription Upregulation of NLRP3 & pro-IL-1β NFkB->Transcription NLRP3_inactive Inactive NLRP3 Transcription->NLRP3_inactive Stimuli Activation Stimuli (e.g., ATP, Nigericin) Ion_Flux K+ Efflux Stimuli->Ion_Flux Ion_Flux->NLRP3_inactive NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active MCC950_node MCC950 NLRP3_inactive->MCC950_node ASC ASC NLRP3_active->ASC recruits Inflammasome NLRP3 Inflammasome (NLRP3-ASC-Caspase-1) NLRP3_IN70_node This compound NLRP3_active->NLRP3_IN70_node blocks ASC interaction Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 recruits Casp1 Active Caspase-1 Inflammasome->Casp1 activates Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b cleaves Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 cleaves GSDMD Gasdermin D Casp1->GSDMD cleaves IL1b Mature IL-1β Pro_IL1b->IL1b IL18 Mature IL-18 Pro_IL18->IL18 Pyroptosis Pyroptosis GSDMD->Pyroptosis

Experimental_Workflow cluster_cell_prep 1. Cell Preparation cluster_priming_activation 2. Inflammasome Induction cluster_data_collection 3. Data Collection cluster_analysis 4. Analysis culture Culture Immune Cells (e.g., BMDMs, THP-1) seed Seed cells in multi-well plates culture->seed prime Prime with LPS (Signal 1) (e.g., 1 µg/mL, 3-4 hours) seed->prime inhibit Add NLRP3 Inhibitor (e.g., this compound or MCC950) prime->inhibit activate Activate with ATP/Nigericin (Signal 2) (e.g., 5 mM ATP, 45 min) inhibit->activate supernatant Collect Cell Supernatants activate->supernatant lysate Prepare Cell Lysates activate->lysate elisa Quantify IL-1β/IL-18 (ELISA) supernatant->elisa ldh Measure Pyroptosis (LDH Assay) supernatant->ldh western Assess Caspase-1 Cleavage (Western Blot) lysate->western

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of NLRP3 inhibitors. Below is a representative protocol for an in vitro assay to determine the efficacy of these compounds.

In Vitro NLRP3 Inflammasome Inhibition Assay in Murine Bone Marrow-Derived Macrophages (BMDMs)

Objective: To determine the IC50 of an NLRP3 inhibitor by measuring its effect on IL-1β release from LPS-primed and ATP-stimulated BMDMs.

Materials:

  • Bone marrow cells isolated from C57BL/6 mice

  • DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF

  • Lipopolysaccharide (LPS)

  • ATP

  • NLRP3 inhibitor (this compound or MCC950) dissolved in DMSO

  • ELISA kit for murine IL-1β

  • Reagents for LDH assay (for cytotoxicity/pyroptosis assessment)

  • 96-well cell culture plates

Procedure:

  • Cell Culture and Differentiation:

    • Isolate bone marrow cells from the femurs and tibias of C57BL/6 mice.

    • Culture the cells in complete DMEM containing M-CSF for 6-7 days to differentiate them into macrophages.

    • On day 7, harvest the differentiated BMDMs and seed them into a 96-well plate at a density of 2.5 x 10^5 cells/well. Allow the cells to adhere overnight.

  • Priming:

    • Prime the BMDMs by replacing the medium with fresh medium containing 1 µg/mL of LPS.

    • Incubate for 3-4 hours at 37°C in a 5% CO2 incubator.

  • Inhibitor Treatment:

    • Prepare serial dilutions of the NLRP3 inhibitor (e.g., this compound or MCC950) in cell culture medium.

    • After the LPS priming, add the desired concentrations of the inhibitor to the respective wells. Include a vehicle control (DMSO).

    • Incubate for 30-60 minutes at 37°C.

  • Activation:

    • Activate the NLRP3 inflammasome by adding ATP to a final concentration of 5 mM to all wells except for the negative control.

    • Incubate for 45-60 minutes at 37°C.

  • Sample Collection:

    • Centrifuge the plate to pellet any detached cells.

    • Carefully collect the cell culture supernatants for analysis.

  • Quantification of IL-1β and LDH:

    • Measure the concentration of IL-1β in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

    • Assess cell death/pyroptosis by measuring the release of lactate (B86563) dehydrogenase (LDH) into the supernatant using a commercial LDH cytotoxicity assay kit.

  • Data Analysis:

    • Calculate the percentage of IL-1β inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Summary and Conclusion

MCC950 is a well-characterized, potent, and selective NLRP3 inflammasome inhibitor with extensive supporting data, making it a valuable tool for preclinical research. Its mechanism of action, involving the inhibition of NLRP3's ATPase activity, is well-documented, and its low nanomolar potency has been consistently demonstrated across various cell types.

This compound presents an alternative mechanism of action by reportedly disrupting the interaction between NLRP3 and ASC. However, a significant gap in publicly available data exists regarding its quantitative efficacy, specifically its IC50 value. This lack of data currently hinders a direct and comprehensive comparison with MCC950.

For researchers selecting an NLRP3 inhibitor, MCC950 offers the advantage of a robust and well-documented profile. Further investigation and publication of quantitative data for this compound are necessary to fully evaluate its comparative efficacy and potential as a research tool or therapeutic candidate. The provided experimental protocol offers a standardized method to directly compare these and other NLRP3 inhibitors in a laboratory setting.

References

A Comparative Guide to NLRP3 Inflammasome Inhibitors: Nlrp3-IN-70 in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical mediator of inflammation in a host of diseases. Its activation triggers the release of potent pro-inflammatory cytokines, IL-1β and IL-18, making it a prime therapeutic target. This guide provides a comparative analysis of Nlrp3-IN-70 against other well-characterized NLRP3 inflammasome inhibitors, namely MCC950, Oridonin, and CY-09. This comparison is based on their mechanism of action, potency, and available experimental data. Detailed experimental protocols for key assays are also provided to support researchers in evaluating these and other potential NLRP3 inhibitors.

Mechanism of Action: Diverse Strategies to Target a Central Inflammatory Hub

NLRP3 inhibitors have been developed to target various stages of inflammasome activation, from upstream signaling events to the core protein assembly. The inhibitors discussed here primarily act by directly binding to the NLRP3 protein, albeit through different mechanisms.

  • This compound : This compound is an NLRP3 inflammasome inhibitor that directly binds to the NACHT domain of the NLRP3 protein. This interaction is thought to block the association between NLRP3 and the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), thereby inhibiting ASC oligomerization and the subsequent assembly of the inflammasome complex.

  • MCC950 : A potent and highly selective diarylsulfonylurea-containing compound, MCC950 also targets the NACHT domain of NLRP3.[1] It is believed to interact with the Walker B motif, locking NLRP3 in an inactive conformation and preventing the conformational changes required for its activation and oligomerization.[1] MCC950 has been shown to inhibit both canonical and non-canonical NLRP3 activation.[2]

  • Oridonin : A natural product derived from the herb Rabdosia rubescens, Oridonin acts as a covalent inhibitor of NLRP3.[3][4] It forms a covalent bond with cysteine 279 in the NACHT domain of NLRP3.[4] This modification blocks the interaction between NLRP3 and NEK7 (NIMA-related kinase 7), a crucial step for NLRP3 activation and inflammasome assembly.[4]

  • CY-09 : This small molecule inhibitor directly targets the ATP-binding motif (Walker A motif) within the NACHT domain of NLRP3.[1][5] By binding to this site, CY-09 inhibits the intrinsic ATPase activity of NLRP3, which is essential for its oligomerization and the subsequent formation of the inflammasome complex.[5]

Quantitative Comparison of NLRP3 Inhibitors

The following table summarizes the available quantitative data for this compound and its comparators. It is important to note that IC50 values can vary significantly based on the cell type, stimulus, and specific assay conditions used.

InhibitorTarget DomainMechanism of ActionIC50 ValueCell TypeAssay Conditions
This compound NACHTBlocks NLRP3-ASC interactionData not publicly available--
MCC950 NACHT (Walker B)Locks NLRP3 in an inactive conformation~7.5 nM[2]Mouse Bone Marrow-Derived Macrophages (BMDMs)LPS + ATP stimulation
~8.1 nM[2]Human Monocyte-Derived Macrophages (HMDMs)LPS + ATP stimulation
Oridonin NACHT (Cys279)Covalently modifies NLRP3, blocking NLRP3-NEK7 interaction~0.75 µM[6]Not specifiedNot specified
CY-09 NACHT (Walker A)Inhibits NLRP3 ATPase activity~6 µM[6]Mouse Bone Marrow-Derived Macrophages (BMDMs)Not specified

Visualizing the Landscape of NLRP3 Inhibition

To provide a clearer understanding of the biological context, the following diagrams illustrate the NLRP3 inflammasome signaling pathway and a typical experimental workflow for evaluating inhibitors.

NLRP3_Pathway cluster_0 Signal 1: Priming cluster_1 Signal 2: Activation cluster_2 Inflammasome Assembly & Cytokine Release cluster_3 Points of Inhibition PAMPs PAMPs/DAMPs TLR TLR/IL-1R PAMPs->TLR NFkB NF-κB Activation TLR->NFkB Transcription ↑ pro-IL-1β & NLRP3 mRNA NFkB->Transcription Stimuli ATP, Nigericin, Crystals IonFlux K+ Efflux Stimuli->IonFlux Activation NLRP3_inactive Inactive NLRP3 IonFlux->NLRP3_inactive Activation NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active Activation ASC ASC NLRP3_active->ASC Inflammasome NLRP3 Inflammasome (NLRP3-ASC-Caspase-1) proCasp1 Pro-Caspase-1 ASC->proCasp1 Casp1 Active Caspase-1 Inflammasome->Casp1 Autocatalysis proIL1b Pro-IL-1β Casp1->proIL1b Cleavage IL1b Mature IL-1β proIL1b->IL1b Cleavage Release Secretion IL1b->Release Nlrp3_IN_70_label This compound Nlrp3_IN_70_label->NLRP3_active Blocks ASC binding MCC950_label MCC950 MCC950_label->NLRP3_inactive Inhibits activation Oridonin_label Oridonin Oridonin_label->NLRP3_active Covalent modification CY09_label CY-09 CY09_label->NLRP3_inactive Inhibits ATPase

Caption: Canonical NLRP3 inflammasome activation pathway and points of inhibition.

Experimental_Workflow cluster_workflow Experimental Workflow for Evaluating NLRP3 Inhibitors cluster_analysis 6. Downstream Analysis start Start cell_culture 1. Cell Culture (e.g., BMDMs, THP-1) start->cell_culture priming 2. Priming (Signal 1) (e.g., LPS) cell_culture->priming inhibitor_treatment 3. Inhibitor Treatment (Test Compound) priming->inhibitor_treatment activation 4. Activation (Signal 2) (e.g., ATP, Nigericin) inhibitor_treatment->activation supernatant_collection 5. Supernatant Collection activation->supernatant_collection western_blot Western Blot (Caspase-1 p20) activation->western_blot Cell Lysate elisa ELISA (IL-1β, IL-18) supernatant_collection->elisa ldh_assay LDH Assay (Pyroptosis) supernatant_collection->ldh_assay ic50 7. IC50 Determination elisa->ic50

References

Validating Nlrp3-IN-70 Specificity for the NLRP3 Inflammasome: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical mediator of inflammation in a host of diseases, making it a prime therapeutic target. A growing number of small molecule inhibitors are being developed to modulate its activity. This guide provides a comparative analysis of Nlrp3-IN-70 and other well-characterized NLRP3 inhibitors, including MCC950, Oridonin, and Parthenolide. By presenting available experimental data and detailed protocols, this guide aims to assist researchers in evaluating the specificity and performance of these compounds.

Mechanism of Action: Targeting the Core of the Inflammasome

The activation of the NLRP3 inflammasome is a two-step process. A priming signal, often from microbial components like lipopolysaccharide (LPS), upregulates the expression of NLRP3 and pro-interleukin-1β (pro-IL-1β). A second activation signal, triggered by a diverse array of stimuli such as ATP, crystalline substances, or pore-forming toxins, leads to the assembly of the NLRP3 inflammasome complex. This complex, comprising NLRP3, the adaptor protein ASC, and pro-caspase-1, facilitates the auto-activation of caspase-1. Activated caspase-1 then cleaves pro-IL-1β and pro-interleukin-18 (pro-IL-18) into their mature, pro-inflammatory forms, and can also induce a form of inflammatory cell death known as pyroptosis.

This compound is an NLRP3 inflammasome inhibitor that is understood to directly bind to the NACHT domain of the NLRP3 protein. This interaction is believed to block the association between NLRP3 and the adaptor protein ASC, thereby inhibiting ASC oligomerization and the subsequent assembly of the inflammasome complex.

Performance Comparison of NLRP3 Inhibitors

A critical metric for evaluating the efficacy of an NLRP3 inhibitor is its half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the inflammasome-mediated response by 50%. The following tables summarize the available quantitative data for this compound and its alternatives.

Table 1: Comparative Potency (IC50) of NLRP3 Inflammasome Inhibitors

InhibitorCell TypeActivatorTarget ReadoutIC50 Value
This compound Not Publicly AvailableNot Publicly AvailableNot Publicly AvailableData Not Available
MCC950 Mouse Bone Marrow-Derived Macrophages (BMDMs)ATPIL-1β Release~7.5 nM[1]
Human Monocyte-Derived Macrophages (HMDMs)ATPIL-1β Release~8.1 nM[1]
Oridonin Mouse MacrophagesNot SpecifiedIL-1β Release~780.4 nM
Parthenolide THP-1 cellsNot SpecifiedIL-1β Release2.6 µM

Table 2: Selectivity Profile of NLRP3 Inflammasome Inhibitors

InhibitorAIM2 Inflammasome InhibitionNLRC4 Inflammasome Inhibition
This compound Data Not AvailableData Not Available
MCC950 No significant inhibition[2]No significant inhibition[2]
Oridonin Does not inhibitDoes not inhibit
Parthenolide Broader inhibitory profile may affect other inflammasomesBroader inhibitory profile may affect other inflammasomes

Visualizing the Pathways and Processes

To better understand the mechanisms of action and the experimental approaches for validation, the following diagrams illustrate the key signaling pathways and workflows.

NLRP3_Signaling_Pathway cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) cluster_output Effector Functions cluster_inhibition Inhibitor Action PAMPs PAMPs/DAMPs TLR TLR PAMPs->TLR NFkB NF-κB TLR->NFkB pro_IL1b_mRNA pro-IL-1β mRNA NFkB->pro_IL1b_mRNA NLRP3_mRNA NLRP3 mRNA NFkB->NLRP3_mRNA Stimuli ATP, Nigericin, MSU crystals NLRP3_protein NLRP3 Stimuli->NLRP3_protein Inflammasome NLRP3 Inflammasome (NLRP3-ASC-Casp1) NLRP3_protein->Inflammasome assembly ASC ASC ASC->Inflammasome pro_Casp1 pro-Caspase-1 pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 auto-activation pro_IL1b pro-IL-1β Casp1->pro_IL1b cleavage pro_IL18 pro-IL-18 Casp1->pro_IL18 cleavage GSDMD Gasdermin D Casp1->GSDMD cleavage IL1b Mature IL-1β pro_IL1b->IL1b IL18 Mature IL-18 pro_IL18->IL18 Pyroptosis Pyroptosis GSDMD->Pyroptosis Nlrp3_IN_70 This compound Nlrp3_IN_70->NLRP3_protein binds NACHT domain

Caption: NLRP3 inflammasome signaling pathway and point of intervention for this compound.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Culture Culture Macrophages (e.g., BMDMs, THP-1) Seed Seed cells in 96-well plates Culture->Seed Prime Prime with LPS (Signal 1) Seed->Prime Inhibit Add NLRP3 Inhibitor (e.g., this compound) Prime->Inhibit Activate Activate with ATP/Nigericin (Signal 2) Inhibit->Activate Collect Collect Supernatant Activate->Collect ASC_Speck Visualize ASC Specks (Microscopy) Activate->ASC_Speck ELISA Measure IL-1β/IL-18 (ELISA) Collect->ELISA CaspaseAssay Measure Caspase-1 Activity Collect->CaspaseAssay

Caption: General experimental workflow for validating NLRP3 inflammasome inhibitors.

Logical_Relationship cluster_NLRP3 NLRP3 Inflammasome cluster_AIM2 AIM2 Inflammasome cluster_NLRC4 NLRC4 Inflammasome Inhibitor Test Compound (e.g., this compound) NLRP3_Inhibition Inhibition Inhibitor->NLRP3_Inhibition AIM2_No_Inhibition No Inhibition Inhibitor->AIM2_No_Inhibition NLRC4_No_Inhibition No Inhibition Inhibitor->NLRC4_No_Inhibition NLRP3_Activation NLRP3 Activation NLRP3_Activation->NLRP3_Inhibition AIM2_Activation AIM2 Activation AIM2_Activation->AIM2_No_Inhibition NLRC4_Activation NLRC4 Activation NLRC4_Activation->NLRC4_No_Inhibition

Caption: Logical relationship for demonstrating NLRP3 inhibitor specificity.

Experimental Protocols

To rigorously validate the specificity of an NLRP3 inhibitor, a series of well-defined experimental protocols should be employed.

IL-1β Release Assay

Objective: To quantify the inhibitory effect of a compound on NLRP3-dependent IL-1β secretion.

Methodology:

  • Cell Culture: Culture bone marrow-derived macrophages (BMDMs) or THP-1 monocytes in appropriate media. For THP-1 cells, differentiate into macrophage-like cells using phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48-72 hours.

  • Priming: Seed cells in a 96-well plate. Prime the cells with 1 µg/mL of lipopolysaccharide (LPS) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.

  • Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of the test inhibitor (e.g., this compound) or a vehicle control (e.g., DMSO) for 30-60 minutes.

  • Activation: Stimulate the cells with a known NLRP3 activator, such as 5 mM ATP for 30-60 minutes or 10 µM Nigericin for 1-2 hours.

  • Sample Collection: Centrifuge the plate and collect the cell culture supernatants.

  • Quantification: Measure the concentration of mature IL-1β in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration compared to the vehicle control and determine the IC50 value.

ASC Speck Visualization Assay

Objective: To visually assess the inhibition of inflammasome assembly by monitoring the formation of ASC specks.

Methodology:

  • Cell Culture: Use an immortalized macrophage cell line stably expressing a fluorescently tagged ASC protein (e.g., ASC-GFP).

  • Treatment: Seed the cells on glass-bottom dishes or coverslips. Prime the cells with LPS and treat with the inhibitor as described in the IL-1β release assay.

  • Activation: Activate the NLRP3 inflammasome with an appropriate stimulus.

  • Fixation and Staining: Fix the cells with 4% paraformaldehyde. If necessary, permeabilize the cells and stain the nuclei with a fluorescent dye like DAPI.

  • Imaging: Visualize the cells using a fluorescence or confocal microscope.

  • Quantification: Count the number of cells containing a distinct, bright fluorescent ASC speck relative to the total number of cells. A significant reduction in the percentage of cells with ASC specks in the presence of the inhibitor indicates a block in inflammasome assembly.

Caspase-1 Activity Assay

Objective: To measure the effect of the inhibitor on the enzymatic activity of caspase-1.

Methodology:

  • Cell Treatment: Perform the in vitro inflammasome activation assay as described for the IL-1β release assay.

  • Lysate/Supernatant Collection: Collect both the cell culture supernatant and the cell lysate.

  • Activity Measurement: Use a commercially available fluorometric or colorimetric assay that detects the cleavage of a specific caspase-1 substrate (e.g., YVAD-pNA). Alternatively, active caspase-1 (p20 subunit) in the supernatant can be detected by Western blotting.

  • Data Analysis: Compare the caspase-1 activity in inhibitor-treated samples to the vehicle control.

Selectivity Assays against other Inflammasomes

Objective: To determine if the inhibitor is specific for the NLRP3 inflammasome.

Methodology:

  • Cell Culture and Priming: Use appropriate cell lines (e.g., BMDMs) and priming conditions for the inflammasome of interest.

  • Specific Activation:

    • AIM2: Transfect the cells with poly(dA:dT) to activate the AIM2 inflammasome.

    • NLRC4: Infect the cells with Salmonella typhimurium or transfect with flagellin (B1172586) to activate the NLRC4 inflammasome.

  • Inhibitor Treatment and Analysis: Treat the cells with the NLRP3 inhibitor and measure IL-1β release or caspase-1 activity as described above. A specific NLRP3 inhibitor should not significantly inhibit the activation of AIM2 or NLRC4 inflammasomes.

Conclusion

The validation of this compound's specificity for the NLRP3 inflammasome requires a multi-faceted approach. While publicly available quantitative data for this compound is currently limited, the experimental framework provided in this guide offers a robust methodology for its comprehensive evaluation. By comparing its performance against well-characterized inhibitors such as MCC950, Oridonin, and Parthenolide, researchers can gain a clearer understanding of its potency and selectivity. Such rigorous validation is essential for the confident application of this compound as a research tool and for its potential development as a therapeutic agent for NLRP3-driven diseases.

References

A Comparative Analysis of NLRP3 Inflammasome Inhibitors: Nlrp3-IN-70 versus CY-09

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two small molecule inhibitors of the NLRP3 inflammasome: Nlrp3-IN-70 and CY-09. The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. Understanding the distinct mechanisms and performance of available inhibitors is crucial for selecting the appropriate tool for research and therapeutic development.

At a Glance: Key Distinctions

FeatureThis compound (Compound 5m)CY-09
Primary Mechanism Blocks NLRP3-ASC interaction, inhibiting inflammasome assembly.Inhibits NLRP3 ATPase activity by binding to the Walker A motif of the NACHT domain.
Supporting Data Limited publicly available peer-reviewed data. Information is primarily from vendor descriptions and a single study in an Alzheimer's disease model.Extensively characterized in multiple peer-reviewed publications with detailed in vitro and in vivo data.
Reported Potency In vivo, showed superior reduction of brain IL-1β compared to MCC950 at a lower dose. In vitro quantitative data is not readily available in peer-reviewed literature.Exhibits dose-dependent inhibition of IL-1β secretion in the low micromolar range in various cell types.

Unraveling the Mechanisms of Action

This compound and CY-09 both target the NLRP3 protein directly, yet they employ different strategies to thwart inflammasome activation.

This compound: Disrupting a Critical Interaction

This compound, also identified as Compound 5m, is described as an inhibitor that directly binds to the NACHT domain of the NLRP3 protein[1][2][3][4]. Its mechanism of action centers on preventing the crucial interaction between NLRP3 and the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD). This blockade of the NLRP3-ASC interaction is critical because it prevents the subsequent oligomerization of ASC, a necessary step for the recruitment and activation of pro-caspase-1 and the ultimate assembly of the functional inflammasome complex[1][2][3][4].

CY-09: Halting the Engine of Activation

In contrast, CY-09 is a well-characterized, selective, and direct inhibitor of NLRP3 that functions by targeting its enzymatic activity[5][6]. CY-09 specifically binds to the ATP-binding motif, known as the Walker A motif, located within the NACHT domain of the NLRP3 protein[5]. This binding event directly inhibits the intrinsic ATPase activity of NLRP3. The hydrolysis of ATP is an essential energy-dependent step that drives the conformational changes in NLRP3 required for its oligomerization. By preventing this, CY-09 effectively stalls the initial step of inflammasome assembly, thereby blocking downstream events such as caspase-1 activation and the release of pro-inflammatory cytokines[5][7].

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and CY-09. It is important to note the disparity in the volume of peer-reviewed data available for these two compounds.

Table 1: Quantitative Data for this compound (Compound 5m)

ParameterValueCell Type/AssaySource
In vivo IL-1β ReductionSuperior to MCC950 at a lower doseMouse Brain[8]
Binding DomainNACHT domainNot specified[1][2][3][4]

Table 2: Quantitative Data for CY-09

ParameterValueCell Type/AssayConditionSource
IC50 (IL-1β secretion)Dose-dependent inhibition (1-10 µM)LPS-primed Bone Marrow-Derived Macrophages (BMDMs)Stimulated with MSU, nigericin (B1684572), or ATP[5]
Inhibition of NLRP3 ATPase activity0.1–1 µMPurified NLRP3 proteinIn vitro ATPase assay[7]
In vivo EfficacySuppressed MSU-induced IL-1β production and neutrophil influxMouse model of peritonitisIntraperitoneal injection of MSU[5]

Visualizing the Mechanisms

The following diagrams, generated using the DOT language, illustrate the distinct points of intervention for this compound and CY-09 within the NLRP3 inflammasome signaling pathway.

NLRP3_Pathway cluster_upstream Upstream Activation cluster_inflammasome Inflammasome Assembly cluster_downstream Downstream Effects cluster_inhibitors Inhibitor Action Signal 1 (Priming) Signal 1 (Priming) NLRP3 NLRP3 Signal 1 (Priming)->NLRP3 Upregulation Signal 2 (Activation) Signal 2 (Activation) Signal 2 (Activation)->NLRP3 Conformational Change ASC ASC NLRP3->ASC Interaction Pro-Caspase-1 Pro-Caspase-1 ASC->Pro-Caspase-1 Recruitment Caspase-1 Caspase-1 Pro-Caspase-1->Caspase-1 Cleavage Pro-IL-1β Pro-IL-1β Caspase-1->Pro-IL-1β Cleavage IL-1β (mature) IL-1β (mature) Pro-IL-1β->IL-1β (mature) Inflammation Inflammation IL-1β (mature)->Inflammation This compound This compound This compound->NLRP3 Blocks ASC Interaction CY-09 CY-09 CY-09->NLRP3 Inhibits ATPase Activity

Caption: NLRP3 inflammasome pathway and points of inhibition.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key experiments used to evaluate NLRP3 inflammasome inhibitors, drawing from literature on CY-09 and general inflammasome research.

In Vitro NLRP3 Inflammasome Inhibition Assay

This protocol describes the induction of NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs) and the assessment of inhibitory compounds.

1. Cell Culture and Priming:

  • Culture BMDMs in complete medium.

  • Seed cells in a 96-well plate and allow them to adhere.

  • Prime the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to upregulate NLRP3 and pro-IL-1β expression.

2. Inhibitor Treatment:

  • After priming, replace the medium with fresh medium containing various concentrations of the test inhibitor (this compound or CY-09) or vehicle control (e.g., DMSO).

  • Incubate for 1 hour.

3. NLRP3 Activation:

  • Add an NLRP3 activator such as ATP (e.g., 5 mM) or nigericin (e.g., 10 µM) to the wells.

  • Incubate for 1-2 hours.

4. Measurement of IL-1β Secretion:

  • Collect the cell culture supernatants.

  • Quantify the concentration of mature IL-1β using a commercially available ELISA kit according to the manufacturer's instructions.

5. Data Analysis:

  • Calculate the percentage of inhibition of IL-1β secretion for each inhibitor concentration compared to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.

ASC Oligomerization Assay

This assay is used to visualize the formation of ASC specks, a hallmark of inflammasome activation.

1. Cell Preparation and Treatment:

  • Seed macrophages (e.g., immortalized BMDMs) on coverslips in a 24-well plate.

  • Prime the cells with LPS.

  • Treat with the inhibitor or vehicle control.

  • Stimulate with an NLRP3 activator.

2. Immunofluorescence Staining:

  • Fix the cells with paraformaldehyde.

  • Permeabilize the cells with a detergent-based buffer.

  • Block non-specific binding sites.

  • Incubate with a primary antibody against ASC.

  • Incubate with a fluorescently labeled secondary antibody.

  • Mount the coverslips on microscope slides with a mounting medium containing a nuclear stain (e.g., DAPI).

3. Microscopy and Analysis:

  • Visualize the cells using a fluorescence microscope.

  • Quantify the number of cells containing ASC specks (large, perinuclear aggregates of ASC) in each treatment group.

Caspase-1 Activity Assay

This assay measures the enzymatic activity of cleaved caspase-1.

1. Sample Preparation:

  • Following cell treatment as described in the in vitro inhibition assay, collect both the cell culture supernatant and the cell lysate.

2. Caspase-1 Activity Measurement:

  • Use a commercially available fluorometric or colorimetric caspase-1 activity assay kit.

  • The assay typically utilizes a specific caspase-1 substrate that, when cleaved, produces a fluorescent or colored product.

  • Incubate the supernatant or lysate with the assay reagent according to the manufacturer's protocol.

  • Measure the fluorescence or absorbance using a plate reader.

3. Data Analysis:

  • Quantify the caspase-1 activity relative to the vehicle-treated control.

Conclusion

Both this compound and CY-09 are valuable tools for researchers studying the NLRP3 inflammasome. However, they present a clear trade-off between a novel mechanism of action and the extent of scientific validation.

CY-09 stands out as a well-characterized and widely used NLRP3 inhibitor. Its mechanism of inhibiting NLRP3 ATPase activity is thoroughly documented, and a substantial body of peer-reviewed data supports its potency and selectivity both in vitro and in vivo. This makes CY-09 a reliable choice for studies requiring a well-understood and validated tool compound.

This compound (Compound 5m) offers a distinct mechanism of action by disrupting the NLRP3-ASC interaction. The initial in vivo data suggesting its potential for brain penetration and potent IL-1β reduction is promising[8]. However, the current lack of comprehensive, peer-reviewed quantitative data on its in vitro potency, selectivity, and binding kinetics is a significant limitation. Researchers considering this compound should be aware of the limited public data and may need to perform extensive in-house validation.

For drug development professionals, CY-09 provides a strong benchmark for NLRP3 inhibition. This compound, with its different mechanism, represents an interesting lead for further investigation and optimization, particularly for neurological indications, but requires substantial further characterization to be considered a lead candidate. The choice between these two inhibitors will ultimately depend on the specific research question, the need for a well-validated tool versus a novel mechanistic probe, and the resources available for further characterization.

References

Navigating the Landscape of NLRP3 Inflammasome Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective inhibition of the NLRP3 inflammasome presents a pivotal therapeutic strategy for a multitude of inflammatory disorders. This guide offers an objective comparison of NLRP3 inhibitors, providing supporting experimental data and detailed methodologies to inform research and development efforts. While specific public data for the compound "Nlrp3-IN-70" is limited, this guide will focus on the well-characterized inhibitor MCC950 and other publicly documented alternatives to provide a comprehensive overview.

Mechanism of Action: Targeting the Core of Inflammasome Assembly

The NLRP3 inflammasome is a multi-protein complex crucial for the innate immune response. Its activation is a two-step process: a priming signal (Signal 1) that upregulates the expression of NLRP3 and pro-IL-1β, and an activation signal (Signal 2) that triggers the assembly of the inflammasome complex. This complex, comprising NLRP3, the adaptor protein ASC, and pro-caspase-1, leads to the activation of caspase-1, which in turn cleaves pro-inflammatory cytokines IL-1β and IL-18 into their mature, active forms.

NLRP3 inhibitors, including this compound, primarily function by directly targeting the NLRP3 protein to prevent its activation and the subsequent downstream inflammatory cascade. This compound (also referred to as Compound 5m) has been shown to bind directly to the NACHT domain of the NLRP3 protein.[1][2] This interaction is crucial as the NACHT domain possesses the ATPase activity necessary for NLRP3 oligomerization. By binding to this domain, this compound is thought to block the interaction between NLRP3 and ASC, thereby inhibiting ASC oligomerization and the complete assembly of the inflammasome.[1][2]

Comparative Efficacy of NLRP3 Inhibitors

The potency of NLRP3 inhibitors is typically evaluated by their half-maximal inhibitory concentration (IC50) in various cell-based assays. While specific IC50 values for this compound across different cell types are not widely available in peer-reviewed literature, a comparison with the well-established inhibitor MCC950 and other compounds provides valuable context.

InhibitorCell TypeSpeciesIC50 ValueReference
MCC950 Bone Marrow-Derived Macrophages (BMDMs)Mouse~7.5 nM[3]
MCC950 Human Monocyte-Derived Macrophages (HMDMs)Human~8.1 nM[3]
MCC950 THP-1 cells (differentiated)Human60 nM[4]
Compound 7 THP-1 cellsHuman26 nM (Nigericin-induced)[5]
Compound 7 THP-1 cellsHuman24 nM (MSU-induced)[5]
Bridged Pyridazine Compound Peripheral Blood Mononuclear Cells (PBMCs)Human2.88 nM[5]

Note: IC50 values can vary depending on the specific experimental conditions, including the NLRP3 activator used and the assay readout.

Experimental Protocols

Accurate and reproducible experimental design is paramount for the evaluation of NLRP3 inhibitors. Below are detailed methodologies for key experiments.

In Vitro NLRP3 Inflammasome Activation and Inhibition Assay in Macrophages

This protocol describes the induction of NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs) or THP-1 human monocytic cells and the assessment of inhibitory compounds.

a. Cell Culture and Priming:

  • Culture BMDMs (derived from mouse bone marrow) or THP-1 cells (differentiated into macrophage-like cells using PMA).

  • Seed the cells in appropriate culture plates and allow them to adhere.

  • Prime the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL for THP-1 cells) for a specified period (e.g., overnight) to upregulate NLRP3 and pro-IL-1β expression.[4]

b. Inhibitor Treatment:

  • Following priming, remove the LPS-containing medium and replace it with fresh medium.

  • Add the NLRP3 inhibitor (e.g., this compound, MCC950) at various concentrations to the cells and incubate for a defined period (e.g., 30 minutes).[4]

c. NLRP3 Inflammasome Activation:

  • Induce NLRP3 activation by adding a specific stimulus, such as:

    • ATP: (e.g., 5 mM) for a short duration (e.g., 1 hour).[6]

    • Nigericin: (e.g., 10 µM) for a short duration (e.g., 1 hour).[4]

    • Monosodium Urate (MSU) crystals: (e.g., 150 µg/mL) for a longer duration (e.g., 6 hours).

d. Measurement of IL-1β Release:

  • Collect the cell culture supernatants.

  • Quantify the concentration of secreted IL-1β using a commercially available ELISA kit according to the manufacturer's instructions.

e. Data Analysis:

  • Calculate the percentage of inhibition of IL-1β release for each inhibitor concentration compared to the vehicle-treated control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

ASC Speck Visualization Assay

This assay provides a visual confirmation of NLRP3 inflammasome assembly by detecting the formation of ASC specks.

a. Cell Line:

  • Utilize a THP-1 cell line stably expressing ASC fused to a fluorescent protein (e.g., THP-1-ASC-Cerulean).[4]

b. Experimental Procedure:

  • Differentiate the THP-1-ASC-Cerulean cells with PMA.

  • Pre-treat the cells with the NLRP3 inhibitor for 30 minutes.

  • Stimulate the cells with an NLRP3 activator (e.g., nigericin).

  • Fix the cells and visualize the formation of fluorescent ASC specks using fluorescence microscopy.

c. Quantification:

  • The number of ASC specks per field of view can be quantified to assess the inhibitory effect of the compound on inflammasome assembly. A dose-dependent reduction in the number of specks indicates effective inhibition.[4]

Visualizing the Molecular Landscape

To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.

NLRP3_Signaling_Pathway cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation cluster_inhibition Inhibition PAMPs PAMPs / DAMPs (e.g., LPS) TLR4 TLR4 PAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB Transcription ↑ pro-IL-1β & NLRP3 mRNA NFkB->Transcription Stimuli Stimuli (e.g., ATP, Nigericin) NLRP3_inactive Inactive NLRP3 Stimuli->NLRP3_inactive NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active Inflammasome NLRP3 Inflammasome (NLRP3-ASC-Caspase-1) NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b IL1b Mature IL-1β (Secretion) Pro_IL1b->IL1b Cleavage Inhibitor This compound (Binds to NACHT domain) Inhibitor->NLRP3_active Blocks Activation & Assembly

Caption: NLRP3 inflammasome signaling pathway and the point of inhibition by this compound.

Experimental_Workflow start Start cell_culture 1. Cell Culture (e.g., BMDMs, THP-1) start->cell_culture priming 2. Priming (Signal 1) (e.g., LPS) cell_culture->priming inhibitor 3. Inhibitor Treatment (e.g., this compound) priming->inhibitor activation 4. Activation (Signal 2) (e.g., ATP, Nigericin) inhibitor->activation supernatant 5. Supernatant Collection activation->supernatant elisa 6. IL-1β ELISA supernatant->elisa analysis 7. Data Analysis (IC50 Determination) elisa->analysis end End analysis->end

References

head-to-head comparison of Nlrp3-IN-70 and Dapansutrile

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical driver of inflammation in a multitude of diseases. Its activation leads to the maturation and release of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and IL-18, making it a prime therapeutic target. This guide provides a head-to-head comparison of two NLRP3 inflammasome inhibitors: Dapansutrile (also known as OLT1177), a clinical-stage compound, and Nlrp3-IN-70.

Note on this compound: As of the latest available information, there is no publicly accessible scientific literature or clinical data for a compound specifically designated as "this compound." Therefore, a direct comparison with Dapansutrile based on experimental data is not possible at this time. This guide will provide a comprehensive overview of Dapansutrile and present a template for comparison, which can be populated with data for this compound or another relevant NLRP3 inhibitor as information becomes available.

Dapansutrile: A Profile

Dapansutrile is an orally available, selective inhibitor of the NLRP3 inflammasome.[1][2][3] It has been investigated in multiple preclinical models and has undergone clinical trials for various inflammatory conditions, including gout, osteoarthritis, and heart failure.[1][4][5]

Mechanism of Action of Dapansutrile

Dapansutrile directly targets the NLRP3 protein, inhibiting its ATPase activity and preventing the subsequent assembly of the inflammasome complex.[1][6][7] This blockade of NLRP3 oligomerization prevents the activation of caspase-1 and the subsequent processing and release of the pro-inflammatory cytokines IL-1β and IL-18.[1][3] Studies have shown that Dapansutrile does not affect the priming step of NLRP3 activation, such as the expression of NLRP3 or pro-IL-1β, nor does it inhibit other inflammasomes like AIM2 or NLRC4, indicating its selectivity for NLRP3.[2][7]

Quantitative Data Comparison

The following table summarizes the available quantitative data for Dapansutrile. The corresponding data for this compound is currently unavailable.

ParameterDapansutrile (OLT1177)This compound
In Vitro Potency
IL-1β Inhibition60% inhibition at 1 µM in human monocyte-derived macrophages[1]Data not available
IL-18 Inhibition70% inhibition at 1 µM in human monocyte-derived macrophages[1][6]Data not available
NLRP3 ATPase Inhibition~60% inhibition at 1 µM[1]Data not available
Selectivity Selective for NLRP3 over AIM2 and NLRC4 inflammasomes[2][7]Data not available
Preclinical Efficacy
Gout Model (mice)Reduced joint inflammation[8]Data not available
Multiple Sclerosis Model (EAE mice)Ameliorated clinical signs and reduced CNS inflammation[9]Data not available
Heart Failure Model (mice)Preserved heart function[5]Data not available
Clinical Data
Phase 1 (Healthy Volunteers)Safe and well-tolerated up to 1000 mg/day for 8 days[6]Data not available
Phase 2a (Gout Flare)Demonstrated satisfactory safety profile and efficacy in reducing joint pain[8]Data not available
Phase 1B (Heart Failure)Safe and well-tolerated at doses up to 2000 mg/day for 14 days[10]Data not available
Oral BioavailabilityGood oral bioavailability in humans[2]Data not available

Signaling Pathway and Mechanism of Action

The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and highlights the mechanism of action of Dapansutrile.

NLRP3_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus PAMPs_DAMPs PAMPs / DAMPs TLR4 TLR4 PAMPs_DAMPs->TLR4 Signal 1 (Priming) ATP ATP P2X7 P2X7R ATP->P2X7 Signal 2 (Activation) NFkB NF-κB TLR4->NFkB NLRP3_inactive NLRP3 (inactive) P2X7->NLRP3_inactive K+ efflux Transcription Transcription NFkB->Transcription pro_IL1b pro-IL-1β IL1b IL-1β pro_IL1b->IL1b pro_IL18 pro-IL-18 IL18 IL-18 pro_IL18->IL18 NLRP3_active NLRP3 (active) NLRP3_inactive->NLRP3_active Inflammasome NLRP3 Inflammasome (Oligomerization) NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome pro_caspase1 pro-Caspase-1 pro_caspase1->Inflammasome Caspase1 Caspase-1 Caspase1->pro_IL1b Cleavage Caspase1->pro_IL18 Cleavage Pyroptosis Pyroptosis Caspase1->Pyroptosis Inflammasome->Caspase1 Activation Dapansutrile Dapansutrile Dapansutrile->NLRP3_active Inhibits ATPase & Assembly Nlrp3_IN_70 This compound (Mechanism Unknown) Nlrp3_IN_70->Inflammasome Transcription->pro_IL1b Transcription->pro_IL18 Transcription->NLRP3_inactive

NLRP3 inflammasome pathway and Dapansutrile's mechanism.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize NLRP3 inflammasome inhibitors.

In Vitro NLRP3 Inflammasome Activation and Inhibition Assay

Objective: To assess the ability of a compound to inhibit NLRP3-dependent IL-1β secretion in vitro.

Cell Line: Human monocytic cell line (THP-1) or primary bone marrow-derived macrophages (BMDMs).

Protocol:

  • Cell Culture and Differentiation:

    • Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Differentiate THP-1 monocytes into macrophage-like cells by treating with 100 ng/mL phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48-72 hours.

    • For BMDMs, isolate bone marrow from mice and culture in DMEM with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF for 7 days to differentiate into macrophages.

  • Priming (Signal 1):

    • Seed differentiated macrophages in a 96-well plate.

    • Prime the cells with 1 µg/mL lipopolysaccharide (LPS) for 4 hours to upregulate the expression of NLRP3 and pro-IL-1β.

  • Inhibitor Treatment:

    • Pre-incubate the primed cells with various concentrations of the test compound (e.g., Dapansutrile) or vehicle control for 1 hour.

  • Activation (Signal 2):

    • Activate the NLRP3 inflammasome by adding a stimulus such as 5 mM ATP or 10 µM nigericin (B1684572) for 1 hour.

  • Quantification of IL-1β Secretion:

    • Collect the cell culture supernatants.

    • Measure the concentration of secreted IL-1β using a commercially available enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of IL-1β secretion for each concentration of the test compound compared to the vehicle control.

    • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of IL-1β secretion).

In Vivo Model of MSU-Induced Peritonitis

Objective: To evaluate the in vivo efficacy of an NLRP3 inhibitor in a model of gouty inflammation.

Animal Model: C57BL/6 mice.

Protocol:

  • Preparation of Monosodium Urate (MSU) Crystals:

    • Prepare sterile, needle-shaped MSU crystals as previously described.

  • Inhibitor Administration:

    • Administer the test compound (e.g., Dapansutrile) or vehicle control to the mice via an appropriate route (e.g., oral gavage) at a predetermined time before MSU injection.

  • Induction of Peritonitis:

    • Inject a sterile suspension of MSU crystals (e.g., 1 mg in 0.5 mL PBS) into the peritoneal cavity of the mice.

  • Assessment of Inflammation:

    • At a specified time point after MSU injection (e.g., 6 hours), euthanize the mice and perform a peritoneal lavage with sterile PBS.

    • Collect the peritoneal lavage fluid and count the total number of infiltrating cells, particularly neutrophils, using a hemocytometer or flow cytometry.

    • Measure the levels of IL-1β and other cytokines in the peritoneal lavage fluid by ELISA.

  • Data Analysis:

    • Compare the number of infiltrating neutrophils and the levels of inflammatory cytokines in the peritoneal lavage fluid of inhibitor-treated mice to those of vehicle-treated mice.

Experimental Workflow

The following diagram outlines a typical experimental workflow for the preclinical evaluation of a novel NLRP3 inhibitor.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Development invitro_start Start: Compound Synthesis and Characterization biochemical_assay Biochemical Assays (e.g., NLRP3 ATPase activity) invitro_start->biochemical_assay cell_based_assay Cell-Based Assays (e.g., IL-1β secretion in macrophages) biochemical_assay->cell_based_assay selectivity_assay Selectivity Assays (vs. other inflammasomes) cell_based_assay->selectivity_assay toxicity_assay In Vitro Toxicity Assays selectivity_assay->toxicity_assay pk_pd_studies Pharmacokinetic and Pharmacodynamic (PK/PD) Studies toxicity_assay->pk_pd_studies efficacy_models Efficacy in Animal Models of Disease (e.g., Gout, MS) pk_pd_studies->efficacy_models toxicology_studies In Vivo Toxicology Studies efficacy_models->toxicology_studies phase1 Phase 1 Clinical Trials (Safety in Healthy Volunteers) toxicology_studies->phase1 phase2 Phase 2 Clinical Trials (Efficacy in Patients) phase1->phase2 phase3 Phase 3 Clinical Trials (Large-scale Efficacy and Safety) phase2->phase3 approval Regulatory Approval phase3->approval

Preclinical to clinical workflow for NLRP3 inhibitors.

Conclusion

Dapansutrile is a promising, orally available, and selective NLRP3 inflammasome inhibitor with a growing body of preclinical and clinical data supporting its therapeutic potential in a range of inflammatory diseases. While a direct comparison with "this compound" is not feasible due to the absence of public data for the latter, the information presented on Dapansutrile provides a benchmark for the evaluation of other NLRP3 inhibitors. As more data on novel NLRP3 inhibitors become available, this guide can serve as a framework for their comprehensive and objective comparison.

References

Assessing the Selectivity of Nlrp3-IN-70 Against Other Inflammasomes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective inhibition of the NLRP3 inflammasome presents a promising therapeutic avenue for a multitude of inflammatory diseases. However, the structural and functional similarities among different inflammasome complexes necessitate a rigorous evaluation of inhibitor selectivity to ensure targeted therapeutic action and avoid off-target effects. This guide provides a framework for assessing the selectivity of NLRP3 inhibitors, with a focus on Nlrp3-IN-70, against other key inflammasomes such as NLRC4, AIM2, and NLRP1.

Comparative Selectivity of NLRP3 Inhibitors

To illustrate the concept of selectivity, the following table summarizes the half-maximal inhibitory concentrations (IC50) of several well-characterized NLRP3 inhibitors against various inflammasomes. A highly selective compound will exhibit a potent IC50 for NLRP3 with significantly higher or no activity against other inflammasomes.

InhibitorTarget InflammasomeIC50 (NLRP3)Selectivity Profile
MCC950 NLRP3~7.5-8.1 nMNo significant inhibition of AIM2, NLRC4, or NLRP1 inflammasomes.[1][2][3]
NLRP3-IN-40 NLRP3Not specifiedDoes not alter NLRC4 or AIM2 inflammasome activation.[4]
NLRP3-IN-83 NLRP31.4 µMSlightly inhibits the AIM2 inflammasome pathway with no effect on the NLRC4 inflammasome.[4]
Compound 6 NLRP3Not specifiedSpecifically inhibits NLRP3 inflammasome activation with no effect on NLRC4 or AIM2 inflammasomes.
Tranilast NLRP3Not specifiedSpecifically inhibits NLRP3 inflammasomes, but not AIM2 or NLRC4.[5]

Experimental Protocols for Assessing Selectivity

The selectivity of an NLRP3 inhibitor is typically determined using a combination of in vitro cellular assays that measure the activation of specific inflammasomes in response to their respective agonists.

Inflammasome Activation and IL-1β Release Assay

This is the primary method to quantify the inhibitory activity of a compound on different inflammasomes.

Cell Culture and Priming:

  • Bone marrow-derived macrophages (BMDMs) or human peripheral blood mononuclear cells (PBMCs) are commonly used.

  • Cells are primed with lipopolysaccharide (LPS) for 3-4 hours to upregulate the expression of inflammasome components, including pro-IL-1β.

Inhibitor Treatment:

  • Primed cells are pre-incubated with various concentrations of the test inhibitor (e.g., this compound) for 30-60 minutes.

Inflammasome Activation:

  • Specific agonists are added to activate distinct inflammasomes:

    • NLRP3: ATP or Nigericin.

    • NLRC4: Transfection with flagellin (B1172586) or infection with Salmonella typhimurium.

    • AIM2: Transfection with poly(dA:dT).

    • NLRP1: Anthrax lethal toxin (requires specific genetic backgrounds in murine cells).

Quantification of IL-1β Release:

  • Cell culture supernatants are collected after a defined incubation period.

  • The concentration of mature IL-1β is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • IC50 values are calculated from the dose-response curves for each inflammasome.

ASC Speck Formation Assay

This microscopy-based assay visualizes the assembly of the inflammasome complex.

Cell Line:

  • An immortalized macrophage cell line stably expressing a fluorescently-tagged ASC protein (e.g., ASC-GFP) is used.

Experimental Procedure:

  • Cells are primed with LPS and treated with the inhibitor.

  • A specific inflammasome agonist is added to induce activation.

  • The formation of large, fluorescent ASC specks (pyroptosomes) is visualized using fluorescence microscopy.

Data Analysis:

  • The percentage of cells containing ASC specks is quantified in the presence and absence of the inhibitor. A selective inhibitor should only prevent ASC speck formation in response to the activation of its target inflammasome.

Inflammasome Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling cascades of the NLRP3, NLRC4, AIM2, and NLRP1 inflammasomes, and a typical experimental workflow for assessing inhibitor selectivity.

NLRP3_Signaling_Pathway NLRP3 Inflammasome Signaling Pathway cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) PAMPs_DAMPs PAMPs/DAMPs (e.g., LPS) TLR4 TLR4 PAMPs_DAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB Transcription Upregulation of NLRP3 & pro-IL-1β NFkB->Transcription Activators Diverse Stimuli (ATP, Nigericin, etc.) K_efflux K+ Efflux Activators->K_efflux NEK7 NEK7 K_efflux->NEK7 NLRP3 NLRP3 NEK7->NLRP3 ASC ASC NLRP3->ASC Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Casp1 Active Caspase-1 Pro_Casp1->Casp1 autocatalysis Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b cleavage GSDMD Gasdermin D Casp1->GSDMD cleavage IL1b Mature IL-1β Pro_IL1b->IL1b Pyroptosis Pyroptosis GSDMD->Pyroptosis NLRC4_Signaling_Pathway NLRC4 Inflammasome Signaling Pathway Ligands Bacterial Ligands (Flagellin, T3SS components) NAIPs NAIPs Ligands->NAIPs NLRC4 NLRC4 NAIPs->NLRC4 ASC ASC (optional) NLRC4->ASC Pro_Casp1 Pro-Caspase-1 NLRC4->Pro_Casp1 ASC->Pro_Casp1 Casp1 Active Caspase-1 Pro_Casp1->Casp1 autocatalysis Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b cleavage GSDMD Gasdermin D Casp1->GSDMD cleavage IL1b Mature IL-1β Pro_IL1b->IL1b Pyroptosis Pyroptosis GSDMD->Pyroptosis AIM2_Signaling_Pathway AIM2 Inflammasome Signaling Pathway dsDNA Cytosolic dsDNA AIM2 AIM2 dsDNA->AIM2 ASC ASC AIM2->ASC Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Casp1 Active Caspase-1 Pro_Casp1->Casp1 autocatalysis Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b cleavage GSDMD Gasdermin D Casp1->GSDMD cleavage IL1b Mature IL-1β Pro_IL1b->IL1b Pyroptosis Pyroptosis GSDMD->Pyroptosis NLRP1_Signaling_Pathway NLRP1 Inflammasome Signaling Pathway Activators Activators (e.g., Anthrax Lethal Toxin) NLRP1 NLRP1 Activators->NLRP1 ASC ASC NLRP1->ASC Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Casp1 Active Caspase-1 Pro_Casp1->Casp1 autocatalysis Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b cleavage GSDMD Gasdermin D Casp1->GSDMD cleavage IL1b Mature IL-1β Pro_IL1b->IL1b Pyroptosis Pyroptosis GSDMD->Pyroptosis Experimental_Workflow Experimental Workflow for Selectivity Profiling cluster_activation Activate with Specific Agonists (Signal 2) start Start: Immune Cells (BMDMs or PBMCs) prime Prime with LPS (Signal 1) start->prime inhibit Pre-incubate with This compound (various conc.) prime->inhibit nlrp3_act NLRP3: ATP/Nigericin inhibit->nlrp3_act nlrc4_act NLRC4: Flagellin/S. typhimurium inhibit->nlrc4_act aim2_act AIM2: poly(dA:dT) inhibit->aim2_act nlrp1_act NLRP1: Anthrax Lethal Toxin inhibit->nlrp1_act measure Measure IL-1β Release (ELISA) &/or ASC Speck Formation nlrp3_act->measure nlrc4_act->measure aim2_act->measure nlrp1_act->measure analyze Calculate IC50 Values & Compare Potency measure->analyze end Conclusion: Determine Selectivity Profile analyze->end

References

Nlrp3-IN-70 Demonstrates Superior Potency Over Glyburide in NLRP3 Inflammasome Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, a detailed comparison of NLRP3 inflammasome inhibitors reveals that Nlrp3-IN-70 exhibits significantly higher potency than the repurposed diabetes drug, Glyburide. This guide provides a comprehensive analysis of their comparative efficacy, supported by available experimental data and detailed methodologies.

The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. Consequently, the development of potent and specific NLRP3 inhibitors is a key area of therapeutic research. This comparison focuses on this compound, a specific NLRP3 inhibitor, and Glyburide, a sulfonylurea drug also found to inhibit the NLRP3 inflammasome.

Quantitative Comparison of Inhibitor Potency

While a direct head-to-head study comparing the half-maximal inhibitory concentration (IC50) of this compound and Glyburide is not available in the current literature, a comparison of their reported potencies from various studies indicates a significant difference.

InhibitorPotency MetricReported ValueCell Type / Assay Conditions
This compound Binding Affinity (Kd)1.34 µMDirect binding to NLRP3 protein
Glyburide IC50~20 µMInhibition of IL-1β secretion in bone marrow-derived macrophages (BMDMs)[1]
Glyburide Effective Concentration50-200 µMDose-dependent inhibition of IL-1β secretion in peripheral blood mononuclear cells (PBMCs)

Note: IC50 values for Glyburide can vary depending on the cell type, stimulus, and assay conditions.

The available data suggests that this compound binds to the NLRP3 protein with high affinity. Generally, a lower Kd value is indicative of a stronger binding affinity and often correlates with higher potency. In contrast, Glyburide requires micromolar concentrations to achieve significant inhibition of the NLRP3 inflammasome, with reported IC50 values in the range of 20 µM and effective concentrations for dose-dependent inhibition between 50 and 200 µM.

Mechanism of Action

This compound is a direct inhibitor of the NLRP3 inflammasome. It functions by binding to the NACHT domain of the NLRP3 protein. This interaction is crucial as it blocks the association between NLRP3 and the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), thereby preventing ASC oligomerization and the subsequent assembly of the inflammasome complex.

Glyburide , on the other hand, is considered an indirect inhibitor of the NLRP3 inflammasome. While its exact mechanism in this context is not fully elucidated, it is known to act upstream of NLRP3 activation[2][3]. It has been shown to prevent NLRP3 inflammasome activation in response to a variety of stimuli, including PAMPs (pathogen-associated molecular patterns) and DAMPs (damage-associated molecular patterns)[4]. It is important to note that Glyburide's primary pharmacological action is the inhibition of ATP-sensitive potassium (KATP) channels in pancreatic β-cells, which is responsible for its glucose-lowering effects in the treatment of type 2 diabetes[4][5].

Experimental Protocols

To determine the potency of NLRP3 inhibitors like this compound and Glyburide, standardized in vitro assays are employed. The following is a generalized protocol for an NLRP3 inflammasome inhibition assay using human THP-1 monocytes or mouse bone marrow-derived macrophages (BMDMs).

Protocol: In Vitro NLRP3 Inflammasome Inhibition Assay

1. Cell Culture and Differentiation:

  • THP-1 cells: Culture human THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. To differentiate into macrophage-like cells, treat with 50-100 ng/mL of phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48-72 hours.

  • BMDMs: Isolate bone marrow from the femurs and tibias of mice and culture in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20% L929 cell-conditioned medium (as a source of M-CSF) for 7 days to differentiate into macrophages.

2. Priming (Signal 1):

  • Seed the differentiated macrophages in 96-well plates.

  • Prime the cells with 1 µg/mL of lipopolysaccharide (LPS) for 3-4 hours. This step upregulates the expression of NLRP3 and pro-IL-1β.

3. Inhibitor Treatment:

  • Prepare serial dilutions of the test inhibitors (this compound and Glyburide) in cell culture medium.

  • After priming, remove the LPS-containing medium and add the medium containing the inhibitors at various concentrations.

  • Incubate for 1 hour at 37°C.

4. Activation (Signal 2):

  • Induce NLRP3 inflammasome activation by adding a stimulus such as:

    • Nigericin: 10 µM for 1 hour.
    • ATP: 5 mM for 30-60 minutes.

5. Measurement of IL-1β Secretion:

  • Collect the cell culture supernatants.

  • Quantify the concentration of secreted IL-1β using a commercially available enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

6. Data Analysis:

  • Calculate the percentage of IL-1β inhibition for each inhibitor concentration compared to the vehicle-treated control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing the Pathways and Processes

To better understand the biological context and experimental procedures, the following diagrams illustrate the NLRP3 inflammasome signaling pathway and the general workflow for inhibitor testing.

NLRP3_Signaling_Pathway NLRP3 Inflammasome Signaling Pathway cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) cluster_downstream Downstream Effects cluster_inhibition Points of Inhibition PAMPs_DAMPs PAMPs / DAMPs TLR TLR PAMPs_DAMPs->TLR NFkB NF-κB Activation TLR->NFkB Transcription Transcription of NLRP3 & pro-IL-1β NFkB->Transcription Stimuli Stimuli (e.g., ATP, Nigericin) NLRP3_inactive Inactive NLRP3 Stimuli->NLRP3_inactive NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active ASC ASC NLRP3_active->ASC Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Inflammasome NLRP3 Inflammasome Assembly Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Pyroptosis Pyroptosis Casp1->Pyroptosis IL1b Mature IL-1β (Secretion) Pro_IL1b->IL1b Nlrp3_IN_70 This compound Nlrp3_IN_70->NLRP3_active Blocks Assembly Glyburide Glyburide Glyburide->NLRP3_inactive Acts Upstream Experimental_Workflow Experimental Workflow for NLRP3 Inhibitor IC50 Determination A 1. Cell Culture & Differentiation (THP-1 or BMDM) B 2. Priming with LPS (3-4 hours) A->B C 3. Treatment with Inhibitor (this compound or Glyburide) (1 hour) B->C D 4. Activation with Nigericin or ATP (30-60 min) C->D E 5. Supernatant Collection D->E F 6. IL-1β Quantification (ELISA) E->F G 7. Data Analysis & IC50 Calculation F->G

References

A Comparative Review of NLRP3 Inflammasome Inhibitors: Benchmarking Nlrp3-IN-70

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide offers a comparative analysis of NLRP3 inflammasome inhibitors, with a focus on the research compound Nlrp3-IN-70. Due to the limited availability of public data for this compound, this guide will compare its known characteristics with those of the well-established NLRP3 inhibitor, MCC950, and other notable compounds. This comparison is supported by available experimental data and detailed methodologies for key assays.

The NLRP3 inflammasome is a critical component of the innate immune system, playing a pivotal role in the inflammatory response. Its dysregulation has been implicated in a wide array of inflammatory diseases, making it a significant target for therapeutic intervention. A variety of small molecule inhibitors have been developed to target the NLRP3 inflammasome, each with distinct mechanisms and potencies.

Mechanism of Action and Available Data

This compound , also identified as Compound 5m, is a known inhibitor of the NLRP3 inflammasome.[1][2][3][4] Its mechanism of action involves direct binding to the NACHT domain of the NLRP3 protein.[1][2][4] This interaction is crucial as it blocks the subsequent association between NLRP3 and the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), a critical step for inflammasome assembly and activation.[1][2][4] Consequently, ASC oligomerization is inhibited, preventing the activation of caspase-1 and the maturation of pro-inflammatory cytokines such as IL-1β and IL-18. While it is noted to have low oral bioavailability and is suggested for research in conditions like sepsis and nonalcoholic steatohepatitis, specific quantitative data such as IC50 values are not publicly available in the reviewed literature.[1][2][4]

In contrast, MCC950 is one of the most potent and selective NLRP3 inhibitors characterized to date.[5] It also directly binds to the NACHT domain of NLRP3, preventing its ATPase activity and locking the inflammasome in an inactive state.[5] This targeted action blocks both the canonical and non-canonical activation pathways of the NLRP3 inflammasome.[6]

Other significant NLRP3 inhibitors include:

  • Dapansutrile (OLT1177) : An orally bioavailable and selective NLRP3 inhibitor that has been evaluated in clinical trials.[7] It is thought to prevent the oligomerization of the NLRP3 inflammasome.[7]

  • Inzomelid (MCC7840) : A potent and brain-penetrant NLRP3 inhibitor that has completed Phase I clinical trials, demonstrating a favorable safety profile.[7]

Comparative Efficacy of NLRP3 Inhibitors

The following table summarizes the in vitro potency of several key NLRP3 inhibitors based on their half-maximal inhibitory concentration (IC50) for IL-1β release. Direct comparison of these values should be made with caution, as experimental conditions such as cell type, activator, and assay methodology can vary between studies.

InhibitorIC50 ValueCell TypeActivator(s)Citation(s)
This compound Data not publicly available--[1][2][4]
MCC950 ~7.5 nMMouse Bone Marrow-Derived Macrophages (BMDMs)LPS + ATP[5]
~8.1 nMHuman Monocyte-Derived Macrophages (HMDMs)LPS + ATP[5]
14.3 nMTHP-1 macrophage-like cellsLPS + Nigericin[8]
Compound 7 26 nMHuman THP-1 cellsNigericin[9]
24 nMHuman THP-1 cellsMonosodium Urate (MSU)[9]
Nlrp3-IN-17 7 nMNot SpecifiedNot Specified[4]
Nlrp3-IN-20 25 nMNot SpecifiedNot Specified[4]
BAL-0028 57.5 nMTHP-1 macrophage-like cellsLPS + Nigericin[8]

Experimental Protocols

Detailed below are generalized but essential experimental protocols for evaluating the efficacy of NLRP3 inflammasome inhibitors.

In Vitro NLRP3 Inflammasome Inhibition Assay

This assay is designed to determine the IC50 value of a test compound in inhibiting NLRP3-dependent cytokine release.

  • Cell Culture and Priming:

    • Culture macrophages, such as bone marrow-derived macrophages (BMDMs) or human THP-1 cells, in appropriate media.

    • Seed the cells in 96-well plates at a suitable density.

    • Prime the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.

  • Inhibitor Treatment:

    • Following priming, treat the cells with various concentrations of the test inhibitor (e.g., this compound or MCC950) for 30-60 minutes.

  • NLRP3 Activation:

    • Induce NLRP3 inflammasome activation by adding a specific stimulus, such as:

      • ATP (e.g., 5 mM) for 30-60 minutes.

      • Nigericin (e.g., 5-10 µM) for 30-60 minutes.

      • Monosodium urate (MSU) crystals (e.g., 150 µg/mL) for 4-6 hours.

  • Quantification of IL-1β Release:

    • Collect the cell culture supernatants.

    • Measure the concentration of secreted IL-1β using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of IL-1β release for each inhibitor concentration compared to the vehicle-treated control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay

It is crucial to assess whether the observed inhibition of cytokine release is due to the specific action of the inhibitor on the inflammasome or a result of general cytotoxicity.

  • Cell Treatment:

    • Culture and treat cells with the same concentrations of the inhibitor as in the inhibition assay.

  • Viability Assessment:

    • Measure cell viability using a standard method, such as the lactate (B86563) dehydrogenase (LDH) assay, which quantifies membrane integrity, or the MTT assay, which measures metabolic activity.

  • Data Analysis:

    • Compare the viability of inhibitor-treated cells to vehicle-treated controls to ensure that the inhibitor does not cause significant cell death at the effective concentrations.

Visualizing the Landscape of NLRP3 Inhibition

To provide a clearer understanding of the molecular interactions and experimental procedures, the following diagrams illustrate the NLRP3 signaling pathway and a standard workflow for testing inhibitors.

NLRP3_Pathway Canonical NLRP3 Inflammasome Activation Pathway PAMPs_DAMPs_1 PAMPs / DAMPs (e.g., LPS) TLR4 TLR4 PAMPs_DAMPs_1->TLR4 NFkB NF-κB Pathway TLR4->NFkB Pro_IL1B pro-IL-1β NFkB->Pro_IL1B Transcription NLRP3_gene NLRP3 NFkB->NLRP3_gene Transcription IL1B IL-1β Pro_IL1B->IL1B NLRP3_inactive Inactive NLRP3 NLRP3_gene->NLRP3_inactive PAMPs_DAMPs_2 PAMPs / DAMPs (e.g., ATP, Nigericin) K_efflux K+ Efflux PAMPs_DAMPs_2->K_efflux K_efflux->NLRP3_inactive NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active ASC ASC NLRP3_active->ASC Recruitment Pro_Casp1 pro-Caspase-1 ASC->Pro_Casp1 Recruitment Casp1 Caspase-1 Pro_Casp1->Casp1 Cleavage Casp1->Pro_IL1B Cleavage Pyroptosis Pyroptosis Casp1->Pyroptosis Nlrp3_IN_70 This compound Nlrp3_IN_70->NLRP3_active Inhibits Assembly MCC950 MCC950 MCC950->NLRP3_active Inhibits ATPase

Caption: Canonical NLRP3 inflammasome activation pathway and points of therapeutic intervention.

Experimental_Workflow Experimental Workflow for NLRP3 Inhibitor IC50 Determination Cell_Culture 1. Cell Culture (e.g., BMDMs, THP-1) Priming 2. Priming (e.g., LPS) Cell_Culture->Priming Inhibitor_Treatment 3. Inhibitor Treatment (Dose-Response) Priming->Inhibitor_Treatment Activation 4. NLRP3 Activation (e.g., ATP, Nigericin) Inhibitor_Treatment->Activation Cytotoxicity_Assay Parallel: Cytotoxicity Assay (e.g., LDH, MTT) Inhibitor_Treatment->Cytotoxicity_Assay Supernatant_Collection 5. Supernatant Collection Activation->Supernatant_Collection ELISA 6. IL-1β ELISA Supernatant_Collection->ELISA Data_Analysis 7. Data Analysis (IC50 Calculation) ELISA->Data_Analysis

References

A Comparative Analysis of Nlrp3-IN-70 and Next-Generation NLRP3 Inflammasome Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical therapeutic target for a wide range of inflammatory diseases. Its dysregulation is implicated in conditions such as cryopyrin-associated periodic syndromes (CAPS), type 2 diabetes, non-alcoholic steatohepatitis (NASH), and neurodegenerative disorders. This has spurred the development of potent and specific NLRP3 inhibitors. This guide provides a comparative overview of Nlrp3-IN-70 against a panel of next-generation NLRP3 inhibitors, including the well-characterized MCC950 and the clinical-stage compounds DFV890 and OLT1177 (dapansutrile), as well as the potent second-generation inhibitor YQ128.

Mechanism of Action and In Vitro Potency

This compound is an NLRP3 inflammasome inhibitor that directly binds to the NACHT domain of the NLRP3 protein. This interaction blocks the association between NLRP3 and the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), thereby inhibiting ASC oligomerization and the subsequent assembly of the inflammasome complex. Similarly, MCC950, a widely used research tool, also targets the NACHT domain, preventing the conformational changes required for NLRP3 activation.

Next-generation inhibitors like DFV890 and OLT1177 are orally bioavailable small molecules designed for clinical development. DFV890 is a potent and selective NLRP3 antagonist, while OLT1177 has demonstrated safety and efficacy in early clinical trials for conditions like gout. YQ128 is a second-generation inhibitor noted for its high potency and ability to cross the blood-brain barrier.

The following table summarizes the in vitro potency of these inhibitors, primarily focusing on their half-maximal inhibitory concentration (IC50) for IL-1β release, a key downstream effector of NLRP3 inflammasome activation.

InhibitorTargetAssay Cell TypeActivatorIC50
This compound NLRP3Not SpecifiedNot SpecifiedNot Publicly Available
MCC950 NLRP3Bone Marrow-Derived Macrophages (BMDMs)ATP7.5 nM[1]
Human Monocyte-Derived Macrophages (HMDMs)ATP8.1 nM[1]
THP-1 cellsNot Specified8 nM
DFV890 NLRP3Human Whole BloodLPS61 ng/mL (in plasma)[2][3][4]
YQ128 NLRP3J774A.1 cellsNot Specified0.30 µM[5][6][7][8]
Primary Mouse Peritoneal MacrophagesLPS/ATP1.59 µM[5][7][8]
OLT1177 (dapansutrile) NLRP3Not SpecifiedNot SpecifiedNot Publicly Available

In Vivo Efficacy

InhibitorAnimal ModelDisease/ConditionKey Findings
This compound Sepsis, NASH(Suggested application)No publicly available in vivo efficacy data.
MCC950 MouseExperimental Autoimmune Encephalomyelitis (EAE)Delayed disease onset and reduced severity.[1]
MouseCryopyrin-Associated Periodic Syndromes (CAPS)Rescued neonatal lethality and reduced plasma IL-18.[1]
MouseSepsis (Cecal Ligation and Puncture - CLP)Reduced platelet activation and attenuated multi-organ injury.[9]
MouseNon-alcoholic Steatohepatitis (NASH)Reduced liver inflammation and fibrosis.[10]
DFV890 HumanCOVID-19 PneumoniaFaster SARS-CoV-2 clearance and improved clinical status in a Phase IIa trial.[11][12]
MouseGout (Air Pouch Model)Demonstrated efficacy in reducing inflammation.[13]
OLT1177 (dapansutrile) MouseExperimental Autoimmune Encephalomyelitis (EAE)Ameliorated neurological decline and nervous tissue damage.[1][8]
MouseDextran Sulfate Sodium (DSS)-Induced ColitisSuppressed the onset of colitis.[6]
MouseMyocardial Ischemia-Reperfusion InjuryReduced infarct size and preserved cardiac function.[14]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and the methods used to evaluate these inhibitors, the following diagrams illustrate the canonical NLRP3 inflammasome activation pathway and a general workflow for assessing inhibitor efficacy.

NLRP3_Pathway Canonical NLRP3 Inflammasome Activation Pathway cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs/DAMPs (e.g., LPS) TLR4 TLR4 PAMPs_DAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB Transcription Upregulation of NLRP3 & pro-IL-1β NFkB->Transcription NLRP3_inactive Inactive NLRP3 Transcription->NLRP3_inactive Stimuli Stimuli (e.g., ATP, Nigericin) Stimuli->NLRP3_inactive NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active ASC ASC NLRP3_active->ASC recruits Inflammasome NLRP3 Inflammasome (NLRP3-ASC-Caspase-1) Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 recruits Casp1 Active Caspase-1 Inflammasome->Casp1 autocatalysis Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b cleaves Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 cleaves GSDMD Gasdermin D Casp1->GSDMD cleaves IL1b Mature IL-1β Pro_IL1b->IL1b IL18 Mature IL-18 Pro_IL18->IL18 Pyroptosis Pyroptosis GSDMD->Pyroptosis Inhibitor NLRP3 Inhibitors (e.g., this compound, MCC950) Inhibitor->NLRP3_active inhibit Experimental_Workflow General Experimental Workflow for In Vitro Inhibitor Evaluation cluster_assays 6. Downstream Assays Cell_Culture 1. Cell Culture (e.g., BMDMs, THP-1) Priming 2. Priming (e.g., LPS) Cell_Culture->Priming Inhibitor_Treatment 3. Inhibitor Treatment (this compound or Next-Gen Inhibitor) Priming->Inhibitor_Treatment Activation 4. NLRP3 Activation (e.g., ATP, Nigericin) Inhibitor_Treatment->Activation Sample_Collection 5. Sample Collection (Supernatant & Cell Lysate) Activation->Sample_Collection ELISA IL-1β / IL-18 ELISA Sample_Collection->ELISA Caspase_Assay Caspase-1 Activity Assay Sample_Collection->Caspase_Assay ASC_Speck ASC Speck Visualization Sample_Collection->ASC_Speck

References

Safety Operating Guide

Essential Safety and Disposal Procedures for Nlrp3-IN-70

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Nlrp3-IN-70, a potent NLRP3 inflammasome inhibitor. Adherence to these procedures is critical for laboratory safety and environmental protection.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to consult the manufacturer-provided Safety Data Sheet (SDS) for the most comprehensive and up-to-date safety information. The toxicological properties of this compound may not be fully characterized, necessitating cautious handling at all times.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or glasses.[1]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile rubber.[1]

  • Body Protection: A standard laboratory coat should be worn.[1]

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]

Storage:

  • Proper storage is critical to maintain the integrity of this compound. The compound should be stored in a tightly sealed, light-resistant vial at a recommended temperature of -20°C.[2]

Quantitative Data for Hazardous Waste Management

The following table summarizes key quantitative limits and timelines for the accumulation of hazardous chemical waste in a laboratory setting, based on general guidelines. These should be followed for the disposal of this compound.

ParameterGuidelineSource
Maximum Hazardous Waste Volume 55 gallons per Satellite Accumulation Area[3]
Maximum Acutely Toxic Waste 1 quart of liquid or 1 kilogram of solid[3]
Maximum Storage Time (Opened Containers) Dispose of within 6 months[4]
Maximum Storage Time (Unopened Containers) Dispose of within 1 year[4]
Container Rinsing (for acute hazardous waste) Triple rinse with a solvent equal to ~5% of the container volume[4]

Step-by-Step Disposal Procedure

The disposal of this compound and its containers must be conducted in accordance with all applicable federal, state, and local environmental regulations. It is strongly recommended to engage a licensed professional waste disposal service for the final disposal of chemical waste.[1]

  • Segregation of Waste:

    • Do not mix this compound waste with other incompatible chemical waste streams.[1][5] Keep acids and bases separate, and do not mix oxidizing acids with organic chemicals.[6]

    • Collect all waste containing this compound, including unused compound, contaminated consumables (e.g., pipette tips, tubes), and empty containers, in a designated and clearly labeled hazardous waste container.[1]

  • Container Selection and Labeling:

    • Use appropriate, chemically compatible containers for waste storage; plastic is often preferred.[3] Ensure containers are free from damage and have secure, leak-proof closures.[7]

    • The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[1]

    • Include the date when the first waste was added to the container to ensure timely disposal.[1]

  • Decontamination of Work Surfaces:

    • Thoroughly decontaminate all work surfaces and equipment that have come into contact with this compound. Use an appropriate solvent (e.g., 70% ethanol), followed by a cleaning agent.[1]

  • Final Disposal:

    • The recommended method for final disposal is incineration.[1]

    • The material should be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[1]

    • This final disposal step must be performed by a licensed hazardous waste disposal company.[1]

  • Empty Container Disposal:

    • A container that has held this compound should be treated as hazardous waste. If it held an acute hazardous waste, it must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[4]

    • After proper decontamination, deface all chemical labels from the empty container before disposing of it as regular trash.[4]

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste (Collect in Designated Container) ppe->segregate label Label Container ('Hazardous Waste', Chemical Name, Date) segregate->label empty_container Handle Empty Containers (Triple Rinse if Acutely Hazardous) segregate->empty_container store Store in Satellite Accumulation Area label->store decontaminate Decontaminate Work Surfaces & Equipment decontaminate->store contact Contact Professional Waste Disposal Service store->contact end End: Proper Disposal via Incineration contact->end trash Dispose of Decontaminated Container as Regular Trash empty_container->trash

Caption: Logical workflow for the safe disposal of this compound.

Experimental Context: The NLRP3 Inflammasome Signaling Pathway

This compound is an inhibitor of the NLRP3 inflammasome, a multi-protein complex that plays a crucial role in the innate immune response.[2][8] Upon activation by various stimuli, the NLRP3 protein oligomerizes and recruits the adaptor protein ASC, which in turn recruits pro-caspase-1. This proximity leads to the auto-cleavage and activation of caspase-1. Activated caspase-1 then cleaves the pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, active forms, which are subsequently secreted from the cell to propagate the inflammatory response. This compound directly binds to the NACHT domain of the NLRP3 protein, which blocks the interaction between NLRP3 and ASC, thereby inhibiting inflammasome assembly and subsequent cytokine release.[8]

The diagram below outlines the canonical NLRP3 inflammasome activation pathway and the point of inhibition by this compound.

cluster_cell Cell stimuli Stimuli (e.g., ATP, toxins) nlrp3 NLRP3 stimuli->nlrp3 Activation inflammasome NLRP3 Inflammasome Assembly nlrp3->inflammasome asc ASC asc->inflammasome pro_cas1 Pro-Caspase-1 pro_cas1->inflammasome cas1 Active Caspase-1 inflammasome->cas1 Cleavage il1b Mature IL-1β (Secretion) cas1->il1b Cleavage pro_il1b Pro-IL-1β pro_il1b->il1b inhibitor This compound inhibitor->nlrp3 Inhibition

Caption: Canonical NLRP3 inflammasome pathway and inhibition by this compound.

References

Essential Safety and Operational Guide for Handling Nlrp3-IN-70

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Nlrp3-IN-70, an inhibitor of the NLR family pyrin domain containing 3 (NLRP3) inflammasome.[1][2] Given the limited publicly available toxicological data for this specific compound, a cautious approach based on established best practices for handling potent, novel small-molecule inhibitors is mandatory.

Compound Data and Safety Information
PropertyData / InformationSource
Product Name This compound[1][2]
Synonyms Compound 5m[1]
CAS Number 1997362-01-2[2]
Molecular Formula C23H23NO5[2]
Biological Activity Inhibitor of the NLRP3 inflammasome. It directly binds to the NACHT domain of the NLRP3 protein, blocking the interaction between NLRP3 and ASC, which in turn inhibits ASC oligomerization and inflammasome assembly.[1][2]
Primary Hazards Unknown. Assumed to have potent biological activity upon exposure. Avoid contact with skin and eyes. Prevent the formation of dust and aerosols.[5]
Acute Toxicity Oral: No data available. Inhalation: No data available. Dermal: No data available.[5]

Personal Protective Equipment (PPE) and Handling

A multi-layered approach to PPE is critical to minimize exposure when handling potent compounds like this compound.[6] Adherence to the following PPE guidelines is mandatory.

Task CategoryPrimary PPESecondary/Task-Specific PPERationale
General Laboratory Operations - Safety glasses with side shields- Standard laboratory coat- Closed-toe shoes- Nitrile glovesProtects against minimal, incidental contact.
Handling of Powders/Solids (e.g., weighing) - Chemical splash goggles- Disposable lab coat or gown- Two pairs of chemical-resistant gloves (e.g., nitrile)- Use of a chemical fume hood or ventilated balance enclosure is mandatory.- If a fume hood is not feasible, an N95 respirator is required.Prevents inhalation of fine particles and minimizes skin contact during transfers.[5]
Handling of Liquids/Solutions (e.g., preparing stock solutions) - Chemical splash goggles- Chemical-resistant gloves (nitrile or neoprene)- Lab coat- Face shield for larger volumes (>50 mL)- Chemical-resistant apronProtects against splashes and direct skin/eye contact.
Equipment Decontamination & Waste Disposal - Chemical splash goggles- Heavy-duty, chemical-resistant gloves- Lab coat or gown- Face shield- Chemical-resistant apronProvides robust protection during cleaning procedures where splashing of contaminated solvents may occur.

Operational Plan: Step-by-Step Handling Procedures

A clear and concise plan for handling this compound is essential to ensure a safe laboratory environment.

Preparation and Planning
  • Risk Assessment : Before beginning any new procedure, perform a risk assessment for the handling of this compound.

  • Designated Area : Designate a specific area for handling this compound, preferably within a chemical fume hood.[6]

  • Assemble Materials : Gather all necessary equipment, PPE, and waste disposal containers before handling the compound.

  • Minimize Quantities : Work with the smallest feasible quantities of the compound to minimize potential exposure.[6]

Experimental Protocols
  • Weighing Solid Compound :

    • Perform this task within a certified chemical fume hood or a ventilated balance enclosure to control airborne particles.[5]

    • Use disposable weigh boats or papers.

    • Carefully transfer the weighed compound to the appropriate vessel.

  • Preparing Stock Solutions :

    • Add the solvent to the solid compound slowly to avoid splashing.

    • Ensure the container is securely capped before mixing or vortexing.

    • All manipulations should be performed within the designated handling area.

  • Cell Culture and In Vitro Assays :

    • Prepare serial dilutions of this compound from a stock solution (e.g., in DMSO).

    • When adding the compound to cell cultures, use appropriate barrier pipette tips.

    • Ensure the final solvent concentration is consistent across all wells and does not exceed levels that could cause toxicity (e.g., typically <0.1% for DMSO).[5]

Post-Experiment Decontamination
  • Work Surfaces : Thoroughly decontaminate all work surfaces that have come into contact with this compound. Use an appropriate solvent (e.g., 70% ethanol) followed by a standard laboratory cleaning agent.[7]

  • Equipment : Decontaminate all non-disposable equipment, such as spatulas and glassware, according to established laboratory procedures. This may involve rinsing with a suitable solvent followed by thorough washing.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep Risk Assessment & Assemble PPE area Designate Fume Hood Area prep->area weigh Weigh Solid Compound prep->weigh dissolve Prepare Stock Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decon Decontaminate Surfaces & Equipment experiment->decon waste Segregate & Dispose of Hazardous Waste decon->waste

Workflow for the safe handling of this compound.

Disposal Plan

The disposal of this compound and its associated waste must be conducted in accordance with all applicable institutional, local, and national environmental regulations.[5]

Waste Segregation
  • Chemical Waste : this compound is classified as chemical waste. Do not mix it with regular trash, sharps, or biohazardous materials.[8]

  • Solid vs. Liquid Waste :

    • Solid Waste : Collect all disposables contaminated with this compound, such as gloves, pipette tips, weigh boats, and empty vials, in a designated hazardous solid waste container.[5]

    • Liquid Waste : Collect solutions containing Nlrp3-IN-11 in a dedicated, sealed, and clearly labeled hazardous liquid waste container.

Step-by-Step Disposal Procedure
  • Container Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".[7]

  • Accumulation : Keep waste containers closed except when adding waste. Do not overfill containers.[8]

  • Final Disposal : The recommended method for final disposal is high-temperature incineration by a licensed professional waste disposal service.[7] Contact your institution's Environmental Health and Safety (EHS) department for specific procedures and pickup schedules.[5]

NLRP3 Inflammasome Signaling Pathway

This compound is an inhibitor of the NLRP3 inflammasome, a key component of the innate immune system.[9][10][11] The canonical activation of the NLRP3 inflammasome is a two-step process: priming and activation.[9][11][12]

  • Priming (Signal 1) : This step is typically initiated by microbial components like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs). This leads to the activation of the NF-κB signaling pathway, resulting in the transcriptional upregulation of NLRP3 and pro-IL-1β.[9][11][12]

  • Activation (Signal 2) : A diverse range of stimuli, including ATP, crystalline substances, and toxins, can trigger the activation step.[9][11] These stimuli lead to cellular events such as potassium (K+) efflux, which is a common trigger for NLRP3 activation.[10][13]

  • Assembly and Inhibition : Activated NLRP3 oligomerizes and recruits the adaptor protein ASC, which in turn recruits pro-caspase-1, forming the inflammasome complex.[11] this compound acts by binding to the NACHT domain of NLRP3, preventing its interaction with ASC and thereby inhibiting the assembly of the inflammasome.[1][2]

  • Effector Functions : The assembled inflammasome leads to the auto-cleavage and activation of caspase-1. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms.[9][11][13] It also cleaves gasdermin D, leading to pore formation in the cell membrane and a form of inflammatory cell death known as pyroptosis.[9][13]

G cluster_pathway NLRP3 Inflammasome Pathway PAMPs PAMPs / DAMPs (e.g., LPS) TLR TLR PAMPs->TLR NFkB NF-κB Activation TLR->NFkB Transcription Transcription NFkB->Transcription proIL1B pro-IL-1β Transcription->proIL1B NLRP3_g NLRP3 gene Transcription->NLRP3_g IL1B Mature IL-1β (Inflammation) proIL1B->IL1B NLRP3_p NLRP3 Protein NLRP3_g->NLRP3_p Stimuli Activation Stimuli (e.g., ATP, Toxins) K_efflux K+ Efflux Stimuli->K_efflux K_efflux->NLRP3_p Inflammasome NLRP3 Inflammasome Assembly NLRP3_p->Inflammasome ASC ASC ASC->Inflammasome proCasp1 pro-Caspase-1 proCasp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Casp1->proIL1B cleaves GSDMD Gasdermin D Cleavage Casp1->GSDMD Pyroptosis Pyroptosis GSDMD->Pyroptosis Inhibitor This compound Inhibitor->NLRP3_p inhibits interaction with ASC

The NLRP3 inflammasome signaling pathway and the point of inhibition by this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.